Cholesteryl glucoside
Description
Cholesteryl glucoside is a natural product found in Salvia deserti, Euglena gracilis, and Salvia deserta with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56O6/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(13-15-32(21,4)26(23)14-16-33(24,25)5)38-31-30(37)29(36)28(35)27(18-34)39-31/h9,19-20,22-31,34-37H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMCJUNYLQOAIM-UQBZCTSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331472 | |
| Record name | Cholesteryl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7073-61-2 | |
| Record name | Cholesteryl glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cholesteryl Glucosides: A Technical Guide to Structure Elucidation and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, analysis, and biological relevance of cholesteryl glucosides, with a particular focus on the unique α-anomeric forms found in Helicobacter pylori. This bacterium, a key factor in various gastric diseases, synthesizes a distinctive profile of these glycolipids, which play crucial roles in its physiology and interaction with the host. This document details the methodologies for their extraction, purification, and structural characterization, presenting key analytical data to support research and development efforts targeting H. pylori.
Structural Overview of H. pylori Cholesteryl Glucosides
Helicobacter pylori is notable for its production of cholesteryl glucosides (CGs), which are uncommon in bacteria. These glycolipids constitute a significant portion of the bacterium's total lipids, estimated to be around 25% by weight.[1] The CGs in H. pylori are distinguished by an α-glycosidic linkage between cholesterol and glucose, a feature that is rare in natural glycosides.[1] The primary forms of cholesteryl glucosides identified in H. pylori are:
-
Cholesteryl-α-D-glucopyranoside (αCG) : The core cholesteryl glucoside structure.
-
Cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside (αCAG) : An acylated form of αCG, with a tetradecanoyl (myristoyl) group at the 6'-position of the glucose moiety.
-
Cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside (αCPG) : A phosphorylated derivative of αCG, where a phosphatidyl group is attached at the 6'-position of the glucose. The fatty acid composition of the phosphatidyl group can vary.[2]
These structures are biosynthesized from host-derived cholesterol, highlighting a key interaction between the bacterium and its human host.
Biosynthesis of Cholesteryl Glucosides in H. pylori
The biosynthesis of cholesteryl glucosides in H. pylori is a critical pathway for the bacterium's survival and pathogenesis. It begins with the uptake of cholesterol from the host environment, as H. pylori lacks the machinery for de novo cholesterol synthesis. The key enzyme in this pathway is cholesterol-α-glucosyltransferase (CGT) , encoded by the hp0421 gene. CGT catalyzes the transfer of a glucose moiety from UDP-glucose to cholesterol, forming cholesteryl-α-D-glucopyranoside (αCG).
αCG then serves as a precursor for the synthesis of the more complex cholesteryl glucosides. Cholesteryl-α-D-glucopyranoside acyltransferase (CGAT) , encoded by the hp0499 gene, facilitates the acylation of αCG at the 6'-position of the glucose residue to produce cholesteryl-6-O-acyl-α-D-glucopyranoside (αCAG). The biosynthesis of cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside (αCPG) also originates from αCG, although the specific enzyme responsible for this step has not been fully characterized.
References
A Technical Guide to the Cholesteryl Glucoside Biosynthesis Pathway in Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helicobacter pylori, a Gram-negative bacterium that colonizes the human stomach, is a primary causative agent of various gastric pathologies, including chronic gastritis, peptic ulcers, and gastric adenocarcinoma. A unique feature of H. pylori is its ability to assimilate host-derived cholesterol and glycosylate it, producing a class of lipids known as cholesteryl glucosides (CGs). This process is not only crucial for the bacterium's survival but also plays a pivotal role in its pathogenicity, facilitating immune evasion, maintaining cell wall integrity, and promoting antibiotic resistance. This technical guide provides an in-depth exploration of the cholesteryl glucoside biosynthesis pathway, detailing the core enzymes, reaction mechanisms, biological functions, and key experimental methodologies used in its study. The central enzyme in this pathway, cholesteryl-α-glucosyltransferase (Cgt), represents a promising target for novel anti-H. pylori therapeutics.
The Core Biosynthesis Pathway
Helicobacter pylori is auxotrophic for cholesterol, meaning it cannot synthesize this lipid and must acquire it from the host gastric epithelial cells.[1][2] Once cholesterol is extracted from the host cell membrane, it is subjected to a multi-step enzymatic modification process within the bacterium.
The biosynthesis of cholesteryl glucosides begins with the foundational step of glucosylation, catalyzed by the enzyme cholesteryl-α-glucosyltransferase (Cgt) , which is encoded by the gene hp0421.[1][3] Cgt is primarily located on the bacterial inner membrane.[4] It facilitates the transfer of a glucose moiety from a UDP-glucose donor to the 3β-hydroxyl group of cholesterol, forming cholesteryl-α-D-glucopyranoside (αCG) .[5][6]
Following this initial step, αCG can be further modified by other enzymes to produce more complex cholesteryl glucosides. These modifications include:
-
Acylation : An acyl group, often tetradecanoyl, is transferred to the 6'-hydroxyl group of the glucose residue, forming cholesteryl-6'-O-tetradecanoyl-α-D-glucopyranoside (αCAG) .[3][5] This reaction is catalyzed by cholesteryl α-D-glucopyranoside 6′-acyltransferase (CGAT) , encoded by the hp0499 gene.[2][7] CGAT is a bifunctional enzyme that can hydrolyze phospholipids and transfer the acyl group.[2]
-
Phosphatidylation : A phosphatidyl group is attached to the same 6'-hydroxyl position, resulting in cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside (αCPG) .[3][5] The specific enzyme responsible for CPG formation has not yet been fully identified.[6]
These three cholesteryl glucosides—αCG, αCAG, and αCPG—are then incorporated into the bacterial outer membrane, where they are critical for membrane stability and various pathogenic functions.[8][9] The deletion of the hp0421 gene abrogates the production of all three forms of cholesteryl glucosides.[3]
Caption: Overview of the this compound biosynthesis pathway in H. pylori.
Biological Functions and Pathogenic Roles
The production of cholesteryl glucosides is integral to H. pylori's ability to establish chronic infection and cause disease.
-
Immune Evasion : The primary role attributed to cholesterol glucosylation is the evasion of the host immune system. By converting cholesterol on its surface into αCG, H. pylori masks itself from immune recognition.[1] This modification prevents phagocytosis by macrophages and dendritic cells and abrogates subsequent T cell activation.[1][10] Strains lacking Cgt (Δcgt) are more readily cleared by the host immune system.[11]
-
Modulation of Host Signaling : The depletion of cholesterol from host cell lipid rafts by Cgt disrupts host cell signaling pathways.[8] Specifically, it has been shown to block interferon-gamma (IFNγ) signaling by preventing the activation of JAK and STAT proteins, allowing the bacterium to escape the inflammatory response.[12][13]
-
Bacterial Adherence : Cgt promotes the adherence of H. pylori to gastric epithelial cells in a cholesterol-dependent manner.[5][14] This enhanced binding is crucial for the initial stages of colonization and for the delivery of virulence factors like CagA.[9]
-
Cell Wall Integrity and Morphology : Cholesteryl glucosides are vital components of the bacterial cell wall. The absence of these lipids, due to hp0421 deletion, leads to altered cell morphology (loss of curvature), compromised cell wall integrity, and increased susceptibility to certain antibiotics.[3]
-
Autophagy Manipulation : H. pylori utilizes cholesterol glucosylation to manipulate the host's autophagy process. This interference delays the clearance of bacteria by macrophages, promoting intracellular survival.[5][15]
Quantitative Data Summary
Quantitative analysis of enzyme activity and the effects of this compound biosynthesis are critical for understanding the pathway's significance.
Table 1: Activity of Cholesteryl-α-Glucosyltransferase (αCgT) from Clinical Isolates Data synthesized from studies on clinical H. pylori isolates and their correlation with gastric atrophy.
| H. pylori Strain (Expressing αCgT from) | Relative αCgT Activity (%) (Compared to control strain 26695) | Associated Clinical Outcome (Gastric Atrophy Score) |
| Control (26695) | 100 | Baseline |
| Clinical Isolate Group 1 | High Activity (e.g., >150%) | High Atrophy Scores |
| Clinical Isolate Group 2 | Moderate Activity (e.g., 50-100%) | Moderate Atrophy Scores |
| Clinical Isolate Group 3 | Low Activity (e.g., <50%) | Low Atrophy Scores |
| Note: A positive correlation was observed between the enzymatic activity of αCgT and the severity of gastric mucosal atrophy. |
Table 2: Impact of Cgt Deletion on H. pylori Pathogenicity Comparative data from in vitro assays using wild-type (WT) and Cgt-deficient (Δcgt) H. pylori strains.
| Assay | Wild-Type (WT) H. pylori | ΔcgtH. pylori | Percentage Change | Reference |
| Adherence to AGS Cells | High | Significantly Decreased | Varies (e.g., ~40-60% reduction) | [5] |
| Phagocytosis by Macrophages | Low (Evasion) | Significantly Increased | - | [1][10] |
| IFNγ-induced STAT1 Activation | Blocked | Not Blocked | - | [12][13] |
| Intracellular Survival in Macrophages | High | Significantly Decreased | - | [15] |
Detailed Experimental Protocols
The study of the this compound pathway involves several key experimental techniques.
Assay for Cholesteryl-α-Glucosyltransferase (Cgt) Activity
This protocol describes a method to measure the enzymatic activity of Cgt by monitoring the transfer of a labeled glucose moiety to cholesterol.
-
Enzyme Preparation :
-
Purify recombinant Cgt protein expressed in E. coli or prepare membrane fractions from H. pylori cultures.
-
-
Reaction Mixture :
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add cholesterol as the acceptor substrate, often solubilized in a detergent like Triton X-100.
-
Add the enzyme preparation.
-
-
Initiation of Reaction :
-
Start the reaction by adding the donor substrate, UDP-[¹⁴C]glucose (radiolabeled) or a fluorescently tagged equivalent.
-
-
Incubation :
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Lipid Extraction :
-
Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).
-
Vortex thoroughly and centrifuge to separate the phases. The lipid products will be in the lower chloroform phase.
-
-
Analysis by Thin-Layer Chromatography (TLC) :
-
Spot the extracted lipid sample onto a silica TLC plate.
-
Develop the plate using a solvent system capable of separating cholesterol from this compound (e.g., chloroform/methanol/water).
-
Visualize the radiolabeled product (αCG) using autoradiography or a phosphorimager.
-
-
Quantification :
-
Scrape the silica spot corresponding to αCG and measure the radioactivity using a scintillation counter. Calculate the specific activity based on the amount of product formed per unit time per amount of enzyme.
-
Workflow for Assessing Bacterial Adherence to Gastric Cells
This workflow outlines the steps to compare the adherence capacity of wild-type H. pylori and its Δcgt mutant.
Caption: Experimental workflow for quantifying H. pylori adherence to host cells.
Purification of Recombinant Cgt (HP0421)
-
Gene Cloning : Amplify the hp0421 gene from H. pylori genomic DNA via PCR and clone it into an expression vector (e.g., pET series) containing a purification tag (e.g., His₆-tag).
-
Protein Expression : Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in LB medium to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.[16]
-
Cell Lysis : Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a detergent and protease inhibitors. Lyse the cells using sonication or a French press.
-
Affinity Chromatography : Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column. Wash the column extensively to remove non-specifically bound proteins.
-
Elution : Elute the His-tagged Cgt protein using a buffer containing a high concentration of imidazole.
-
Further Purification (Optional) : For higher purity, perform size-exclusion chromatography (gel filtration) to separate the Cgt protein from any remaining contaminants and aggregates.[17]
-
Purity Check : Analyze the purified protein fractions by SDS-PAGE to confirm size and purity.
Therapeutic Potential
The this compound biosynthesis pathway is essential for H. pylori survival and virulence, making it an attractive target for novel drug development.[11] Unlike the host, the bacterium relies on this pathway for immune evasion and membrane integrity. Therefore, inhibitors targeting Cgt would be highly specific to the pathogen with potentially minimal off-target effects on human cells.
Strategies for targeting this pathway include:
-
Small Molecule Inhibitors : Virtual screening and rational design of small molecules that can bind to the active site of Cgt, blocking its catalytic activity.[18]
-
Disrupting Cholesterol Uptake : Developing agents that interfere with H. pylori's ability to extract cholesterol from host cells, thereby starving the pathway of its initial substrate.
Inhibition of Cgt could potentially act as a "virulence-attenuating" strategy, rendering the bacterium susceptible to host immune clearance and potentially reversing resistance to existing antibiotics.[3][11]
Conclusion
The biosynthesis of cholesteryl glucosides is a unique and critical metabolic pathway in Helicobacter pylori. It represents a sophisticated adaptation that allows the bacterium to thrive in the hostile environment of the human stomach. The central enzyme, Cgt, orchestrates a process that is fundamental to the bacterium's structural integrity, immune evasion, and overall pathogenicity. A thorough understanding of this pathway, facilitated by the experimental protocols detailed herein, is paramount for the development of next-generation therapeutic strategies aimed at eradicating this persistent and harmful pathogen. Targeting Cgt and the subsequent production of cholesteryl glucosides offers a promising avenue for novel anti-H. pylori drug discovery.
References
- 1. Cholesterol glucosylation promotes immune evasion by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced enzymatic production of cholesteryl 6ʹ-acylglucoside impairs lysosomal degradation for the intracellular survival of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Helicobacter pylori cholesterol-α-glucosyltransferase manipulates cholesterol for bacterial adherence to gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Membrane lipid remodeling eradicates Helicobacter pylori by manipulating the cholesteryl 6'-acylglucoside biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 9. Helicobacter pylori cholesterol-α-glucosyltransferase manipulates cholesterol for bacterial adherence to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cholesterol glucosylation-based survival strategy in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Helicobacter pylori Depletes Cholesterol in Gastric Glands to Prevent Interferon Gamma Signaling and Escape the Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Helicobacter pylori cholesterol glucosylation modulates autophagy for increasing intracellular survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cloning, purification and preliminary crystallographic analysis of the complex of Helicobacter pylori α-carbonic anhydrase with acetazolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystallization and X-ray data collection of HP0902 from Helicobacter pylori 26695 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of an inhibitor of Helicobacter pylori cholesteryl-α-glucoside transferase critical for bacterial colonization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Novel Glycolipid: A Technical Guide to Cholesteryl Glucoside in Mammalian Systems
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and functional significance of cholesteryl glucoside in mammalian cells. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing structured data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction
While steryl glucosides are well-documented in plants and fungi, their existence and physiological relevance in mammals have long remained enigmatic. Recent scientific inquiry has unveiled the presence of this compound (GlcChol), a monoglucosylated derivative of cholesterol, within mammalian cells and tissues. This discovery has opened new avenues of research into its role in cellular stress responses, lipid metabolism, and its association with certain disease states. This technical guide provides a thorough overview of the current understanding of this compound, with a focus on its discovery, biosynthesis, analytical quantification, and its role in cellular signaling.
Discovery and Biosynthesis of this compound
Initial indications of this compound's existence in mammalian systems emerged from studies on cultured human fibroblasts and gastric mucosa. Subsequent research has firmly established its natural occurrence in various mammalian tissues and human plasma.[1]
The primary route of this compound synthesis in mammals is not via the canonical pathway involving UDP-glucose as a glucose donor. Instead, it is formed through a transglucosylation reaction catalyzed by β-glucosidases, specifically glucocerebrosidase (GBA1) and the non-lysosomal glucocerebrosidase (GBA2).[1][2] In this reaction, the glucose moiety from glucosylceramide (GlcCer) is transferred to cholesterol.[1][2] This process occurs both within and outside the lysosome, with GBA2, a cytosol-facing enzyme, being a key player under normal physiological conditions.[2]
The synthesis of this compound is highly dependent on the local concentrations of the donor (GlcCer) and acceptor (cholesterol).[1] For instance, in conditions characterized by the accumulation of cholesterol, such as Niemann-Pick type C disease, there is a marked increase in the formation of this compound.[1][3]
Quantitative Analysis of this compound
The accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.[1][3]
The following table summarizes the reported levels of this compound in various mammalian models and conditions.
| Sample Type | Model/Condition | This compound Level | Reference |
| Mouse Liver | Wild-type (BALB/c) | ~1 nmol/g wet weight | [3] |
| Mouse Liver | Niemann-Pick C1 (BALB/c Npc1 nih/nih) | ~25 nmol/g wet weight | [3] |
| Mouse Liver | Wild-type (C57BLKS) | ~0.5 nmol/g wet weight | [3] |
| Mouse Liver | Niemann-Pick C1 (C57BLKS Npc1 spm/spm) | ~10 nmol/g wet weight | [3] |
| RAW264.7 Cells | Untreated | Undetectable | [3] |
| RAW264.7 Cells | U18666A-treated (induces cholesterol accumulation) | Detectable levels | [3] |
| Human Plasma | Healthy individuals | Detectable levels | [1] |
Experimental Protocols
Lipid Extraction from Mammalian Cells (Bligh-Dyer Method)
This protocol is a standard method for the extraction of total lipids from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Deionized water (dH₂O)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Scrape cells into a solution of 1:2 (v/v) CHCl₃:MeOH. For a 60 mm plate, use 3.75 ml.
-
Transfer the cell suspension to a glass tube and vortex thoroughly.
-
Add 1.25 ml of CHCl₃ to the tube and vortex.
-
Add 1.25 ml of dH₂O to the tube and vortex.
-
Centrifuge the mixture at 1000 rpm for 5 minutes to separate the phases.
-
The lower organic phase contains the lipids. Carefully collect this phase using a Pasteur pipette, avoiding the interface.
-
Dry the collected organic phase under a stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent for downstream analysis.
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound. Specific parameters will need to be optimized for the instrument used.
Sample Preparation:
-
Perform lipid extraction from cells or tissues as described in section 3.1.
-
To the initial extraction solvent, add a known amount of a suitable internal standard, such as ¹³C₆-labeled this compound, for accurate quantification.[1][3]
-
After extraction and drying, reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
LC-MS/MS Parameters (General Guidance):
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed. A gradient elution with solvents such as water, methanol, and acetonitrile, often with additives like formic acid or ammonium formate, is used to separate the lipids.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. The transitions to monitor for this compound are typically the precursor ion [M+NH₄]⁺ (m/z 566.6) and the product ion corresponding to the loss of the glucose moiety (m/z 369.4). The same product ion is monitored for the ¹³C₆-labeled internal standard from its corresponding precursor ion (m/z 572.6).[3]
In Vitro Transglucosylation Assay for GBA
This assay measures the ability of glucocerebrosidase (GBA) to transfer a glucose moiety from a donor to an acceptor, in this case, cholesterol.
Materials:
-
Recombinant GBA enzyme or cell lysates containing GBA
-
Glucosylceramide (GlcCer) or a fluorescently labeled glucoside donor (e.g., 4-methylumbelliferyl-β-glucoside)
-
Cholesterol or a fluorescently labeled cholesterol acceptor (e.g., 25-NBD-cholesterol)
-
Assay buffer (e.g., 150 mM McIlvaine buffer, pH 5.2, containing 0.1% BSA, 0.1% Triton X-100, and 0.2% sodium taurocholate)[4][5]
-
Organic solvents for lipid extraction (chloroform, methanol)
-
TLC plates or LC-MS/MS for product analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GBA enzyme, glucose donor, and cholesterol acceptor.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.
-
Separate the lipid products by Thin Layer Chromatography (TLC) or analyze by LC-MS/MS.
-
If using fluorescently labeled substrates, the product can be visualized and quantified by fluorescence imaging of the TLC plate or by monitoring the specific mass transition in LC-MS/MS.
Signaling Pathways and Biological Function
The discovery of this compound in mammalian cells has been linked to the cellular stress response, particularly the heat shock response.
This compound and the Heat Shock Response
Under conditions of cellular stress, such as heat shock, there is an induction of this compound synthesis.[6] This increase in this compound is proposed to act as a signaling molecule that activates Heat Shock Factor 1 (HSF1).[7] HSF1 is a transcription factor that, upon activation, trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoters of heat shock protein (HSP) genes.[8] This leads to the increased expression of HSPs, such as HSP70, which are molecular chaperones that help to protect cells from damage by refolding denatured proteins.[8][9]
The following diagram illustrates the proposed signaling pathway:
Caption: Proposed signaling pathway of this compound in the heat shock response.
Experimental Workflow for Studying this compound Function
The following diagram outlines a typical experimental workflow for investigating the role of this compound in mammalian cells.
Caption: Experimental workflow for investigating this compound function.
Future Directions and Therapeutic Potential
The discovery of this compound in mammalian cells has significant implications for our understanding of cellular physiology and disease. Further research is needed to fully elucidate the downstream targets and signaling pathways regulated by this novel glycolipid. The modulation of this compound levels, either through the inhibition or activation of GBA enzymes, may represent a novel therapeutic strategy for conditions associated with cellular stress and protein misfolding, such as neurodegenerative diseases and certain cancers. Additionally, its role in lipid storage disorders like Niemann-Pick type C disease warrants further investigation to explore its potential as a biomarker or therapeutic target. The continued development of sensitive and robust analytical methods will be paramount to advancing our knowledge in this exciting and rapidly evolving field.
References
- 1. Glucosylated cholesterol in mammalian cells and tissues: formation and degradation by multiple cellular β-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4] Facts About: Glycosylation of Cholesterol | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Glucosylated cholesterol in mammalian cells and tissues: formation and degradation by multiple cellular β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, metabolism and biological functions of steryl glycosides in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Signal Transduction Pathways Leading to Heat Shock Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hsf1 and Hsp70 constitute a two-component feedback loop that regulates the yeast heat shock response | eLife [elifesciences.org]
The Pivotal Role of Cholesteryl Glucoside and its Analogs in Fungal Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steryl glucosides (SGs), including cholesteryl glucoside and its predominantly fungal counterpart, ergosterol glucoside, are critical glycolipids embedded within the fungal cell membrane. While present in seemingly minute quantities in wild-type fungi, these molecules play an outsized role in membrane biophysics, stress response, and pathogenesis. The glycosylation of sterols, such as cholesterol and ergosterol, fundamentally alters their physicochemical properties, rendering them more hydrophilic and influencing their distribution and function within the membrane architecture. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and multifaceted functions of steryl glucosides in fungi. It details their crucial involvement in modulating membrane fluidity and permeability, their role as signaling molecules in stress adaptation and autophagy, and their significant impact on the intricate host-pathogen interactions. Particular emphasis is placed on their emerging role as immunomodulatory molecules that can trigger host immune responses. This document serves as a core resource, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate further research and the development of novel antifungal strategies targeting steryl glucoside metabolism.
Introduction
The fungal cell membrane is a dynamic and complex barrier essential for survival, growth, and interaction with the environment. Its major lipid constituents—glycerophospholipids, sphingolipids, and sterols—dictate the membrane's physical properties and functional integrity. In fungi, the primary sterol is ergosterol, which, analogous to cholesterol in mammalian cells, is crucial for maintaining membrane fluidity, permeability, and the organization of membrane microdomains, often referred to as lipid rafts.[1]
Beyond their free form, sterols can be conjugated to other molecules, leading to the formation of steryl esters and steryl glucosides (SGs).[2] In the fungal kingdom, the most prominent SG is ergosterol 3β-D-glucoside.[1] The addition of a glucose moiety to the sterol backbone significantly increases its polarity, thereby altering its behavior within the lipid bilayer and its participation in cellular processes.[1][2]
While SGs are typically found at very low, almost undetectable levels in wild-type fungal cells of species like Cryptococcus, Candida, Saccharomyces, Neurospora, and Pichia, their concentrations can increase under certain stress conditions, such as heat shock.[1] The tightly regulated metabolism of these glycolipids, involving their synthesis by sterol glucosyltransferases (SGTs) and degradation by sterylglucosidases (SGLs), underscores their functional importance.[1][2]
Emerging research has highlighted the critical role of SGs in fungal pathogenesis. In pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus, the accumulation of ergosterol glucosides, due to the deletion of the SGL1 enzyme, leads to a significant reduction in virulence.[3] Furthermore, acylated forms of these SGs have been identified as potent signaling molecules that can activate the host's innate immune system through receptors like Mincle.[4][5] This guide will delve into the technical details of the role of this compound and its fungal analogs, providing the necessary information for researchers to explore this promising area for antifungal drug development.
Biosynthesis and Metabolism of Steryl Glucosides in Fungi
The metabolism of steryl glucosides in fungi is a tightly controlled process involving two key enzymes: sterol glucosyltransferase (SGT) and sterylglucosidase (SGL).
2.1. Biosynthesis by Sterol Glucosyltransferase (SGT)
The synthesis of SGs is catalyzed by SGTs, which belong to the glycosyltransferase family 1.[1] These enzymes facilitate the transfer of a glucose molecule from an activated sugar donor, typically UDP-glucose, to the 3-hydroxyl group of a sterol molecule, forming a β-glycosidic bond.[1] Fungal SGTs can act on various sterols, including ergosterol, cholesterol, sitosterol, campesterol, and stigmasterol.[1]
2.2. Degradation by Sterylglucosidase (SGL)
The breakdown of SGs is carried out by SGLs, which are β-glucosidases that hydrolyze the glycosidic bond to release the free sterol and glucose.[1][2] In fungi, a well-characterized SGL is Sgl1, which has been shown to be specific for ergosterol 3β-D-glucoside.[6] The activity of SGL is crucial for maintaining the low basal levels of SGs in wild-type fungal cells.
Quantitative Data on Steryl Glucosides in Fungi
Quantifying the absolute amounts of steryl glucosides in wild-type fungi is challenging due to their very low abundance.[1][2] However, studies on mutant strains and under specific stress conditions have provided valuable insights into their levels.
| Fungal Species | Genotype/Condition | Steryl Glucoside Level | Reference |
| Saccharomyces cerevisiae | Wild-type | Low, often undetectable | [1] |
| Cryptococcus neoformans | Wild-type | Low, almost undetectable | [1] |
| Cryptococcus neoformans | Δsgl1 mutant | Accumulation of ergosterol glucoside | [7] |
| Candida albicans | Wild-type | Low, almost undetectable | [1] |
| Aspergillus fumigatus | Wild-type | Low, almost undetectable | [1] |
| Aspergillus fumigatus | ΔsglA mutant | Accumulation of steryl glucosides | [3] |
| Pichia pastoris | Wild-type | Low, often undetectable | [1] |
| Kluyveromyces lactis M-16 | Wild-type | High, up to 27% of total sterol-derived lipids | [1] |
Table 1: Relative Abundance of Steryl Glucosides in Various Fungal Species.
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| S. cerevisiae SGT | Ergosterol | 0.09 ± 0.01 | Not Reported | Not Reported |
| S. cerevisiae SGT | UDP-glucose | 0.45 ± 0.01 | Not Reported | Not Reported |
| M. rhodorangea SGT | Cholesterol | 0.45 ± 0.03 | 0.25 ± 0.01 | 0.56 |
| M. rhodorangea SGT | Ergosterol | Not Reported | Not Reported | Not Reported |
| M. rhodorangea SGT | Campesterol | 0.28 ± 0.02 | 0.38 ± 0.01 | 1.36 |
| M. rhodorangea SGT | UDP-glucose | 0.33 ± 0.02 | 0.46 ± 0.01 | 1.39 |
Table 2: Kinetic Parameters of Sterol Glucosyltransferases (SGTs). Note: Data for the bacterial SGT from Micromonospora rhodorangea is included for comparative purposes.
Experimental Protocols
4.1. Extraction and Quantification of Steryl Glucosides from Fungal Biomass
This protocol outlines a method for the extraction and indirect quantification of ergosterol glucoside by measuring the amount of ergosterol released after enzymatic hydrolysis.
Materials:
-
Lyophilized fungal cell pellet
-
Glass beads (0.5 mm diameter)
-
Chloroform
-
Methanol
-
0.2 M NaOAc buffer (pH 5.0)
-
β-glucosidase (from almonds)
-
Ergosterol standard
-
Heptane
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
Procedure:
-
Cell Lysis and Lipid Extraction:
-
To a known weight of lyophilized fungal cells (e.g., 100 mg), add an equal volume of glass beads.
-
Add 5 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Disrupt the cells by vigorous vortexing or using a bead beater for 5-10 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant (total lipid extract) to a new glass tube.
-
Repeat the extraction process on the cell pellet two more times and pool the supernatants.
-
Dry the pooled lipid extract under a stream of nitrogen gas.
-
-
Enzymatic Hydrolysis:
-
Resuspend the dried lipid extract in 1 mL of 0.2 M NaOAc buffer (pH 5.0).
-
Add 10 units of β-glucosidase.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.
-
-
Extraction of Released Ergosterol:
-
After incubation, add 2 mL of a chloroform:methanol (2:1, v/v) mixture to stop the reaction and extract the lipids.
-
Vortex thoroughly and centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Collect the lower chloroform phase containing the released ergosterol.
-
Dry the chloroform extract under nitrogen.
-
-
HPLC Quantification:
-
Resuspend the dried ergosterol extract in a known volume of methanol (e.g., 1 mL).
-
Inject an aliquot (e.g., 20 µL) into the HPLC system.
-
Separate the ergosterol on a C18 column using a mobile phase of methanol at a flow rate of 1 mL/min.
-
Detect ergosterol by UV absorbance at 282 nm.
-
Quantify the amount of ergosterol by comparing the peak area to a standard curve prepared with known concentrations of ergosterol.
-
-
Calculation of Ergosterol Glucoside Content:
-
Calculate the amount of ergosterol released per gram of dry fungal biomass.
-
Convert the amount of ergosterol to the amount of ergosterol glucoside using their respective molecular weights (Ergosterol: 396.65 g/mol ; Ergosterol glucoside: 558.79 g/mol ).
-
4.2. Sterol Glucosyltransferase (SGT) Activity Assay
This protocol describes an in vitro assay to measure the activity of fungal SGT.
Materials:
-
Purified fungal SGT enzyme
-
Ergosterol
-
UDP-[¹⁴C]glucose (radiolabeled)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
Ergosterol (solubilized with a detergent like Triton X-100)
-
UDP-[¹⁴C]glucose
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified SGT enzyme.
-
Incubate for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 2 volumes of chloroform:methanol (2:1, v/v).
-
Vortex and centrifuge to separate the phases.
-
The radiolabeled ergosterol glucoside will partition into the lower chloroform phase.
-
-
Quantification:
-
Carefully transfer the chloroform phase to a scintillation vial.
-
Evaporate the chloroform.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time.
-
Visualizing Key Pathways and Workflows
5.1. Steryl Glucoside Metabolism Pathway
Caption: Biosynthesis and degradation of steryl glucosides in fungi.
5.2. Experimental Workflow for Steryl Glucoside Quantification
Caption: Workflow for the quantification of steryl glucosides.
5.3. Mincle Signaling Pathway Activation by Fungal Acylated Steryl Glucosides
Caption: Mincle-mediated signaling cascade initiated by fungal ASGs.
Functional Roles of this compound and its Analogs
6.1. Modulation of Membrane Properties
The addition of a bulky, hydrophilic glucose headgroup to a sterol molecule significantly alters its interaction with neighboring lipids in the membrane. This modification is thought to influence membrane fluidity, permeability, and the formation and stability of lipid rafts.[1][2] By participating in these fundamental membrane characteristics, SGs can indirectly affect the function of membrane-associated proteins, such as transporters and signaling receptors.
6.2. Role in Stress Response and Autophagy
The levels of SGs have been observed to increase in response to various cellular stresses, including heat shock.[1] This suggests a role for these molecules in adapting to adverse environmental conditions. In the yeast Pichia pastoris, ergosterol glucoside is involved in the selective degradation of peroxisomes (pexophagy), a form of autophagy.[8] In Cryptococcus neoformans, the accumulation of ergosterol glucosides due to the deletion of SGL1 leads to dysfunctional autophagy, highlighting a critical role for proper SG metabolism in this cellular recycling process.[5]
6.3. Involvement in Fungal Pathogenesis and Host-Pathogen Interactions
The most striking functional aspect of fungal SGs is their profound impact on virulence. In both Cryptococcus neoformans and Aspergillus fumigatus, mutant strains unable to degrade SGs (Δsgl1/ΔsglA) exhibit significantly attenuated virulence in animal models of infection.[3] This suggests that the accumulation of SGs is detrimental to the fungus's ability to cause disease.
The mechanism behind this attenuation is multifaceted. One key aspect is the role of acylated SGs (ASGs) as pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system. Specifically, acylated ergosterol glucosides from C. neoformans and cholesteryl/ergosteryl acyl-mannosides from Candida albicans have been shown to be potent agonists of the C-type lectin receptor, Mincle, which is expressed on macrophages and dendritic cells.[4][5]
Binding of fungal ASGs to Mincle triggers a signaling cascade involving the Fc receptor gamma chain (FcRγ), spleen tyrosine kinase (Syk), and the Card9-Bcl10-MALT1 complex.[9][10][11] This ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines, such as TNF and IL-6.[9][11] This host immune response can help to control and clear the fungal infection. Therefore, the accumulation of SGs in SGL-deficient mutants effectively unmasks the fungus to the host immune system.
Conclusion and Future Directions
This compound and its fungal analogs, particularly ergosterol glucoside, are no longer considered minor, functionally obscure components of the fungal cell membrane. They are emerging as key players in a variety of cellular processes, from maintaining membrane homeostasis to orchestrating the intricate dialogue between the fungal pathogen and its host. The tight regulation of their metabolism and their potent immunomodulatory activities make the enzymes involved in their synthesis and degradation, SGT and SGL, attractive targets for the development of novel antifungal therapies.
Future research should focus on several key areas:
-
Comprehensive Quantification: There is a pressing need for more extensive quantitative data on the absolute and relative abundance of different steryl glucoside species across a wider range of fungi and under various growth and stress conditions.
-
Elucidation of Intracellular Signaling: While the interaction with the host Mincle receptor is becoming clearer, the intracellular signaling roles of SGs within the fungal cell remain largely unexplored.
-
Structural and Mechanistic Studies of Enzymes: Detailed structural and mechanistic studies of fungal SGTs and SGLs will be crucial for the rational design of specific and potent inhibitors.
-
Therapeutic Potential: The development and testing of small molecule inhibitors of SGLs as a novel antifungal strategy holds significant promise. Such inhibitors could potentially act as "virulence attenuators" and immunomodulators, rendering fungal pathogens more susceptible to host immune clearance.
By continuing to unravel the complexities of steryl glucoside biology, the scientific community can pave the way for innovative approaches to combat the growing threat of fungal infections.
References
- 1. Sterylglucosides in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Sterylglucosidase A to Treat Aspergillus fumigatus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida albicans steryl 6-O-acyl-α-d-mannosides agonize signalling through Mincle - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Vacuolar sterol β-glucosidase EGCrP2/Sgl1 deficiency in Cryptococcus neoformans: Dysfunctional autophagy and Mincle-dependent immune activation as targets of novel antifungal strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterylglucoside Catabolism in Cryptococcus neoformans with Endoglycoceramidase-related Protein 2 (EGCrP2), the First Steryl-β-glucosidase Identified in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptococcus neoformans Glucuronoxylomannan and Sterylglucoside Are Required for Host Protection in an Animal Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy-related pathways and specific role of sterol glucoside in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensing Lipids with Mincle: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mincle is a long sought receptor for mycobacterial cord factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | MCL and Mincle: C-Type Lectin Receptors That Sense Damaged Self and Pathogen-Associated Molecular Patterns [frontiersin.org]
The Role of Cholesteryl Glucoside in Plant Sterol Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the function, metabolism, and analysis of cholesteryl glucoside, a key component of the broader class of steryl glucosides (SGs) in plants. While cholesterol is a minor sterol in most plants compared to sitosterol, campesterol, and stigmasterol, its glucosylated form, this compound, plays a significant role in membrane structure, stress response, and overall plant development. This document details the biosynthetic and catabolic pathways, physiological functions, and the experimental protocols used to study these essential glycolipids.
Introduction to Steryl Glucosides
Phytosterols are fundamental structural components of plant cell membranes, influencing their fluidity, permeability, and the function of associated proteins. A significant portion of these sterols is conjugated at the C3-hydroxyl group to a sugar moiety, most commonly glucose, to form steryl glucosides (SGs). These SGs can be further acylated to produce acylated steryl glucosides (ASGs).[1][2] Both SGs and ASGs are integral components of cellular membranes, particularly the plasma membrane, where they are implicated in the formation of ordered microdomains known as lipid rafts.[1][3] While plants synthesize a complex mixture of sterols, the fundamental metabolic pathways of glucosylation apply to cholesterol as well as the more abundant phytosterols.
Metabolism of this compound
The metabolism of this compound involves its synthesis from free cholesterol and its subsequent degradation back into its constituent parts. A further metabolic step can convert it into an acylated form.
Biosynthesis
The synthesis of this compound is catalyzed by a class of enzymes known as UDP-glucose:sterol glucosyltransferases (SGTs; EC 2.4.1.173).[4] These enzymes facilitate the transfer of a glucose moiety from a donor molecule, uridine diphosphate-glucose (UDP-glucose), to the 3β-hydroxyl group of a sterol, in this case, cholesterol.[3][5]
Reaction: Cholesterol + UDP-glucose → Cholesteryl β-D-glucoside + UDP
In the model plant Arabidopsis thaliana, two primary genes, UGT80A2 and UGT80B1, encode for SGTs that catalyze the glucosylation of various sterols.[4][6] While they have overlapping functions, studies on mutants suggest they may have specialized roles. For instance, UGT80A2 appears to be responsible for the production of major SGs, while UGT80B1 is involved in synthesizing minor SGs and ASGs, particularly in seeds.[1][4] This enzymatic activity is primarily associated with the plasma membrane.[3]
Caption: Biosynthesis of this compound via sterol glucosyltransferase.
Acylation
Once formed, this compound can be further modified through acylation of the glucose moiety, typically at the 6'-O position, to form acylated steryl glucosides (ASGs).[1] This reaction is catalyzed by steryl glucoside acyltransferases. Although this enzymatic activity has been characterized biochemically, the specific genes encoding these enzymes in plants have not yet been definitively identified.[2]
Caption: Acylation of this compound to form acylated steryl glucoside.
Degradation
The catabolism of this compound is a hydrolytic process that reverses its synthesis. The enzyme steryl-β-glucosidase (EC 3.2.1.104) catalyzes the cleavage of the glycosidic bond, releasing D-glucose and free cholesterol.[7][8][9] These hydrolases have been identified and purified from various plants, such as Sinapis alba (mustard) seedlings.[7][8] This degradation pathway allows the plant to dynamically regulate the levels of free and glucosylated sterols in its membranes.
Reaction: Cholesteryl-β-D-glucoside + H₂O ⇌ D-glucose + Cholesterol.[7][8]
Caption: Degradation of this compound by steryl-β-glucosidase.
Physiological Functions
Steryl glucosides, including this compound, are not merely storage forms of sterols but are active participants in several critical cellular processes.
-
Membrane Organization and Stability: SGs and ASGs are prevalent components of plant cellular membranes and are known to influence their organization and functional properties.[1][10] They are key components of lipid rafts, which are specialized membrane microdomains that serve as platforms for signaling proteins.[1][11] The presence of SGs can alter lipid packing and membrane fluidity, contributing to overall membrane stability.[11]
-
Stress Response: There is significant evidence linking steryl glucosides to plant stress tolerance. The expression of the UGT80B1 gene in Arabidopsis is upregulated by cold stress.[6] Functional characterization of ugt80b1 mutants revealed that the proper regulation of SG levels is crucial for tolerance to both freezing and heat shock stress.[6][12] Glycosylation of sterols alters their biophysical properties, which is thought to confer resistance against cellular damage from extreme temperatures.[13][14]
-
Seed Development and Germination: SGTs play a vital role in seed development. In Arabidopsis, mutations in UGT80B1 lead to a "transparent testa" phenotype, characterized by defects in the seed coat, and issues with suberization.[4] Both UGT80A2 and UGT80B1 are involved in tailoring the accumulation of polysaccharides like mucilage in the seed coat, demonstrating that adjusting the SG and ASG composition of membranes is critical for proper cell wall formation.[1][10]
-
Plant Defense: While less characterized than other functions, SGs are implicated in plant defense mechanisms against microbial pathogens.[11] Their role in modulating membrane properties could impact plant-pathogen interactions at the cell surface.
Quantitative Data
Precise quantification of this compound is often challenging due to its low abundance relative to other phytosteryl glucosides. Most studies report on the total pool of SGs or the major SG species. The data below illustrates the impact of SGT mutations on SG levels in Arabidopsis, highlighting the enzymes' function.
| Genotype/Tissue | Analyte | Change Relative to Wild Type | Reference |
| Arabidopsis ugt80A2 mutant | SG + ASG | Significantly Reduced | [4] |
| Arabidopsis ugt80B1 mutant | SG + ASG | Significantly Reduced | [4] |
| Arabidopsis ugt80A2,B1 double mutant | Free Sterols (FS) + Steryl Esters (SE) | Increased by 26% (in silique + inflorescence) | [4] |
| Arabidopsis TTG15/UGT80B1 knockout mutant | Sitosterol Glycoside | Significantly Less (following cold acclimation) | [12] |
Experimental Protocols
The study of this compound requires robust methods for extraction, separation, and quantification, as well as assays to measure the activity of related enzymes.
Extraction and Analysis of Steryl Glucosides
This protocol outlines a general workflow for the extraction and analysis of SGs from plant tissues.
Caption: General workflow for the extraction and analysis of steryl glucosides.
Methodology Details:
-
Extraction: Homogenize fresh plant tissue in hot (75-80°C) isopropanol or ethanol for several minutes to rapidly and irreversibly inactivate endogenous lipolytic enzymes like steryl-β-glucosidases.[15] After filtration, the remaining plant material is typically re-extracted with a chloroform/methanol mixture (e.g., 2:1, v/v). The combined extracts are concentrated, and the resulting lipid residue is purified using a Folch wash (partitioning against a salt solution) to remove non-lipid contaminants.[15]
-
Saponification (Optional): To analyze total SGs (from both free and acylated forms), the crude lipid extract can be subjected to mild alkaline saponification (e.g., 0.1 M KOH in methanol at 40°C for 30 min) to cleave the fatty acid from ASGs.[15]
-
Isolation: Solid-phase extraction (SPE) is commonly used to separate SGs from other lipid classes.[16][17] The crude lipid extract is loaded onto a silica or diol cartridge, and different lipid classes are eluted with solvents of increasing polarity. For example, free sterols might be eluted with a low-polarity solvent like 97:3 hexane:isopropanol, while the more polar SGs are eluted with a higher polarity solvent like 85:15 hexane:isopropanol.[17]
-
Quantification and Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): SGs are not volatile enough for direct GC analysis. They must first be derivatized, commonly by converting hydroxyl groups to trimethylsilyl (TMS) ethers.[16] The derivatized SGs are then separated on a capillary GC column and identified and quantified by MS.[16]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/UPLC-MS/MS): This technique is increasingly preferred as it does not require derivatization.[17] Reverse-phase chromatography (e.g., C18 column) can separate different SG species, which are then detected and identified by mass spectrometry, often using electrospray ionization (ESI).[17]
-
Sterol Glucosyltransferase (SGT) Activity Assay
This protocol describes a general method for measuring SGT activity in vitro, which is crucial for characterizing the enzymes involved in this compound biosynthesis.
Principle: The assay measures the rate of transfer of a labeled glucose moiety from UDP-glucose to a sterol acceptor. Traditionally, this involves a radiolabel. Modern colorimetric methods measure the production of the UDP byproduct.
Methodology (Phosphatase-Coupled Colorimetric Assay): [18]
-
Enzyme Preparation: Prepare a microsomal fraction from plant tissues or use a heterologously expressed and purified SGT enzyme.
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH ~8.0-9.0, containing Mg²⁺).[19][20] Add the following components:
-
Enzyme preparation.
-
Sterol substrate (e.g., cholesterol), often solubilized with a detergent like Triton X-100.
-
UDP-glucose (the glucose donor).
-
A specific phosphatase (e.g., CD39L3) that hydrolyzes the UDP byproduct to UMP and inorganic phosphate (Pi).
-
-
Incubation: Initiate the reaction by adding one of the substrates (e.g., UDP-glucose) and incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released. This is typically done by adding a malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.
-
Calculation: The amount of phosphate released is directly proportional to the amount of UDP produced, which in turn is stoichiometric with the amount of this compound synthesized. Enzyme activity can be calculated and expressed, for example, as pmol of product formed per minute per mg of protein.
This non-radioactive, high-throughput-compatible method allows for kinetic analysis of SGT enzymes, including the determination of Kₘ and Vₘₐₓ for different sterol and sugar-nucleotide substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mutations in UDP-Glucose:Sterol Glucosyltransferase in Arabidopsis Cause Transparent Testa Phenotype and Suberization Defect in Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of this compound by Mycoplasma gallinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Arabidopsis sterol glycosyltransferase TTG15/UGT80B1 role during freeze and heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steryl-beta-glucosidase - Wikipedia [en.wikipedia.org]
- 8. enzyme-database.org [enzyme-database.org]
- 9. EC 3.2.1.104 [iubmb.qmul.ac.uk]
- 10. [PDF] Sterol Glucosyltransferases Tailor Polysaccharide Accumulation in Arabidopsis Seed Coat Epidermal Cells | Semantic Scholar [semanticscholar.org]
- 11. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure, metabolism and biological functions of steryl glycosides in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure, metabolism and biological functions of steryl glycosides in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Steryl glycoside analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. moducare.gr [moducare.gr]
- 17. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Biosynthesis of this compound by Mycoplasma gallinarum - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl Glucoside: A Key Component of Bacterial Cell Walls and a Novel Target in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl glucosides (CGs) are a unique class of glycolipids found in the cell walls of a select group of bacteria, most notably the human pathogen Helicobacter pylori. Unlike most bacteria, H. pylori cannot synthesize its own cholesterol and must acquire it from the host gastric environment. This sequestered cholesterol is then enzymatically modified into various forms of cholesteryl glucosides, which play a pivotal role in the bacterium's survival, pathogenesis, and ability to evade the host immune system. This technical guide provides a comprehensive overview of cholesteryl glucosides, covering their structure, biosynthesis, and function, with a focus on their significance in bacterial physiology and as a potential target for novel therapeutic interventions.
Structure and Composition of Bacterial Cholesteryl Glucosides
The primary forms of cholesteryl glucosides identified in Helicobacter pylori are cholesteryl-α-D-glucopyranoside (αCG), cholesteryl-6'-O-tetradecanoyl-α-D-glucopyranoside (αCAG), and cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside (αCPG). These molecules share a common cholesteryl-α-D-glucopyranoside core, with variations in the substituent at the 6'-position of the glucose moiety. Cholesteryl glucosides are rare in the bacterial kingdom, making their presence a distinctive feature of the few species that possess them.
Quantitative Analysis of Cholesteryl Glucosides in Helicobacter pylori
The abundance of cholesteryl glucosides in the cell wall of H. pylori underscores their importance. Quantitative analyses have revealed that these glycolipids can constitute a significant portion of the total lipid content.
| Parameter | Value | Reference |
| Total Cholesteryl Glucosides (% of total lipid, wt/wt) | ~25% | |
| Relative Ratio of CGs (αCG : αCAG : αCPG, wt/wt/wt) | ~1 : 0.5 : 0.3 (variable between strains) | |
| Dominant Fatty Acyl Chain in αCAG | C14:0 (in vitro) | |
| Dominant Fatty Acyl Chains in αCAG (co-culture with host cells) | C16:0, C18:0, C18:1 | |
| Dominant Fatty Acyl Chains in αCPG | C14:0 (43.4%), C19:0 cyclopropane (32.5%) |
Biosynthesis of Cholesteryl Glucosides in Helicobacter pylori
The biosynthesis of cholesteryl glucosides in H. pylori is a multi-step process initiated by the uptake of cholesterol from the host. This process is catalyzed by a series of bacterial enzymes, with the key enzyme being cholesteryl-α-glucosyltransferase.
Function and Biological Significance
Cholesteryl glucosides are integral to the biology of H. pylori, contributing to several key aspects of its ability to colonize the hostile gastric environment and persist in the host.
-
Membrane Stability and Morphology: CGs are crucial for maintaining the characteristic helical shape and cell wall integrity of H. pylori. Depletion of CGs leads to morphological abnormalities and increased permeability of the bacterial cell wall.
-
Pathogenesis and Virulence Factor Delivery: CGs play a direct role in the pathogenesis of H. pylori infection. They are involved in the formation of lipid rafts on the host cell membrane, which serve as platforms for the translocation of the virulence factor CagA into gastric epithelial cells via the type IV secretion system.
-
Immune Evasion: The glucosylation of cholesterol is a key strategy for immune evasion. By modifying cholesterol, H. pylori can avoid recognition by the host's immune system. Specifically, cholesteryl glucosides can modulate the host immune response by interacting with invariant Natural Killer T (iNKT) cells.
Experimental Protocols
Extraction and Purification of Cholesteryl Glucosides
This protocol outlines the general steps for the extraction and purification of cholesteryl glucosides from bacterial cultures, primarily adapted from studies on H. pylori.
Methodology:
-
Cell Culture and Harvest: Cultivate bacteria (e.g., H. pylori) under appropriate conditions. Harvest the cells by centrifugation and wash them multiple times with a suitable buffer (e.g., physiological saline) to remove media components.
-
Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (typically 1:1 or 2:1, v/v). Homogenize or sonicate the mixture to ensure complete lipid extraction. Centrifuge to pellet the cell debris and collect the supernatant containing the lipid extract. Repeat the extraction process on the pellet to maximize yield.
-
Purification of Total Lipids: Combine the lipid extracts and purify them using the Folch method. This involves washing the extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants. The lower chloroform phase containing the lipids is carefully collected.
-
Preparative Thin-Layer Chromatography (TLC): Concentrate the purified lipid extract and apply it as a band onto a preparative silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 70:30:5, v/v/v) to separate the different lipid components.
-
Visualization and Isolation: Visualize the separated lipid bands, for example, by staining with iodine vapor or using a UV lamp if the compounds are fluorescent. Scrape the silica gel corresponding to the bands of interest (αCG, αCAG, αCPG) from the plate.
-
Elution: Elute the cholesteryl glucosides from the scraped silica gel using a polar solvent mixture like chloroform:methanol. Filter to remove the silica and evaporate the solvent to obtain the purified this compound fractions.
Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified this compound fraction in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD, 1:1).
-
Analysis: Acquire 1H and 13C NMR spectra to determine the chemical structure, including the stereochemistry of the glycosidic linkage and the position of acyl or phosphatidyl groups. 2D NMR techniques such as COSY and HMBC can be used for detailed structural elucidation.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the purified sample in an appropriate solvent for the chosen ionization technique.
-
Analysis: Utilize techniques like Fast Atom Bombardment-Mass Spectrometry (FAB-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) to determine the molecular weight and fragmentation patterns of the cholesteryl glucosides. This confirms the identity and provides information about the fatty acid composition of acylated forms.
Role in Host-Pathogen Interactions and Drug Development
The essential roles of cholesteryl glucosides in the viability and virulence of bacteria like H. pylori make their biosynthetic pathway an attractive target for the development of new antimicrobial agents.
Signaling Pathway: this compound-Mediated CagA Translocation
Inhibiting the enzyme cholesteryl-α-glucosyltransferase (αCgT) would block the production of all cholesteryl glucosides, potentially leading to:
-
Reduced Bacterial Viability: Compromised cell wall integrity and altered morphology could make the bacteria more susceptible to host defenses and antimicrobial agents.
-
Attenuation of Virulence: Disruption of lipid raft formation would impair the delivery of virulence factors like CagA, thereby reducing the bacterium's pathogenic potential.
-
Enhanced Immune Recognition: The absence of cholesteryl glucosides might expose the bacteria to a more effective host immune response.
Conclusion
Cholesteryl glucosides are fascinating and functionally significant components of the cell walls of certain pathogenic bacteria. Their unique structure, essential role in bacterial physiology and pathogenesis, and absence in humans make the enzymes involved in their biosynthesis, particularly cholesteryl-α-glucosyltransferase, promising targets for the development of novel and highly specific antibacterial therapies. Further research into the precise mechanisms of action of these glycolipids and the development of potent and specific inhibitors of their biosynthesis holds great promise for combating infections caused by pathogens like Helicobacter pylori.
The Pivotal Role of Cholesteryl Glucoside in Membrane Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl glucoside (CG), a glycolipid found notably in the cell membrane of the bacterium Helicobacter pylori, plays a critical role in maintaining membrane stability, influencing morphology, and participating in host-pathogen interactions. This technical guide provides an in-depth analysis of the function of this compound in lipid bilayers. It summarizes key quantitative data on its effects on membrane properties, offers detailed experimental protocols for its study, and presents visual workflows and pathways to elucidate its biological context and experimental investigation. This document is intended to be a comprehensive resource for researchers in membrane biophysics, microbiology, and drug development.
Introduction
Biological membranes are complex assemblies of lipids and proteins that define the boundaries of cells and organelles. The lipid composition of these membranes is crucial for their structural integrity and function. Sterols, such as cholesterol in mammalian cells and ergosterol in fungi, are key regulators of membrane fluidity, permeability, and organization.[1] this compound is a unique sterol derivative where a glucose molecule is attached to the hydroxyl group of cholesterol. This modification significantly alters its physicochemical properties and its interactions within the lipid bilayer.[2]
In Helicobacter pylori, this compound and its acylated and phospatidylated derivatives are essential for the bacterium's survival and pathogenesis.[2] They contribute to the unique helical morphology of the bacterium, the stability of its outer membrane, and its ability to evade the host immune system.[1] Understanding the biophysical impact of this compound on membranes is therefore crucial for developing novel therapeutic strategies against H. pylori and for harnessing its properties in drug delivery systems.
Quantitative Impact of this compound on Membrane Properties
Direct quantitative data on the biophysical effects of this compound are not extensively available in public literature. However, by comparing the known effects of cholesterol and considering the influence of the bulky, hydrophilic glucose headgroup, we can infer its impact on membrane stability and dynamics. The following tables summarize the expected effects based on comparative data with cholesterol and related sterol glucosides like ergosterol glucoside.[3]
Table 1: Effect of this compound on Membrane Fluidity
| Parameter | Cholesterol | This compound (Inferred) | Technique |
| Membrane Fluidity (Anisotropy) | Increases order (higher anisotropy) in the liquid-disordered phase. | Expected to increase order similarly to cholesterol due to the rigid sterol core. The bulky glucose headgroup may introduce some disorder at the headgroup region. | Fluorescence Anisotropy |
| Lipid Packing | Increases packing density of phospholipids. | Likely increases packing of acyl chains, though potentially to a lesser extent than cholesterol due to the large headgroup. | Molecular Dynamics, NMR |
Table 2: Effect of this compound on Membrane Phase Behavior
| Parameter | Cholesterol | This compound (Inferred) | Technique |
| Main Phase Transition Temperature (Tm) | Broadens and eventually eliminates the main phase transition of phospholipids. | Expected to broaden the phase transition, but its effect on Tm may be complex due to the hydrophilic headgroup. | Differential Scanning Calorimetry (DSC) |
| Formation of Liquid-Ordered (Lo) Phase | Induces the formation of the Lo phase. | Likely to participate in and stabilize Lo domains, a key feature of lipid rafts. | DSC, Fluorescence Microscopy |
Table 3: Effect of this compound on Membrane Permeability
| Parameter | Cholesterol | This compound (Inferred) | Technique |
| Permeability to Small Solutes | Decreases permeability to water-soluble molecules. | Expected to decrease permeability by increasing the packing of the lipid core. | Permeability Assays |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in membrane stability and morphology.
Preparation of Liposomes Containing this compound
The thin-film hydration method followed by extrusion is a common technique to prepare unilamellar vesicles (liposomes) with a defined lipid composition.[4][5]
Materials:
-
Phospholipids (e.g., POPC, DPPC)
-
This compound
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids and this compound in the chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer, pre-heated to a temperature above the main phase transition temperature (Tm) of the lipids.
-
Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Transfer the MLV suspension to a mini-extruder.
-
Extrude the suspension multiple times (e.g., 11-21 passes) through a polycarbonate membrane of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).
-
The extrusion should also be performed at a temperature above the lipid Tm.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermotropic phase behavior of lipid bilayers, providing information on the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[6][7]
Materials:
-
Liposome suspension (prepared as in 3.1)
-
DSC instrument
-
DSC sample and reference pans
Protocol:
-
Sample Preparation:
-
Accurately load a known amount of the liposome suspension into a DSC sample pan.
-
Load an equal volume of the hydration buffer into a reference pan.
-
Hermetically seal both pans.
-
-
DSC Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature at a constant rate (e.g., 1-2 °C/min) to a temperature well above the Tm.
-
Perform at least two heating and cooling scans to ensure reproducibility.
-
-
Data Analysis:
-
Determine the Tm from the peak maximum of the endothermic transition.
-
Calculate the enthalpy of the transition (ΔH) from the area under the peak.
-
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational freedom of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity.[8][9]
Materials:
-
Liposome suspension
-
Fluorescent probe (e.g., DPH - 1,6-diphenyl-1,3,5-hexatriene)
-
Spectrofluorometer with polarizing optics
Protocol:
-
Probe Incorporation:
-
Incorporate the fluorescent probe into the liposome suspension by adding a small aliquot of a concentrated stock solution of the probe in a suitable solvent (e.g., methanol or DMSO) while vortexing.
-
Incubate the mixture to allow for probe partitioning into the lipid bilayer.
-
-
Anisotropy Measurement:
-
Set the excitation and emission wavelengths appropriate for the probe (for DPH, λex ≈ 350 nm, λem ≈ 430 nm).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Measure the correction factor (G-factor) using horizontally polarized excitation.
-
-
Calculation:
-
Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the direct visualization of liposomes and their morphology in a near-native, hydrated state.[10][11]
Materials:
-
Liposome suspension
-
EM grids (e.g., lacey carbon)
-
Vitrification device (e.g., Vitrobot)
-
Cryo-electron microscope
Protocol:
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the liposome suspension to a glow-discharged EM grid.
-
-
Vitrification:
-
Blot the grid to create a thin film of the suspension.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen to rapidly vitrify the sample.
-
-
Imaging:
-
Transfer the vitrified grid to the cryo-electron microscope.
-
Acquire images at low-dose conditions to minimize radiation damage.
-
-
Analysis:
-
Analyze the images to determine vesicle size, shape, and lamellarity.
-
Measure the bilayer thickness to assess the effect of this compound on membrane packing.
-
Visualizing Pathways and Workflows
Biosynthesis of Cholesteryl Glucosides in H. pylori
The synthesis of cholesteryl glucosides in H. pylori is a multi-step enzymatic process that is crucial for the bacterium's ability to colonize the host stomach.[2][12]
Caption: Biosynthesis of cholesteryl glucosides in H. pylori.
Experimental Workflow for Studying this compound-Protein Interactions
Investigating the interaction of membrane proteins with bilayers containing this compound is essential for understanding its role in cellular processes.
Caption: Workflow for studying protein interactions with CG-containing membranes.
Conclusion
This compound is a fascinating and biologically significant lipid that profoundly influences the properties of cell membranes. While much of our understanding is currently inferred from studies on cholesterol and other sterol derivatives, the experimental frameworks provided in this guide offer a clear path for the direct and quantitative investigation of this compound's role in membrane stability and morphology. Such research is not only fundamental to our understanding of H. pylori pathogenesis but also holds promise for the rational design of novel drug delivery vehicles with tailored membrane characteristics. The continued application of advanced biophysical techniques will undoubtedly shed further light on the intricate functions of this unique glycolipid.
References
- 1. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis, structure and biological function of cholesterol glucoside in Helicobacter pylori: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Preparation of unilamellar liposomes [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. ucm.es [ucm.es]
- 8. 2.8. Bilayer Characterization by DPH Fluorescence Anisotropy [bio-protocol.org]
- 9. Fluorescence anisotropy based single liposome assay to measure molecule-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cryo-EM images of phase-separated lipid bilayer vesicles analyzed with a machine-learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualizing lipid membrane structure with cryo-EM: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cholesteryl Glucoside: A Key Signaling Molecule in Cellular Stress Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cholesteryl glucoside (CG) and its acylated derivatives are rare glycolipids that have emerged as critical signaling molecules in mediating cellular responses to stress. Initially identified as a major and unique component of the Helicobacter pylori cell envelope, CGs are now understood to be potent modulators of the host immune system, acting as pathogen-associated molecular patterns (PAMPs). Furthermore, evidence suggests a broader role for CG in intrinsic cellular stress pathways, such as the heat shock response, positioning it as a lipid mediator that translates environmental stress into a transcriptional program. This technical guide provides a comprehensive overview of the biosynthesis, signaling pathways, and biological functions of this compound in stress responses. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual diagrams of the core signaling pathways and experimental workflows.
Introduction
Steryl glucosides are amphipathic molecules found in various organisms, but this compound is particularly rare in bacteria. Its discovery as a significant component of the Helicobacter pylori membrane, accounting for approximately 25% of the total lipid weight, marked a turning point in understanding the bacterium's interaction with its host.[1][2] H. pylori, being auxotrophic for cholesterol, actively extracts it from host gastric epithelial cells and modifies it through glucosylation, a process crucial for both immune evasion and the provocation of chronic inflammation.[3][4]
The bacterium produces three main forms of these glycolipids:
-
Cholesteryl-α-D-glucopyranoside (αCG)
-
Cholesteryl-6'-O-acyl-α-D-glucopyranoside (αCAG)
-
Cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside (αCPG) [5]
Beyond its role in infectious disease, this compound has also been implicated as an intracellular second messenger in the general stress response of mammalian cells, linking membrane stress to the activation of cytoprotective mechanisms like the heat shock response. This dual role makes this compound and its biosynthetic pathways attractive targets for therapeutic intervention in both infectious and inflammatory diseases.
Quantitative Data on this compound
Quantitative analysis is crucial for understanding the significance of this compound in biological systems. The following tables summarize key data related to its abundance, receptor activation, and downstream effects.
Table 1: Abundance and Composition of Cholesteryl Glucosides in H. pylori
| Parameter | Value | Reference Strain/Condition | Source |
| Total Glycolipid Content (% of total lipid weight) | ~25% | H. pylori NCTC 11638 | [1][2] |
| Relative Ratio (wt/wt/wt) of αCAG : αCG : αCPG | ~1 : 0.5 : 0.3 | H. pylori NCTC 11638 | [2] |
| Major Acyl Chains in αCAG | C14:0, C16:0, C18:1, C19:0 (cyclopropane) | H. pylori | [5] |
Table 2: Representative Data on Immune Cell Activation by Cholesteryl Acyl Glucosides (αCAGs)
Data are representative values derived from published dose-response curves, as absolute values vary by experimental conditions.
| Analyte & Cell Type | αCAG Concentration (nmol/well) | Response (Relative Units or Cytokine Conc.) | Source |
| Mincle Activation | 0.0 | Baseline | [6] |
| (Mincle/NF-κB Reporter Cells) | 0.08 | Low Activation | [6] |
| 0.4 | Medium Activation | [6] | |
| 2.0 | High Activation | [6] | |
| Cytokine Production | 0.0 | < 50 pg/mL | [6] |
| (TNFα from BMDCs) | 0.2 | ~400 pg/mL | [6] |
| 0.6 | ~800 pg/mL | [6] | |
| 2.0 | ~1200 pg/mL | [6] | |
| iNKT Cell Activation | 0.0 | Baseline IL-2 | [7][8] |
| (IL-2 from iNKT Hybridoma) | 10 ng/mL | Significant IL-2 Production | [7] |
Table 3: Quantitative Parameters in the Heat Shock Response Pathway
| Parameter | Value | Biological Context | Source |
| Hsp70-Hsf1 Binding Affinity (Kd) | 9 µM | Binding of Hsp70 to the CE2 domain of Hsf1 | [9] |
| HSP70 Assay Sensitivity | 90 pg/mL | Lower limit of detection for typical ELISA | [10] |
| HSP70 ELISA Range | 0.2 - 12.5 ng/mL | Typical quantitative range for ELISA | [10] |
Signaling Pathways
This compound engages distinct signaling pathways depending on the biological context. In the host-pathogen interaction with H. pylori, it primarily activates innate and adaptive immune cells. In the intrinsic cellular stress response, it triggers the HSF1-mediated heat shock pathway.
Immune Signaling via Mincle Receptor
The C-type lectin receptor Mincle (Macrophage Inducible C-type Lectin) is a key pattern recognition receptor that recognizes acylated cholesteryl glucosides (αCAGs). This interaction triggers a pro-inflammatory cascade.
Immune Signaling via iNKT Cell Activation
Cholesteryl glucosides can be presented by the non-classical MHC molecule CD1d on antigen-presenting cells (APCs). This complex is recognized by the T-cell receptor (TCR) of invariant Natural Killer T (iNKT) cells, leading to their activation and the release of both Th1 and Th2 cytokines.
Intrinsic Heat Shock Stress Response
In mammalian cells, environmental stress can lead to the synthesis of this compound, which acts as a lipid mediator to activate Heat Shock Factor 1 (HSF1). HSF1 is normally kept in an inactive state through its association with the chaperone HSP70. Stress titrates HSP70 away, freeing HSF1 to trimerize, translocate to the nucleus, and initiate the transcription of heat shock proteins.
Experimental Protocols & Workflows
The study of this compound signaling requires a combination of lipid analysis, biochemistry, and immunology techniques.
Experimental Workflow: Analysis of Cholesteryl Glucosides
This workflow outlines the process from sample collection to the identification and quantification of this compound species.
Protocol: Lipid Extraction and TLC Analysis of Cholesteryl Glucosides
This protocol is adapted from methods used for H. pylori lipid analysis.
-
Sample Preparation : Harvest bacterial cells by centrifugation or acquire host tissue samples. Wash cell pellets three times with physiological saline.
-
Lipid Extraction (Bligh-Dyer Method) :
-
To the wet cell pellet (e.g., 100 mg), add 1 mL of methanol and 0.5 mL of chloroform. Vortex vigorously for 2 minutes.
-
Add an additional 0.5 mL of chloroform and vortex for 1 minute.
-
Add 0.5 mL of sterile water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Thin-Layer Chromatography (TLC) :
-
Resuspend the dried lipid extract in a small volume (e.g., 50 µL) of chloroform:methanol (2:1, v/v).
-
Spot the resuspended lipids onto a silica gel TLC plate (e.g., HPTLC Silica Gel 60).
-
Develop the plate in a TLC chamber containing a solvent system suitable for glycolipids, such as chloroform:methanol:water (65:25:4, v/v/v) .[6]
-
Allow the solvent front to migrate to approximately 1 cm from the top of the plate.
-
-
Visualization :
-
Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Spray the plate with a visualization reagent. For glycolipids, orcinol-sulfuric acid reagent is effective.
-
Heat the plate at 110°C for 5-10 minutes until purple-colored spots corresponding to glycolipids appear. This compound species will separate based on polarity (αCAG is least polar, followed by αCG and αCPG).
-
Protocol: Mincle Receptor Activation Assay
This protocol uses a commercially available HEK-Blue™ cell line that expresses human Mincle and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture : Culture HEK-Blue™ hMincle cells according to the manufacturer's instructions.
-
Plate Preparation :
-
Coat a 96-well flat-bottom plate with the this compound ligand. To do this, dissolve the lipid in an organic solvent (e.g., ethanol), add 50 µL to each well, and allow the solvent to evaporate completely in a sterile hood, leaving the lipid coated on the well surface. Prepare a dilution series (e.g., from 0.01 to 10 nmol/well). Use solvent-only wells as a negative control.
-
-
Cell Stimulation :
-
Harvest and resuspend the HEK-Blue™ hMincle cells in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10⁵ cells/mL.
-
Add 180 µL of the cell suspension (~50,000 cells) to each well of the ligand-coated 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Detection :
-
Measure the SEAP activity by reading the optical density (OD) of the medium at 620-650 nm using a microplate reader.
-
The OD is directly proportional to the activation of the NF-κB pathway via the Mincle receptor.
-
Protocol: HSP70 Induction Assay via ELISA
This protocol describes the quantification of HSP70 protein in cell lysates following stress induction, potentially by exogenous this compound.
-
Cell Culture and Treatment :
-
Plate human fibroblast cells in a 6-well plate and grow to ~80% confluency.
-
Treat cells with the stressor (e.g., heat shock at 42°C for 1 hour, or incubate with a liposomal preparation of this compound for a designated time series). Include an untreated control.
-
-
Cell Lysis :
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold cell lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading in the ELISA.
-
HSP70 ELISA :
-
Perform the ELISA using a commercial Human HSP70 ELISA kit, following the manufacturer's protocol precisely.[10][11][12][13]
-
Briefly, this involves adding diluted standards and cell lysates (normalized for total protein) to an antibody-precoated plate, incubating, washing, adding a detection antibody, incubating, washing, adding an HRP-conjugated secondary antibody, incubating, washing, and finally adding a TMB substrate.
-
Stop the reaction with the supplied stop solution and read the absorbance at 450 nm.
-
Calculate the concentration of HSP70 in each sample by comparing its absorbance to the standard curve. Express results as ng of HSP70 per mg of total protein.
-
Conclusion
This compound stands at a fascinating intersection of microbial pathogenesis and fundamental cell biology. In H. pylori, it is a double-edged sword, providing structural integrity and a means of immune evasion while simultaneously presenting a target for host immune surveillance through Mincle and iNKT cells. The resulting chronic inflammation is a key driver of gastric pathology. In a broader context, its role as a potential mediator of the heat shock response suggests that mammalian cells may have co-opted a similar lipid-based signaling mechanism to respond to membrane stress. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this unique signaling molecule and explore its potential as a therapeutic target. Future work should focus on obtaining precise kinetic and affinity data for receptor-ligand interactions and elucidating the exact mechanism by which this compound initiates the intrinsic stress response in mammalian cells.
References
- 1. Cell Envelope - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 4. Therapeutic potential of cholesteryl O-acyl α-glucoside found in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis, structure and biological function of cholesterol glucoside in Helicobacter pylori: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Helicobacter pylori Cholesteryl α-Glucosides Contribute to Its Pathogenicity and Immune Response by Natural Killer T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HSP70 High Sensitivity ELISA Kit (ab133061) | Abcam [abcam.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. cusabio.com [cusabio.com]
- 12. Human HSP-70(Heat Shock Protein 70) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. Human HSP70 ELISA Kit (BMS2087) - Invitrogen [thermofisher.com]
The Evolutionary Genesis of Cholesteryl Glucoside Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl glucosides (CGs) are glycolipids found in a sporadic yet significant pattern across the tree of life. While common in plants and some fungi, they are exceedingly rare in animals and bacteria.[1][2] This scattered distribution points to a complex and fascinating evolutionary history, likely shaped by horizontal gene transfer and convergent evolution. In certain pathogenic bacteria, such as Helicobacter pylori and Borrelia burgdorferi, the synthesis of these cholesterol-derived glycolipids is a critical adaptation for host interaction, immune evasion, and survival.[3][4] This guide provides an in-depth exploration of the evolutionary origins of cholesteryl glucoside synthesis, focusing on the key enzymes, biosynthetic pathways, and the methodologies used to study them. Understanding this pathway offers potential new targets for therapeutic intervention against persistent bacterial pathogens.
Introduction: A Tale of a Rare Lipid
Sterol glucosides are amphipathic molecules consisting of a sterol backbone, such as cholesterol, linked via a glycosidic bond to a sugar moiety. The synthesis of these molecules is a key metabolic capability in plants and fungi, where they play roles in membrane structure and stress response.[2][3] However, their presence in a select few bacterial species that are auxotrophic for cholesterol—meaning they must scavenge it from their host—is a curious evolutionary feature.[1][3]
The most well-characterized bacterial producer of cholesteryl glucosides is Helicobacter pylori, the primary causative agent of gastritis and gastric ulcers.[5] In H. pylori, these lipids are not mere structural components but are integral to its pathogenesis, contributing to membrane stability, morphological integrity, and the delivery of virulence factors into host cells.[1][6] The enzyme responsible, cholesteryl-α-glucosyltransferase (CGT), creates an α-anomeric linkage, a configuration that is particularly unusual in nature and underscores the unique biochemistry of this pathway.[7] The sporadic appearance of this capability in the bacterial domain strongly suggests that the underlying genes were acquired through horizontal gene transfer (HGT), a process where genetic material is passed between organisms other than through traditional parent-to-offspring inheritance.[8]
This guide will dissect the enzymatic machinery responsible for CG synthesis, present the current understanding of its evolutionary trajectory, provide quantitative data on enzyme function, and detail the experimental protocols necessary for its investigation.
The Biosynthetic Pathway in Helicobacter pylori
H. pylori cannot synthesize cholesterol de novo and must extract it from the host gastric epithelial cells.[9] Once acquired, the cholesterol is glucosylated in a multi-step process, leading to a family of unique glycolipids.
-
Initial Glucosylation: The first and committing step is the transfer of a glucose molecule from a UDP-glucose donor to the 3-β-hydroxyl group of cholesterol. This reaction is catalyzed by cholesteryl-α-glucosyltransferase (CGT) , an enzyme encoded by the hp0421 gene.[3][10] The product, cholesteryl-α-D-glucopyranoside (αCG), is the precursor for all subsequent derivatives.[1] CGT is a membrane-bound enzyme, with its activity localized to the inner membrane.[9][11]
-
Acylation and Phosphorylation: The αCG molecule can be further modified at the 6'-hydroxyl position of the glucose moiety:
-
Acylation: An acyl chain is transferred to αCG to form cholesteryl-6'-O-acyl-α-D-glucopyranoside (αCAG). This reaction is catalyzed by cholesterol-α-D-glucopyranoside acyltransferase (CGAT) , encoded by the hp0499 gene.[1][12]
-
Phosphorylation: A phosphatidyl group is added to form cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside (αCPG).[1][7]
-
These modified glucosides are integral to the bacterial outer membrane, where they help form cholesterol-rich microdomains, essential for the function of the CagA virulence factor.[5]
Figure 1. Biosynthetic pathway of cholesteryl glucosides in H. pylori.
Evolutionary Origins: Horizontal Gene Transfer and Convergent Evolution
The synthesis of cholesteryl glucosides in bacteria is not a widely conserved trait, suggesting it is not an ancestral feature but rather one that has been acquired and retained in specific lineages where it provides a selective advantage.
The Case for Horizontal Gene Transfer
The most plausible explanation for the sporadic distribution of sterol glycosylation in bacteria is Horizontal Gene Transfer (HGT). The CGT enzyme in H. pylori (hp0421) belongs to the Glycosyltransferase Family 4 (GT4).[6][13] While it shows some sequence similarity to bacterial diacylglycerol-α-glucosyltransferases, its unique specificity for cholesterol suggests a distinct evolutionary path.[6] It is hypothesized that an ancestral gene, perhaps one involved in lipid glycosylation, was acquired by a progenitor of H. pylori and subsequently evolved its high specificity for cholesterol, a lipid readily available in its host environment. The general principle of HGT being a significant driver for the evolution of bacterial glycosyltransferases is well-supported.
Convergent Evolution
While HGT can explain the acquisition of the core machinery, the broader pathway of sterol modification in bacteria also shows signs of convergent evolution. Recent studies on bacteria that can synthesize cholesterol de novo have found that while they possess homologs to eukaryotic enzymes for the core pathway (likely acquired via HGT), they have evolved entirely unique, non-homologous enzymes to perform key modification steps, such as demethylation at the C-4 position.[8] This indicates that different evolutionary paths can converge on the same biochemical outcome. This suggests a powerful selective pressure for producing these specific lipids.
Figure 2. Proposed evolutionary origins of H. pylori's CGT enzyme.
Quantitative Data on Enzyme Function
While detailed kinetic parameters for H. pylori's CGT (hp0421) are not extensively published, studies on analogous bacterial sterol glycosyltransferases provide valuable insight into the catalytic efficiencies of these enzymes. The data below is from a comprehensive study of the recombinant sterol 3-O-β-glycosyltransferase (MrSGT) from the bacterium Micromonospora rhodorangea.[13]
| Substrate | Apparent Km (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (s-1mM-1) |
| Sugar Donor | |||
| UDP-Glucose | 0.33 | 0.81 | 2.45 |
| Sterol Acceptors | |||
| Cholesterol | 0.45 | 0.23 | 0.51 |
| Campesterol | 0.28 | 0.65 | 2.32 |
| β-Sitosterol | 0.09 | 0.82 | 9.11 |
| Table 1: Kinetic parameters of the sterol glycosyltransferase from Micromonospora rhodorangea. The enzyme shows a clear preference for β-sitosterol as the acceptor substrate, but is also active with cholesterol. Data adapted from Hoang et al., 2016.[13] |
Experimental Protocols
Investigating the synthesis of cholesteryl glucosides requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Lipid Extraction and Analysis
This protocol describes a standard method for extracting and analyzing cholesteryl glucosides from bacterial cultures.[5]
A. Lipid Extraction (Modified Folch Method)
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes). Wash the cell pellet three times with physiological saline.
-
To the wet cell pellet, add 20 volumes of a chloroform:methanol (1:1, v/v) mixture.
-
Vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 2,000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant (containing the lipids) to a new glass tube.
-
Repeat the extraction (steps 2-5) on the pellet two more times, pooling the supernatants.
-
To the pooled supernatant, add 0.2 volumes of 0.9% NaCl solution to induce phase separation. Vortex and centrifuge at 1,000 x g for 5 minutes.
-
Carefully collect the lower organic phase, which contains the total lipids. Dry the lipid extract under a stream of nitrogen.
B. Thin-Layer Chromatography (TLC) Analysis
-
Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the resuspended lipids onto a pre-coated silica gel TLC plate (e.g., Silica Gel 60).
-
Develop the TLC plate in a chromatography tank containing a solvent system suitable for separating glycolipids, such as chloroform:methanol:water (70:30:5, v/v/v).
-
After the solvent front has reached the top of the plate, remove the plate and allow it to air dry completely.
-
Visualize the separated lipids by spraying with a suitable reagent (e.g., α-naphthol/sulfuric acid) and heating at 120°C for 10-15 minutes. Glycolipids will appear as distinct colored spots.
Figure 3. Experimental workflow for lipid extraction and TLC analysis.
In Vitro Cholesteryl-α-Glucosyltransferase (CGT) Assay
This assay measures the activity of the CGT enzyme in bacterial lysates by tracking the incorporation of a radiolabeled substrate.[3][6]
-
Preparation of Cell-Free Homogenate:
-
Prepare a dense suspension of H. pylori cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 15 minutes to remove intact cells and large debris. The supernatant is the cell-free homogenate.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture in a microfuge tube containing:
-
50 µL of cell-free homogenate (as the enzyme source).
-
10 µL of cholesterol solution (e.g., 1 mg/mL in a detergent like Triton X-100 to ensure solubility).
-
10 µL of UDP-[14C]Glucose (specific activity ~300 mCi/mmol).
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Extraction and Detection:
-
Stop the reaction by adding 500 µL of chloroform:methanol (1:1, v/v).
-
Perform a lipid extraction as described in Protocol 5.1 (steps 7-8).
-
Spot the final organic phase onto a TLC plate.
-
Develop the plate as described previously.
-
Detect the radiolabeled product (14C-cholesteryl glucoside) using a phosphorimager or by autoradiography. The intensity of the product spot is proportional to the enzyme activity.
-
Construction of a hp0421 Knockout Mutant
Creating a gene knockout is essential for confirming the function of hp0421 in vivo. This protocol involves replacing the target gene with an antibiotic resistance cassette via homologous recombination.[4]
-
Construct the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the hp0421 gene from H. pylori genomic DNA using PCR.
-
Clone these flanking regions into a suicide vector (a plasmid that cannot replicate in H. pylori) on either side of an antibiotic resistance cassette (e.g., chloramphenicol acetyltransferase, cat).
-
-
Transformation of H. pylori:
-
Grow H. pylori to mid-log phase in a suitable liquid medium.
-
Introduce the knockout plasmid into competent H. pylori cells via natural transformation or electroporation.
-
-
Selection of Mutants:
-
Plate the transformed cells onto an agar medium containing the appropriate antibiotic (e.g., chloramphenicol).
-
Only cells that have successfully integrated the resistance cassette into their genome via double-crossover homologous recombination will survive.
-
-
Verification of Knockout:
-
Confirm the correct replacement of the hp0421 gene with the resistance cassette by PCR using primers that flank the gene locus. The PCR product from the mutant will be larger than that from the wild-type due to the insertion of the cassette.
-
Confirm the absence of cholesteryl glucosides in the mutant strain using the lipid extraction and analysis protocol (5.1).
-
Conclusion and Implications for Drug Development
The evolutionary path to this compound synthesis in bacteria is a compelling example of metabolic adaptation driven by host-pathogen interactions. The acquisition of this pathway, likely through horizontal gene transfer, has provided pathogens like H. pylori with a crucial tool for survival and virulence. The enzymes in this pathway, particularly the cholesteryl-α-glucosyltransferase (CGT) encoded by hp0421, are highly specific and essential for the pathogen but absent in the human host.
This makes the CGT enzyme an attractive target for the development of novel antimicrobial agents. An inhibitor designed to specifically block the active site of CGT could disrupt the integrity of the bacterial membrane, impair its ability to deliver virulence factors, and render it more susceptible to the host immune system, all with a potentially low risk of off-target effects in the host. Further research into the structure and catalytic mechanism of this unique enzyme class will be paramount in realizing this therapeutic potential.
References
- 1. Helicobacter pylori cholesterol-α-glucosyltransferase manipulates cholesterol for bacterial adherence to gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Glycolipid Glycosyltransferase with Broad Substrate Specificity from the Marine Bacterium “Candidatus Pelagibacter sp.” Strain HTCC7211 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bacterial Glycosyltransferases: Challenges and Opportunities of a Highly Diverse Enzyme Class Toward Tailoring Natural Products [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Helicobacter pylori gamma-glutamyltranspeptidase reveals the molecular basis for substrate specificity and a critical role for the tyrosine 433-containing loop in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and Kinetic Characterization of the Glucose-6-Phosphate Dehydrogenase from Helicobacter pylori Strain 29CaP [mdpi.com]
- 8. Kinetic studies of Helicobacter pylori urease inhibition by a novel proton pump inhibitor, rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Membrane-associated Activation of Cholesterol α-Glucosyltransferase, an Enzyme Responsible for Biosynthesis of Cholesteryl-α-d-Glucopyranoside in Helicobacter pylori Critical for Its Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Kinetic studies on recombinant UDP-glucose: sterol 3-O-β-glycosyltransferase from Micromonospora rhodorangea and its bioconversion potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical Characterization of Hypothetical Proteins from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of cholesteryl glucoside
An In-depth Technical Guide to the Physical and Chemical Properties of Cholesteryl Glucoside
Introduction
This compound (CG) is a glycolipid composed of a cholesterol molecule linked to a glucose moiety. This compound and its derivatives are found across various biological kingdoms, including plants, fungi, and certain bacteria, but are relatively rare in mammals.[1][2][3] The glycosylation of cholesterol at its 3β-hydroxy group significantly alters the biophysical properties of the parent sterol, influencing membrane fluidity and organization.[1][2] this compound is of particular interest to researchers and drug development professionals due to its crucial role in the pathogenesis of the bacterium Helicobacter pylori. This bacterium synthesizes cholesteryl glucosides to maintain membrane stability, facilitate immune evasion, and interact with host cells.[3][4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical characterization, and biological functions of this compound.
Chemical and Physical Properties
This compound exists as two primary anomers, α and β, which differ in the stereochemistry of the glycosidic bond linking the glucose to the cholesterol. This structural difference leads to distinct physical properties and biological activities. The quantitative properties of this compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Notes / Anomer | Reference(s) |
| Molecular Formula | C₃₃H₅₆O₆ | [5] | |
| Molecular Weight | 548.79 g/mol | ||
| Exact Mass | 548.40768950 Da | [5] | |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | β-D-glucoside | [5] |
| CAS Number | 7073-61-2 | β-D-glucoside | [5] |
| Appearance | Solid | ||
| Melting Point | 206-208 °C | α-anomer | [6] |
| 258-260 °C | β-anomer | [6] | |
| Optical Rotation | [α]/D -49.0 ± 3.0° | c = 0.5 in pyridine (β-D-glucoside) | |
| [α]D +143.8° | c = 0.5 in chloroform (acylated α-glucoside from H. pylori) | [7] | |
| Solubility | Soluble in pyridine, methanol, and chloroform/methanol mixtures. | Stock solutions are often prepared in these solvents. | [8] |
The structure consists of the rigid, hydrophobic steroid ring system of cholesterol and a polar, hydrophilic glucose headgroup. This amphipathic nature allows it to insert into lipid bilayers, where it influences membrane properties.[2] The presence of the sugar moiety alters the packing of membrane lipids compared to free cholesterol.[2]
Synthesis and Purification
This compound can be obtained through biological processes or chemical synthesis, with methods available to selectively produce either the α or β anomer.
Biosynthesis
In microorganisms, the synthesis is an enzymatic process.
-
In Mycoplasma gallinarum , biosynthesis involves the transfer of glucose from uridine-5'-diphosphoglucose (UDPG) to membrane-bound cholesterol.[9][10] This reaction is catalyzed by a membrane-associated enzyme, requires Mg²⁺, and has an optimal pH of approximately 8.0.[9][10]
-
In Helicobacter pylori , the enzyme cholesteryl α-glucosyltransferase (αCgT), encoded by the HP0421 gene, catalyzes the formation of α-cholesteryl glucoside.[3][11] This enzyme transfers glucose from UDPG to cholesterol that the bacterium sequesters from the host cell membrane.[3]
Chemical Synthesis
Multiple chemical synthesis routes have been developed to produce cholesteryl glucosides for research purposes. These multi-step procedures allow for control over the anomeric configuration.
A representative protocol for synthesizing α-cholesteryl glucoside involves several key steps starting from D-glucose.[12]
-
Protection of Glucose: Glucose is first per-O-acetylated and then converted to a corresponding thioethyl glycoside.
-
Acetal Formation: A benzylidene acetal is formed to protect the C4 and C6 hydroxyl groups.
-
Silyl Derivatization: The remaining O-acetyl groups are replaced by tert-butyldimethylsilyl (TBS) groups, as TBS derivatization facilitates the desired α-glycosylation.
-
Glycosylation: The protected glucose donor is coupled with cholesterol in a glycosylation reaction.
-
Deprotection: The benzylidene and acetyl protective groups are removed to yield the final product, α-cholesteryl glucoside.
The stereochemical outcome (α vs. β) can be controlled by the choice of reagents and reaction conditions. For example, using tetrabutylammonium iodide (TBAI) can enhance α-selectivity, while activation with silver triflate (AgOTf) can favor the formation of the β-anomer.[13] Microwave-assisted synthesis can also be employed to significantly reduce reaction times.[13]
Purification
Following synthesis or extraction, cholesteryl glucosides are typically purified using chromatographic techniques. Thin-layer chromatography (TLC) is commonly used for monitoring reactions and assessing purity, while column chromatography is used for large-scale purification.[13] High-performance liquid chromatography (HPLC) can be used for final purification and quantification.[14]
Analytical Characterization
A combination of mass spectrometry, NMR spectroscopy, and chromatography is used to confirm the structure, purity, and quantity of this compound.
-
Mass Spectrometry (MS): Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for identifying cholesteryl glucosides in complex biological mixtures.[8][15] Electrospray ionization (ESI) is a suitable method for these polar lipids.[8][15] In MS/MS analysis, this compound is characterized by specific fragment ions, with m/z 259 being more abundant than m/z 257.[8] Fast-atom bombardment mass spectrometry (FAB-MS) has also been used for structural analysis.[7]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are essential for unambiguous structural elucidation.[5][7] ¹H NMR is particularly useful for determining the anomeric configuration of the glycosidic bond. An α-linkage is indicated by a small coupling constant (J ≈ 4 Hz) for the anomeric proton, whereas a larger coupling constant is characteristic of a β-linkage.[7]
-
Chromatography: TLC is widely used to assess purity, with standards often specified as ≥97% pure by TLC. HPLC is employed for quantitative analysis,[14] and gas chromatography (GC) can be used after hydrolysis of the glucoside and derivatization of the resulting free sterol.[15]
Biological Functions and Signaling Pathways
Cholesteryl glucosides play significant roles in membrane biology and host-pathogen interactions.
Role in Membrane Organization and Lipid Rafts
As amphipathic molecules, cholesteryl glucosides insert into cell membranes and influence their physical properties.[1][2] They are known components of lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and certain proteins.[3][16][17][18] These rafts function as platforms for signal transduction and cellular trafficking.[18][19] The incorporation of this compound can modulate the stability and organization of these domains.[16]
Role in Helicobacter pylori Pathogenesis
In H. pylori, cholesteryl glucosides are essential for the bacterium's survival and ability to establish chronic infection.[3][4]
-
Immune Evasion: H. pylori actively extracts cholesterol from host gastric epithelial cells and converts it to cholesteryl α-glucosides using the enzyme αCgT.[3][11] This depletion of host cell cholesterol disrupts the integrity of lipid rafts, which are critical for initiating inflammatory signaling pathways.[3][11] By dismantling these signaling platforms, H. pylori effectively dampens the host's immune response.
-
Autophagy Modulation: Further acylated derivatives, such as cholesteryl 6ʹ-O-acyl-α-d-glucoside (CAG), enhance the internalization of H. pylori into host cells and interfere with the autophagic process, specifically by impairing the degradation of autophagosomes.[20][21] This hijacking of the autophagy-lysosomal pathway creates a protected niche that supports the intracellular survival of the bacterium.[20][21]
Interaction with the Host Immune System
Beyond immune evasion, cholesteryl glucosides can also act as pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune system.
-
Mincle Receptor Signaling: Cholesteryl α-glucosides produced by H. pylori are recognized by the Macrophage Inducible C-type Lectin (Mincle) receptor on macrophages and other immune cells.[22] This interaction triggers a signaling cascade that leads to a pro-inflammatory response, which is thought to contribute to the development of gastric atrophy during chronic infection.[22]
-
Heat Shock Response: In animal cells, cholesteryl β-D-glucoside has been shown to be a lipid mediator in the heat shock response.[23] It activates the heat shock transcription factor 1 (Hsf1), leading to increased expression of heat shock protein 70 (Hsp70), which helps protect cells from stress-induced damage.[23]
Conclusion
This compound is a multifaceted glycolipid with distinct physical, chemical, and biological properties. Its amphipathic nature allows it to play a structural role in biological membranes, particularly within lipid raft microdomains. For researchers, its most compelling role is in the pathogenesis of Helicobacter pylori, where it is a key factor in immune evasion and bacterial survival. The ability to chemically synthesize specific anomers and derivatives of this compound provides valuable tools for investigating host-pathogen interactions and exploring its potential as a therapeutic target. A thorough understanding of its properties, synthesis, and biological functions is essential for professionals in microbiology, immunology, and drug development aiming to combat H. pylori-related diseases.
References
- 1. Structure, metabolism and biological functions of steryl glycosides in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, structure and biological function of cholesterol glucoside in Helicobacter pylori: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cholesteryl beta-D-glucoside | C33H56O6 | CID 440145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Biosynthesis of this compound by Mycoplasma gallinarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemoenzymatic Synthesis of Cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside: A Product of Host Cholesterol Efflux Promoted by Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in Candida bogoriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipids as Organizers in Cell Membranes: Lipid Sorting and Lipid Rafts [ibiology.org]
- 18. Glycolipids: Linchpins in the Organization and Function of Membrane Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Membrane Organization and Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhanced enzymatic production of cholesteryl 6ʹ-acylglucoside impairs lysosomal degradation for the intracellular survival of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Enhanced enzymatic production of cholesteryl 6ʹ-acylglucoside impairs lysosomal degradation for the intracellular survival of Helicobacter pylori | Semantic Scholar [semanticscholar.org]
- 22. Cholesteryl glucosides signal through the carbohydrate recognition domain of the macrophage inducible C-type lectin (mincle) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. caymanchem.com [caymanchem.com]
The Dawn of a New Class of Lipids: Early Research on the Discovery of Steryl Glucosides
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Steryl glucosides, a class of glycolipids consisting of a sterol backbone linked to a glucose moiety, are now recognized as ubiquitous components of plant cell membranes and have garnered significant interest for their diverse biological activities and potential therapeutic applications. This technical guide delves into the foundational research that led to the discovery and initial characterization of these fascinating molecules. We will explore the seminal studies that first identified steryl glucosides, the pioneering experimental techniques used for their isolation and analysis, and the early investigations into their biosynthesis. By providing a detailed look at this early work, we aim to offer a valuable resource for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins of steryl glucoside research.
The First Glimpse: The Discovery of "Ipuranol"
The story of steryl glucosides begins in the early 20th century with the investigation of the chemical constituents of various plants. In 1913, Frederick B. Power and Arthur H. Salway, while studying the components of the seeds of Ipomoea purpurea (Morning Glory), isolated a crystalline substance they named "ipuranol".[1][2][3][4] Their meticulous work, detailed below, laid the groundwork for the future identification of this compound as a steryl glucoside.
Experimental Protocols: Isolation and Characterization of Ipuranol (Power and Salway, 1913)
Plant Material and Extraction: The process began with the thorough extraction of crushed Ipomoea purpurea seeds with hot ethanol. This initial step was crucial for isolating a wide range of organic compounds present in the seeds. The ethanolic extract was then concentrated to a smaller volume.
Isolation of Ipuranol: The concentrated extract was subsequently treated with steam to remove volatile components. The remaining aqueous solution was then subjected to a series of extractions with different solvents to separate compounds based on their polarity. A significant breakthrough came when a resinous material, separated during this process, was found to contain a substance that could be crystallized from a mixture of ethanol and ethyl acetate. This crystalline substance was the newly discovered ipuranol.
Characterization of Ipuranol: Power and Salway performed a series of chemical analyses to determine the nature of ipuranol. They established its melting point and subjected it to acetylation with acetic anhydride, which indicated the presence of hydroxyl groups. A key finding was that upon hydrolysis with dilute acid, ipuranol yielded a sterol (which they identified as sitosterol) and a sugar, which was determined to be dextrose (glucose). This led them to conclude that ipuranol was a glucoside of sitosterol.
Diagram: Logical Workflow for the Discovery of Ipuranol
References
Methodological & Application
Application Notes and Protocols for the Extraction of Cholesteryl Glucoside from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of cholesteryl glucosides from bacterial cultures, with a primary focus on Helicobacter pylori, a bacterium known to produce these unique glycolipids. Cholesteryl glucosides are of significant interest in research and drug development due to their roles in bacterial physiology, pathogenesis, and interaction with host cells.
Introduction
Helicobacter pylori, a gram-negative bacterium that colonizes the human stomach, is unique in its ability to assimilate host cholesterol and synthesize various cholesteryl glucosides. These glycolipids, which can constitute up to 25% of the bacterium's total lipid weight, are crucial for maintaining membrane integrity, morphology, and are implicated in the bacterium's pathogenic mechanisms, including the delivery of virulence factors into host cells.[1][2][3] The primary forms of cholesteryl glucosides found in H. pylori are cholesteryl-α-D-glucopyranoside (CGL), cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside (CAG), and cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside (CPG).[1][2][4][5] This protocol details the steps for culturing H. pylori, extracting total lipids, and purifying the cholesteryl glucoside fractions.
Data Presentation
The following table summarizes the quantitative data regarding the composition of cholesteryl glucosides in Helicobacter pylori as reported in the literature.
| Lipid Fraction | Percentage of Total Lipids (wt/wt) | Ratio of Glycolipid Components (wt/wt/wt) |
| Total Glycolipids (G-1, G-2, G-3) | ~25% | G-1:G-2:G-3 ≈ 1:0.5:0.3 |
Note: G-1, G-2, and G-3 correspond to different forms of cholesteryl glucosides. The ratios may vary depending on the bacterial strain and culture conditions.[1]
Experimental Protocols
This section provides a detailed methodology for the extraction and purification of cholesteryl glucosides from H. pylori.
Part 1: Bacterial Culture
Objective: To cultivate Helicobacter pylori to a sufficient density for lipid extraction.
Materials:
-
Helicobacter pylori strain (e.g., NCTC 11638, ATCC 43504)
-
Brain Heart Infusion (BHI) broth
-
Horse serum
-
Sealed jars for microaerophilic culture
-
Anaerobic gas packs (e.g., Anaeropack Campylo)
-
Shaking incubator
Protocol:
-
Prepare BHI broth supplemented with 5% horse serum.
-
Inoculate the broth with the desired H. pylori strain.
-
Place the cultures in a sealed jar with a microaerophilic gas pack to create the appropriate atmosphere.
-
Incubate at 37°C with shaking for 2 days or until the culture reaches the desired growth phase.[1][6]
Part 2: Total Lipid Extraction
Objective: To extract the total lipid content, including cholesteryl glucosides, from the bacterial cells. This protocol is based on the well-established Folch or Bligh-Dyer methods.[1][6][7]
Materials:
-
Harvested bacterial cell pellet
-
Physiological saline
-
Chloroform
-
Methanol
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream for solvent evaporation
Protocol:
-
Harvest the bacterial culture by centrifugation.
-
Wash the cell pellet three times with physiological saline to remove media components.[1][6]
-
Resuspend the final cell pellet in a known volume of saline.
-
Add 20 volumes of a chloroform:methanol (1:1, vol/vol) mixture to the cell suspension.[1]
-
Mix vigorously to ensure thorough extraction of lipids.
-
Repeat the extraction process three times, collecting the solvent phase each time.
-
Combine the lipid extracts.
-
To separate the lipid-containing organic phase from the aqueous phase, add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:1:0.8.
-
Centrifuge the mixture to facilitate phase separation.
-
Carefully collect the lower chloroform phase, which contains the total lipids.[6]
-
Evaporate the solvent from the collected chloroform phase using a rotary evaporator or a gentle stream of nitrogen to obtain the total lipid extract.
Part 3: Purification of Cholesteryl Glucosides by Thin-Layer Chromatography (TLC)
Objective: To separate the different this compound species from the total lipid extract.
Materials:
-
Total lipid extract
-
TLC plates (silica gel)
-
Developing solvent (e.g., petroleum ether:ether, 9:1, vol/vol for cholesterol analysis after methanolysis)[1]
-
Visualization reagent (e.g., sulfuric acid-acetic acid stain)
-
Scraping tool for collecting separated bands
-
Solvents for eluting lipids from silica gel
Protocol:
-
Dissolve the dried total lipid extract in a small volume of chloroform.
-
Spot the dissolved extract onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing the appropriate solvent system. The choice of solvent will depend on the desired separation.
-
After development, visualize the separated lipid bands using a suitable staining method. Cholesteryl glucosides can be identified by their Rf values compared to standards, if available.
-
Scrape the silica gel bands corresponding to the this compound fractions.
-
Elute the cholesteryl glucosides from the scraped silica gel using a solvent mixture such as chloroform:methanol.
-
Evaporate the solvent to obtain the purified this compound fractions.
Visualizations
Biosynthesis of Cholesteryl Glucosides in H. pylori
Caption: Biosynthesis pathway of cholesteryl glucosides in H. pylori.
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction and purification.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Unique cholesteryl glucosides in Helicobacter pylori: composition and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Unique cholesteryl glucosides in Helicobacter pylori: composition and structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What Are the Methods for Extracting Bacterial Cell Membrane Lipids? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Performance Thin-Layer Chromatography for the Separation of Cholesteryl Glucosides
Introduction
Cholesteryl glucosides are a unique class of glycolipids, notably found as major components of the cell membrane of the bacterium Helicobacter pylori.[1] These lipids play a crucial role in the bacterium's physiology, contributing to membrane stability, and are implicated in the pathogenesis of H. pylori-related diseases through their interaction with the host immune system.[2] The three primary forms of cholesteryl glucosides found in H. pylori are cholesteryl-α-D-glucopyranoside (CGL or αCG), cholesteryl-6'-O-tetradecanoyl-α-D-glucopyranoside (CAG or αCAG), and cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside (CPG or αCPG).[1][3] Accurate separation and identification of these closely related compounds are essential for research into H. pylori pathogenesis and for the development of novel therapeutics targeting this bacterium. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, efficient, and cost-effective method for the separation and qualitative analysis of these cholesteryl glucosides.
Principle of Separation
Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). The separation of cholesteryl glucosides is achieved based on their polarity. The polarity of these molecules is determined by the nature of the substituent at the 6'-position of the glucose moiety. CGL, with a free hydroxyl group, is the most polar, while the acylated CAG is less polar, and the phosphatidyl-linked CPG exhibits intermediate polarity. This difference in polarity allows for their separation using an appropriate solvent system.
Application in Drug Development
The biosynthesis of cholesteryl glucosides is unique to H. pylori and essential for its survival and virulence, making the enzymes involved in this pathway attractive targets for novel drug development.[4] TLC-based assays can be employed for high-throughput screening of potential inhibitors of the enzymes responsible for the synthesis of these glycolipids. By monitoring the presence or absence of specific cholesteryl glucoside spots on a TLC plate after treatment with a candidate drug, researchers can rapidly assess the efficacy of the compound in disrupting this key metabolic pathway.
Quantitative Data
The retention factor (Rf) is a key parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The Rf values are dependent on the specific chromatographic conditions. Below is a summary of expected Rf values for the three main cholesteryl glucosides from H. pylori based on a one-dimensional TLC system.
| Compound | Abbreviation | Approximate Rf Value |
| Cholesteryl-α-D-glucopyranoside | CGL (αCG) | ~ 0.50 |
| Cholesteryl-6'-O-tetradecanoyl-α-D-glucopyranoside | CAG (αCAG) | ~ 0.65 |
| Cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside | CPG (αCPG) | ~ 0.35 |
| Lyso-cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside | lyso-αCPG | < 0.35 |
Note: These Rf values are estimates and can vary depending on experimental conditions such as the specific TLC plate, chamber saturation, temperature, and humidity. It is crucial to run authentic standards alongside unknown samples for accurate identification. The Rf value of lyso-αCPG is noted to be smaller than the other three cholesteryl glucosides.[3]
Experimental Protocols
Protocol 1: One-Dimensional TLC for Separation of Cholesteryl Glucosides
This protocol is designed for the routine separation of the three main cholesteryl glucosides from a total lipid extract of H. pylori.
Materials:
-
High-Performance TLC (HPTLC) plates (Silica Gel 60 F254, 20 x 10 cm)
-
Developing chamber
-
Micropipette or capillary tubes for sample application
-
Total lipid extract of H. pylori dissolved in chloroform:methanol (2:1, v/v)
-
Authentic standards of CGL, CAG, and CPG (if available)
-
Mobile Phase: Chloroform:Methanol:Water (70:30:5, v/v/v)[5]
-
Visualization Reagent: Orcinol-sulfuric acid solution (0.2% orcinol in 2 N H₂SO₄)[6]
-
Heating plate or oven
Procedure:
-
Plate Preparation: Handle the HPTLC plate carefully, holding it by the edges to avoid contaminating the silica surface. Using a soft pencil, lightly draw a starting line approximately 1.5 cm from the bottom of the plate.
-
Sample Application: Apply the lipid extract and standards as small spots (2-3 mm in diameter) onto the starting line. Ensure a distance of at least 1.5 cm between adjacent spots.
-
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm. Line the inside of the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Development: Carefully place the HPTLC plate into the saturated developing chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization: Spray the dried plate evenly with the orcinol-sulfuric acid reagent.[6]
-
Heating: Carefully heat the plate on a hot plate or in an oven at 100-110°C for 5-10 minutes. Glycolipids will appear as purplish-blue spots.[7]
-
Analysis: Document the chromatogram by photography or scanning. Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Protocol 2: Two-Dimensional TLC for Enhanced Resolution
For complex lipid mixtures where one-dimensional TLC may not provide sufficient separation, a two-dimensional approach can be employed.
Materials:
-
Same as Protocol 1, with the addition of a second mobile phase.
-
First Dimension Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v)[6]
-
Second Dimension Mobile Phase: Chloroform:Methanol:7N Ammonium Hydroxide (60:35:4.5, v/v/v)[6]
Procedure:
-
First Dimension Development: Apply the sample as a single spot in one corner of the HPTLC plate, approximately 1.5 cm from each edge. Develop the plate in the first dimension mobile phase as described in Protocol 1.
-
Drying: After the first development, remove the plate and dry it thoroughly in a fume hood to completely remove the first solvent system.
-
Second Dimension Development: Rotate the plate 90 degrees so that the line of separated spots from the first dimension is now at the bottom. Develop the plate in the second dimension mobile phase in a newly saturated chamber.
-
Visualization and Analysis: Dry the plate, visualize the spots with orcinol-sulfuric acid, and analyze as described in Protocol 1.
Visualizations
Experimental Workflow for One-Dimensional TLC
Caption: Workflow for 1D-TLC of cholesteryl glucosides.
Signaling Pathway of H. pylori Cholesteryl Glucosides
Caption: Biosynthesis and function of H. pylori cholesteryl glucosides.
References
- 1. Unique cholesteryl glucosides in Helicobacter pylori: composition and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesteryl-6-O-acyl-alpha-D-glucopyranoside of Helicobacter pylori relate to relative lysophospholipid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis, structure and biological function of cholesterol glucoside in Helicobacter pylori: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced enzymatic production of cholesteryl 6ʹ-acylglucoside impairs lysosomal degradation for the intracellular survival of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cholesteryl Glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of cholesteryl glucoside using High-Performance Liquid Chromatography (HPLC). Cholesteryl glucosides are important glycolipids found in various biological systems, including certain bacteria like Helicobacter pylori and in dietary plant-based foods.[1][2] Accurate and reliable quantification of these molecules is crucial for research in microbiology, lipidomics, and drug development. The described method utilizes a reversed-phase HPLC system, which is a widely accessible and robust technique in analytical laboratories. This document outlines the necessary reagents, instrumentation, sample preparation procedures, and chromatographic conditions.
Introduction
Cholesteryl glucosides are a class of sterol lipids where a glucose molecule is attached to cholesterol. Their analysis can be challenging due to their amphipathic nature and the presence of complex sample matrices. While advanced techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer high sensitivity and specificity, HPLC with UV or Charged Aerosol Detection (CAD) provides a reliable and more accessible alternative for many laboratories.[3][4][5] This protocol focuses on a reversed-phase HPLC method, which separates compounds based on their hydrophobicity.
Experimental Protocols
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of cholesteryl β-D-glucoside (≥97% purity) at a concentration of 0.2 mg/mL in 100% methanol.[3]
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.005, 0.01, 0.05, 0.1, and 0.2 mg/mL).
Sample Preparation (from bacterial cells or tissues):
-
Lipid Extraction:
-
Homogenize the sample (e.g., bacterial cell pellet, tissue homogenate).
-
Perform a lipid extraction using a chloroform/methanol mixture. A common method is the Folch extraction, which involves a 2:1 chloroform:methanol ratio followed by washing with a salt solution (e.g., 0.9% KCl) to separate the lipid-containing organic phase.[6]
-
Alternatively, a Bligh and Dyer extraction using a 1:2:0.8 chloroform:methanol:water ratio can be used.
-
-
Evaporation and Reconstitution:
-
Solid-Phase Extraction (SPE) for Cleanup (Optional):
HPLC Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument and column in use.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and detector. |
| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.7 µm particle size or 150 x 4.6 mm, 2.7 µm particle size).[3][5] |
| Mobile Phase A | Water with 0.1% formic acid or 20 mM ammonium acetate.[3][4] |
| Mobile Phase B | Methanol or Acetonitrile.[3][4] |
| Gradient Elution | A gradient from a lower to a higher concentration of the organic solvent (Mobile Phase B) is typically used. For example, starting with 30% B and increasing to 90% B over a set time.[4] |
| Flow Rate | 0.2 - 1.0 mL/min, depending on the column dimensions. |
| Column Temperature | 30 - 45 °C. |
| Injection Volume | 5 - 20 µL. |
| Detector | UV detector at a low wavelength (e.g., 205-212 nm) or a Charged Aerosol Detector (CAD).[7][8] |
Data Presentation
The following table summarizes representative quantitative data for sterol glucoside analysis from the literature. Note that specific performance characteristics will depend on the exact instrumentation and method parameters.
| Parameter | Value | Method | Reference |
| Standard Concentration Range | 0.003 - 0.2 mg/mL | UPLC-MS/MS | [3] |
| Linearity (r²) | > 0.99 | HPLC-CAD | [5] |
| Limit of Detection (LOD) | < 30 ng on column | HPLC-CAD | [5] |
| Relative Standard Deviation (RSD) | < 5% | HPLC-CAD | [5] |
Visualizations
Caption: Experimental workflow for the extraction and HPLC analysis of this compound.
Caption: Logical relationship between analyte properties and the reversed-phase HPLC method.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the quantification of this compound in various biological samples. The protocol can be adapted and optimized based on the specific laboratory equipment and sample matrix. This method serves as a valuable tool for researchers and scientists in the fields of lipidomics, microbiology, and drug development, enabling accurate analysis of this important glycolipid.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of cholesteryl glucosides [bio-protocol.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sample preparation of H. pylori cholesteryl glucosides [bio-protocol.org]
- 7. dc.etsu.edu [dc.etsu.edu]
- 8. animbiosci.org [animbiosci.org]
Application Notes and Protocols for the Structural Analysis of Cholesteryl Glucoside using Nuclear Magnetic Resonance (NMR)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl glucoside is a glycolipid of significant interest in various biological and pathological processes. Structurally, it consists of a cholesterol molecule linked to a glucose moiety via a glycosidic bond. This amphiphilic nature allows it to integrate into cellular membranes and participate in signaling pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about its stereochemistry, the nature of the glycosidic linkage, and the conformation of both the sterol and sugar components.
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Elucidation Workflow
The structural analysis of this compound by NMR spectroscopy follows a systematic approach, beginning with sample preparation and progressing through a series of 1D and 2D NMR experiments. The data from each experiment provides specific structural information, and the combination of all data allows for a complete assignment of the molecule's ¹H and ¹³C chemical shifts and the determination of its three-dimensional structure.
Experimental Protocols
Protocol 1: Sample Preparation
High-quality NMR spectra are critically dependent on proper sample preparation.
-
Weighing the Sample: Accurately weigh the this compound sample. For ¹H NMR, 5-10 mg is typically sufficient. For the less sensitive ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg is recommended.
-
Solvent Selection and Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. The choice of solvent is crucial for sample solubility and to minimize overlapping solvent signals. Common solvents for sterol glycosides include pyridine-d₅, or a mixture of chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD), often in a 2:1 ratio. For resolving hydroxyl proton signals, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on the types of protons present (aliphatic, olefinic, anomeric, etc.) and their integrations.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This reveals the number of unique carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
DEPT-90: Only CH signals are observed.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.
-
Protocol 3: 2D NMR Data Acquisition
2D NMR experiments are essential for the complete and unambiguous assignment of the complex spectra of this compound.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. It is crucial for tracing the proton connectivity within the cholesterol and glucose moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying connectivity across quaternary carbons and for establishing the glycosidic linkage between the cholesterol and glucose units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the stereochemistry and conformation of the molecule, including the confirmation of the anomeric configuration (α or β). For molecules of the size of this compound, ROESY often provides more reliable results.
Data Presentation: NMR Data of Cholesteryl β-D-Glucoside
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for cholesteryl β-D-glucoside. The data is based on published values for the closely related β-sitosterol glucoside and known chemical shifts for cholesterol.[1] The numbering scheme for the atoms is provided in Figure 2.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Cholesteryl β-D-Glucoside (in Pyridine-d₅)
| Proton | Chemical Shift (δ) | Multiplicity | J (Hz) |
| H-3 | ~3.95 | m | |
| H-6 | 5.36 | d | 5.0 |
| H-18 | 0.68 | s | |
| H-19 | 0.98 | s | |
| H-21 | 0.94 | d | 6.5 |
| H-26 | 0.85 | d | 6.5 |
| H-27 | 0.86 | d | 6.5 |
| H-1' | 5.05 | d | 7.5 |
| H-2' | 4.30 | t | 8.0 |
| H-3' | 4.25 | t | 8.5 |
| H-4' | 4.20 | t | 8.5 |
| H-5' | 3.90 | m | |
| H-6'a | 4.55 | dd | 11.5, 2.0 |
| H-6'b | 4.38 | dd | 11.5, 5.0 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Cholesteryl β-D-Glucoside (in Pyridine-d₅)
| Carbon | Chemical Shift (δ) | Carbon | Chemical Shift (δ) | Carbon | Chemical Shift (δ) |
| C-1 | 37.5 | C-12 | 40.0 | C-23 | 24.5 |
| C-2 | 30.2 | C-13 | 42.5 | C-24 | 39.7 |
| C-3 | 78.0 | C-14 | 56.9 | C-25 | 28.2 |
| C-4 | 39.0 | C-15 | 24.5 | C-26 | 22.8 |
| C-5 | 141.0 | C-16 | 28.5 | C-27 | 23.0 |
| C-6 | 122.0 | C-17 | 56.3 | C-1' | 102.8 |
| C-7 | 32.2 | C-18 | 12.0 | C-2' | 75.5 |
| C-8 | 32.1 | C-19 | 19.5 | C-3' | 78.6 |
| C-9 | 50.4 | C-20 | 36.4 | C-4' | 71.8 |
| C-10 | 36.8 | C-21 | 18.9 | C-5' | 78.2 |
| C-11 | 21.3 | C-22 | 36.4 | C-6' | 62.9 |
Structural Interpretation from NMR Data
The combination of 1D and 2D NMR data allows for a detailed structural interpretation.
-
¹H NMR: The anomeric proton (H-1') signal is a key diagnostic peak. For β-glucosides, it typically appears as a doublet with a large coupling constant (J ≈ 7-8 Hz), as seen in Table 1 (5.05 ppm, d, J=7.5 Hz), confirming the β-configuration of the glycosidic linkage. The olefinic proton (H-6) at 5.36 ppm confirms the double bond in the cholesterol B-ring. The numerous overlapping signals in the aliphatic region (0.6-2.5 ppm) necessitate 2D NMR for full assignment.
-
¹³C NMR & DEPT: The anomeric carbon (C-1') signal around 102.8 ppm is characteristic of a β-glucoside. The olefinic carbons C-5 and C-6 are observed at approximately 141.0 and 122.0 ppm, respectively. DEPT experiments help to confirm the assignments of the methyl, methylene, and methine carbons.
-
COSY: This experiment allows for the tracing of the proton spin systems within the glucose ring and the cholesterol backbone. For example, starting from the anomeric proton H-1', one can trace the connectivity to H-2', H-3', H-4', H-5', and the H-6' protons.
-
HSQC: This spectrum directly links each proton to its attached carbon, enabling the confident assignment of the ¹³C spectrum. For instance, the proton at 5.05 ppm (H-1') will show a correlation to the carbon at 102.8 ppm (C-1').
-
HMBC: The HMBC spectrum is crucial for confirming the overall structure. A key correlation is observed between the anomeric proton of the glucose (H-1') and the C-3 of the cholesterol moiety, confirming the location of the glycosidic linkage. Correlations from the methyl protons (H-18, H-19) to neighboring quaternary carbons help to solidify the assignment of the steroid nucleus.
-
NOESY/ROESY: In a β-glucoside, NOE/ROE correlations are expected between H-1' and H-3' and H-5' of the glucose ring, which are all in axial positions. This provides definitive proof of the β-anomeric configuration.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and robust methodology for the complete structural elucidation of this compound. By following the outlined protocols and systematically analyzing the data from each experiment, researchers can confidently determine the identity, purity, and detailed structural features of this important biomolecule. This information is critical for understanding its biological function and for its application in drug development and other scientific disciplines.
References
Application Notes and Protocols: Synthesis of Cholesteryl Glucoside for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl glucoside and its acylated or phosphatidyl derivatives are crucial glycolipids, notably utilized by the human pathogen Helicobacter pylori.[1][2] This bacterium, a key factor in various gastric diseases, assimilates host cholesterol and modifies it into cholesteryl α-D-glucopyranoside (CG), cholesteryl 6ʹ-O-acyl-α-D-glucopyranoside (CAG), and cholesteryl 6ʹ-O-phosphatidyl-α-D-glucopyranoside (CPG).[1][2] These molecules play a significant role in the bacterium's pathogenesis, including immune evasion, maintenance of cell morphology, and interaction with host cell signaling pathways.[3][4] The synthesis of well-defined cholesteryl glucosides is therefore essential for in vitro studies aimed at understanding their biological functions and for the development of novel therapeutic strategies against H. pylori and other pathogens.
These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound and its derivatives, as well as methodologies for their application in in vitro studies to investigate their effects on cellular pathways.
Synthesis of this compound and Derivatives
The synthesis of this compound can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired anomeric configuration (α or β), the need for specific acylation, and the required scale of production.
Chemical Synthesis
A chemoenzymatic approach offers a scalable and stereoselective route to cholesteryl-6-O-acyl-α-D-glucopyranoside (α-CAG).[5] This method involves a three-step protocol starting from glucose.[5]
Experimental Protocol: Chemoenzymatic Synthesis of α-CAG [5]
-
Regioselective Enzymatic Acylation of Glucose: This initial step introduces an acyl chain at the C-6 hydroxyl group of glucose.
-
Per-O-trimethylsilylation: The remaining hydroxyl groups of the acylated glucose are protected using a silylating agent.
-
One-pot α-glycosidation/deprotection:
-
The protected and acylated glucose is reacted with cholesterol under microwave-assisted conditions (110 °C for 2 hours). This reaction can be performed in the presence or absence of tetrabutylammonium iodide (TBAI), which enhances the α-selectivity.[5]
-
Activation of the glycosyl iodide intermediate with silver triflate can be used to synthesize the β-anomer (β-CAG).[5]
-
Deprotection is achieved using an acidic resin (e.g., Dowex50WX8-200) in methanol to yield the final product.[5]
-
Table 1: Stereoselectivity of Glycosidation Reaction [5]
| Condition | Anomeric Ratio (α:β) |
| With TBAI | 8:1 |
| Without TBAI | 6:1 |
| With Silver Triflate | 1:6 |
Another reported chemical synthesis of α-glucosyl cholesterol involves an eight-step process starting from glucose and cholesterol, which can be grouped into five main stages.[6]
Experimental Workflow: Multi-step Chemical Synthesis of α-Glucosyl Cholesterol
Caption: Multi-step chemical synthesis workflow for α-glucosyl cholesterol.
Enzymatic Synthesis
Enzymatic synthesis provides a direct route to this compound, often with high specificity. The biosynthesis in Mycoplasma gallinarum involves the transfer of glucose from uridine-5′-diphosphoglucose (UDPG) to membrane-bound cholesterol.[7][8] A similar mechanism is employed by H. pylori, which utilizes the enzyme cholesteryl α-glucosyltransferase (CGT), encoded by the hp0421 gene.[1]
Experimental Protocol: In Vitro Enzymatic Synthesis of this compound [7][8]
This protocol is based on the enzymatic activity observed in Mycoplasma gallinarum.
-
Enzyme Preparation: Isolate the membrane fraction from the organism expressing the cholesteryl glucosyltransferase, as the enzymatic activity is membrane-associated.[7][8]
-
Reaction Mixture:
-
Incubation: Incubate the reaction mixture at an appropriate temperature.
-
Termination and Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform-methanol).
-
Purification and Analysis: Purify the this compound from the lipid extract using techniques like thin-layer chromatography (TLC).[9] The product can be characterized by mass spectrometry and NMR spectroscopy.[10][11]
Table 2: Optimal Conditions for Enzymatic Synthesis of this compound [7][8]
| Parameter | Optimal Value/Condition |
| pH | ~8.0 |
| Cation Requirement | Mg²⁺ |
| Glucose Donor | Uridine-5′-diphosphoglucose (UDPG) |
| Enzyme Saturation (UDPG) | 0.5 mM |
| Apparent Km for UDPG | 2.05 x 10⁻⁷ M |
In Vitro Applications of this compound
Synthesized this compound and its derivatives can be used in a variety of in vitro studies to probe their biological functions.
Investigation of Host-Pathogen Interactions
Cholesteryl glucosides from H. pylori are known to interact with host cells, influencing processes like bacterial internalization and immune responses.[1]
Experimental Protocol: Treatment of AGS Cells with Cholesteryl Glucosides [1]
-
Cell Culture: Culture human gastric adenocarcinoma (AGS) cells in appropriate media and conditions.
-
Treatment: Treat the AGS cells with synthesized this compound, CAG, or CPG at various concentrations. Fluorescently labeled versions can be used for imaging studies.[1]
-
Assays:
-
Bacterial Internalization: Co-culture the treated AGS cells with H. pylori and quantify bacterial internalization using standard assays.[1]
-
Autophagy Analysis: Monitor the induction of autophagy in treated cells by observing the formation of autophagosomes and measuring the levels of autophagy-related proteins (e.g., LC3-II) via Western blotting or immunofluorescence.[1][12]
-
Lysosomal Function: Assess the impact on lysosomal biogenesis and the degradation of autophagosomes.[1][12]
-
Studying Immune Signaling Pathways
Cholesteryl glucosides can act as ligands for immune receptors, such as the Macrophage Inducible C-type Lectin (Mincle).[13]
Signaling Pathway: this compound-Mincle Interaction
Caption: Signaling pathway of this compound through the Mincle receptor.
Experimental Protocol: Mincle Reporter Assay [13]
-
Cell Line: Use a reporter cell line that expresses human Mincle and a reporter gene (e.g., NF-κB-luciferase).
-
Treatment: Treat the cells with a library of synthesized steryl D-glucosides, including this compound and its acylated derivatives.
-
Luciferase Assay: After an appropriate incubation period, measure the luciferase activity to quantify the activation of the Mincle signaling pathway.
-
Cytokine Analysis: In parallel experiments with primary human monocytes, measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to treatment with the synthesized compounds.
Table 3: Relative Mincle Agonist Activity of Steryl D-Glucosides [13]
| Compound | Relative Activity |
| Cholesteryl α-D-glucoside | + |
| C18 Cholesteryl 6-O-acyl-α-D-glucoside | +++ (most potent) |
| Sitosterol Glycoside | +/- |
| Stigmasterol Glycoside | +/- |
Note: This table provides a qualitative summary based on the finding that lipidated steryl D-glucosides exhibited enhanced Mincle agonist activity.
Assessment of Mitochondrial Function
Cholesteryl β-D-glucoside has been shown to affect mitochondrial respiration and the generation of reactive oxygen species (ROS).[14]
Experimental Protocol: In Vitro Mitochondrial Respiration and ROS Production Assay [14]
-
Mitochondria Isolation: Isolate nonsynaptic brain mitochondria from a suitable animal model.
-
Treatment: Treat the isolated mitochondria with varying concentrations of cholesteryl β-D-glucoside. The maximal effects on ROS production were observed at 1 µmol CG/1 mg mitochondria.[14]
-
Respiration Measurement: Measure the rate of oxygen consumption using a Clark-type electrode or a similar instrument with different respiratory substrates (e.g., succinate).
-
ROS Measurement: Quantify the production of ROS using a fluorescent probe (e.g., Amplex Red) that detects hydrogen peroxide.
Table 4: Effect of Cholesteryl β-D-Glucoside on Brain Mitochondria [14]
| Parameter | Observation |
| Respiration | Stimulatory effect, dependent on the substrate |
| ROS Generation | Stimulatory effect, suggesting involvement of succinate dehydrogenase (complex II) |
| Maximal ROS Production | 1 µmol CG / 1 mg mitochondria |
Conclusion
The synthesis of this compound and its derivatives is a critical step in advancing our understanding of their roles in pathogen-host interactions and other biological processes. The protocols and application notes provided here offer a framework for researchers to produce these important molecules and utilize them in a range of in vitro studies. Further investigations into the structure-activity relationships of these glycolipids will undoubtedly open new avenues for therapeutic interventions.
References
- 1. Enhanced enzymatic production of cholesteryl 6ʹ-acylglucoside impairs lysosomal degradation for the intracellular survival of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, structure and biological function of cholesterol glucoside in Helicobacter pylori: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Therapeutic potential of cholesteryl O-acyl α-glucoside found in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Synthesis of Cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside: A Product of Host Cholesterol Efflux Promoted by Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of this compound by Mycoplasma gallinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Enhanced enzymatic production of cholesteryl 6ʹ-acylglucoside impairs lysosomal degradation for the intracellular survival of Helicobacter pylori | Semantic Scholar [semanticscholar.org]
- 13. Cholesteryl glucosides signal through the carbohydrate recognition domain of the macrophage inducible C-type lectin (mincle) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. In vitro effects of cholesterol β-D-glucoside, cholesterol and cycad phytosterol glucosides on respiration and reactive oxygen species generation in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Model Membranes with Cholesteryl Glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cholesteryl glucoside in the creation of model membranes. This document details the preparation, characterization, and potential applications of these specialized membrane systems, offering researchers a foundational tool for investigating biological processes and for the development of novel drug delivery platforms.
This compound, a glycosylated form of cholesterol, is a key lipid component in the outer membrane of the bacterium Helicobacter pylori, contributing to membrane stability and immune evasion.[1] Its unique structure, featuring a hydrophilic glucose headgroup attached to the rigid sterol backbone, imparts distinct biophysical properties to lipid bilayers compared to cholesterol alone. Understanding these properties is crucial for elucidating its role in pathogenesis and for harnessing its potential in biotechnological applications.
Influence of this compound on Model Membrane Properties
The incorporation of this compound into a lipid bilayer can significantly modulate its physical and chemical characteristics. While direct quantitative data for this compound is emerging, its effects can be inferred and compared to the well-documented influence of cholesterol. The addition of the glucose moiety is expected to alter intermolecular interactions at the membrane surface.
Data Summary
The following tables summarize the established effects of cholesterol on key membrane properties. It is anticipated that this compound will exhibit similar trends, with potential variations arising from the presence of the bulky, hydrogen-bonding glucose headgroup.
Table 1: Effect of Sterol Composition on Liposome Physical Characteristics
| Sterol Concentration (mol%) | Average Liposome Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Retention (% after 24h) |
| 0 (Control) | 30.1 ± 0.4 | > 0.3 (less uniform) | -8.2 ± 0.4 | ~72% |
| 10 | Increases | Improves (lower PDI) | Becomes more negative | Increases |
| 20 | Continues to increase | Continues to improve | Continues to become more negative | Continues to increase |
| 30 | 51.6 ± 0.1 | < 0.2 (more uniform) | -18.4 ± 0.6 | ~88% |
| 40 | Further increase | PDI may vary | May start to plateau | May start to plateau |
| 50 | Significantly larger | PDI may increase | -46.8 (example value) | Highest retention |
Data presented is based on studies using cholesterol and serves as a predictive model for this compound incorporation.[1][2][3] The size and zeta potential are dependent on the overall lipid composition and preparation method.
Table 2: Influence of Sterol on Membrane Biophysical Properties
| Property | Effect of Increasing Sterol Concentration | Quantitative Measure (Cholesterol Data) |
| Membrane Fluidity | Decreases (orders the acyl chains) | Increase in Fluorescence Anisotropy (r) |
| Membrane Permeability | Decreases | Decrease in Permeability Coefficient (P) |
| Lipid Raft Formation | Promotes formation and increases domain size | Increase in domain height/area (AFM) |
This table provides a qualitative summary of the expected effects of this compound based on extensive research on cholesterol's role in model membranes.[4][5][6]
Experimental Protocols
Preparation of Liposomes Containing this compound
This protocol details the preparation of small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs) incorporating varying molar ratios of this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Phosphatidylcholine (PC) or other desired phospholipid (e.g., POPC, DPPC)
-
This compound
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas
-
Vacuum desiccator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratios of phospholipid and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A total lipid concentration of 10-20 mg/mL is recommended.
-
Ensure complete dissolution to form a clear solution.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be above the phase transition temperature (Tc) of the primary phospholipid.
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
Dry the film further under a stream of nitrogen or argon gas and then in a vacuum desiccator for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the dry lipid film. The volume should be calculated to achieve the desired final lipid concentration.
-
Gently agitate the flask to hydrate the film, forming multilamellar vesicles (MLVs). This step should also be performed above the Tc of the phospholipid.
-
-
Extrusion (Size Reduction):
-
To obtain unilamellar vesicles with a defined size, assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to one of the extruder's syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). Maintain the temperature above the Tc of the lipids throughout the extrusion process.
-
The resulting suspension will contain LUVs of a relatively uniform size. For SUVs, sonication can be used as an alternative to extrusion.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze the liposome suspension using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the liposomes using a zeta potential analyzer.
-
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity upon incorporation of this compound.
Materials:
-
Liposome suspension containing varying molar ratios of this compound
-
DPH stock solution in a suitable organic solvent (e.g., tetrahydrofuran)
-
Fluorometer equipped with polarizers
Procedure:
-
Probe Incorporation:
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing. The final DPH concentration should be low enough to avoid self-quenching (typically in the nanomolar to low micromolar range).
-
Incubate the mixture in the dark at a temperature above the lipid Tc for at least 30 minutes to allow for probe partitioning into the lipid bilayer.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation and emission wavelengths for DPH (typically ~360 nm for excitation and ~430 nm for emission).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the following equation:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Where G is the G-factor, a correction factor for the instrument's differing sensitivity to vertically and horizontally polarized light. The G-factor is determined by measuring the ratio of the vertically to horizontally polarized emission components when the excitation polarizer is in the horizontal position.
-
-
-
Data Analysis:
-
Compare the anisotropy values for liposomes with different molar ratios of this compound. An increase in anisotropy indicates a decrease in membrane fluidity.[7]
-
Assessment of Membrane Permeability
This protocol outlines a dye-leakage assay to assess the effect of this compound on the permeability of liposomes to a water-soluble fluorescent dye, such as carboxyfluorescein (CF).
Materials:
-
Liposome suspension prepared with encapsulated CF
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
-
Triton X-100 or other suitable detergent
Procedure:
-
Preparation of CF-Loaded Liposomes:
-
Prepare liposomes as described in Protocol 2.1, using a concentrated solution of CF in the hydration buffer.
-
Separate the liposomes with encapsulated CF from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column.
-
-
Permeability Assay:
-
Dilute the purified CF-loaded liposomes in buffer.
-
Monitor the fluorescence intensity of the suspension over time at the appropriate excitation and emission wavelengths for CF. An increase in fluorescence indicates leakage of CF from the liposomes, as the self-quenching is relieved upon dilution in the external medium.
-
At the end of the experiment, add a small amount of Triton X-100 to lyse all the liposomes and measure the maximal fluorescence (F_max).
-
-
Data Analysis:
-
Calculate the percentage of CF leakage at each time point using the following formula:
-
% Leakage = [(F_t - F_0) / (F_max - F_0)] * 100
-
Where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.
-
-
Compare the leakage rates for liposomes with different this compound concentrations to determine its effect on membrane permeability.
-
Visualization of Lipid Raft Formation by Atomic Force Microscopy (AFM)
This protocol provides a method for preparing supported lipid bilayers (SLBs) for the analysis of lipid raft-like domains induced by this compound using AFM.
Materials:
-
Liposome suspension containing a raft-forming lipid mixture (e.g., Phosphatidylcholine, Sphingomyelin, and this compound)
-
Freshly cleaved mica or other suitable substrate
-
Atomic Force Microscope
Procedure:
-
SLB Formation:
-
Deposit a small volume of the liposome suspension onto the freshly cleaved mica substrate.
-
Allow the vesicles to adsorb and fuse to form a continuous supported lipid bilayer. This process can be facilitated by the presence of divalent cations (e.g., Ca²⁺) in the buffer, followed by a washing step with a buffer containing a chelator (e.g., EDTA) to remove excess vesicles.
-
-
AFM Imaging:
-
Image the SLB in a liquid cell under buffer using tapping mode AFM.
-
Acquire height and phase images of the membrane surface. Lipid domains with different physical properties (e.g., height, stiffness) will be distinguishable. Raft-like domains, which are typically in a more ordered state, will appear as elevated regions in the height image.[4][5][8]
-
-
Data Analysis:
-
Analyze the AFM images to determine the size, shape, and area fraction of the observed domains as a function of the this compound concentration.
-
Visualizations
Experimental Workflow
Signaling Pathway
Cholesteryl α-d-glucosides, found in Helicobacter pylori, are recognized by the Macrophage Inducible C-type Lectin (Mincle) receptor on macrophages, initiating an innate immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Real-time analysis of the effects of cholesterol on lipid raft behavior using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholesterol modulates the liposome membrane fluidity and permeability for a hydrophilic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The size of lipid rafts: an atomic force microscopy study of ganglioside GM1 domains in sphingomyelin/DOPC/cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cholesteryl Glucoside in Liposome Formulation Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of cholesteryl glucoside in liposome formulation studies. This compound, a glycoside of cholesterol, offers unique properties to liposomal drug delivery systems, influencing their stability, targeting capabilities, and interaction with biological systems.
Introduction to this compound in Liposomes
This compound is an amphiphilic molecule consisting of a hydrophobic cholesterol anchor and a hydrophilic glucose headgroup. Its incorporation into liposomal bilayers can significantly modify the physicochemical properties and biological behavior of the vesicles. Key advantages of using this compound in liposome formulations include:
-
Enhanced Stability: The bulky cholesterol moiety integrates into the lipid bilayer, similar to cholesterol, to modulate membrane fluidity and reduce permeability. The glucose headgroup can contribute to steric stabilization.
-
Targeted Delivery: The glucose moiety can be recognized by specific glucose transporters (GLUTs) or lectin receptors, particularly on hepatocytes, leading to targeted drug delivery to the liver.[1]
-
Biocompatibility: As a derivative of naturally occurring molecules, this compound is expected to have good biocompatibility.
-
Modulation of Drug Release: By altering membrane properties, this compound can influence the release kinetics of encapsulated drugs.[2]
-
Potential for Stress Response Modulation: this compound has been identified as a mediator in cellular stress responses, potentially influencing how cells interact with the liposomal carrier.
Quantitative Data on this compound Liposomes
The inclusion of this compound in liposome formulations has been shown to impact their physical characteristics and in vivo performance. The following tables summarize key quantitative data from a study investigating liver targeting using liposomes containing a soybean-derived sterylglucoside (SG) mixture.
Table 1: Effect of Sterylglucoside (SG) and Cholesterol (Ch) on Liposome Accumulation in the Liver [1]
| Liposome Composition (molar ratio) | Liver Accumulation (% of injected dose/g liver) at 1 hr |
| DPPC:Ch (6:4) | 15.2 ± 2.1 |
| DPPC:SG:Ch (6:1:3) | 35.1 ± 4.5 |
| DPPC:SG:Ch (6:2:2) | 20.5 ± 3.3 |
DPPC: Dipalmitoylphosphatidylcholine
Table 2: Cellular Distribution of Sterylglucoside-Containing Liposomes in the Liver [1]
| Liposome Composition (molar ratio) | Distribution in Hepatocytes (%) | Distribution in Non-parenchymal Cells (%) |
| DPPC:SG:Ch (6:1:3) | 75.8 ± 5.9 | 24.2 ± 5.9 |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of liposomes containing this compound.
Protocol for Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be downsized to unilamellar vesicles (ULVs).[3][4][5]
Materials:
-
Phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
This compound
-
Cholesterol (optional, but recommended for stability)[2]
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of phospholipid, this compound, and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratio of lipids should be carefully chosen based on the desired formulation (e.g., DPPC:this compound:Cholesterol at 6:1:3).[1] b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids. d. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. e. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Add the hydration buffer (pre-warmed to above the Tc of the lipids) to the flask containing the lipid film. b. Gently rotate the flask by hand to allow the lipid film to hydrate and swell. This process will form multilamellar vesicles (MLVs). c. Continue hydration for 1-2 hours with occasional gentle agitation.
-
Vesicle Sizing (Extrusion): a. To obtain unilamellar vesicles (ULVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes. b. Assemble the extruder with the desired pore size membrane (e.g., 100 nm). c. Transfer the MLV suspension to the extruder. d. Pass the suspension through the membrane multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution.
Protocol for Characterization of this compound Liposomes
3.2.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension with an appropriate buffer to a suitable concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument. A PDI value below 0.2 indicates a homogenous population.
-
For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the liposomes. The zeta potential provides an indication of the surface charge and stability of the liposome dispersion.
-
3.2.2. Morphological Characterization
-
Procedure:
-
Place a drop of the liposome suspension onto a carbon-coated copper grid.
-
Allow the liposomes to adhere for a few minutes.
-
Negatively stain the sample with a solution of a heavy metal salt (e.g., 2% uranyl acetate or phosphotungstic acid).
-
Wick away the excess staining solution and allow the grid to air dry.
-
Image the grid using a transmission electron microscope to visualize the morphology and size of the liposomes.
-
3.2.3. Encapsulation Efficiency Determination
-
Method: Centrifugation or Size Exclusion Chromatography followed by a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).[8]
-
Procedure (for a hydrophilic drug):
-
Separate the unencapsulated (free) drug from the liposomes. This can be achieved by:
-
Ultracentrifugation: Pellet the liposomes, and the supernatant will contain the free drug.
-
Size Exclusion Chromatography (e.g., Sephadex G-50 column): The larger liposomes will elute first, followed by the smaller free drug molecules.
-
-
Quantify the amount of drug in the supernatant/later fractions (free drug) and in the liposome pellet/initial fractions (encapsulated drug) using a validated analytical method.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
3.2.4. In Vitro Drug Release Study
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Place the dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium at each time point using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Signaling Pathways and Experimental Workflows
Stress-Responsive Signaling Pathway Involving this compound
This compound has been shown to act as a lipid mediator in the cellular response to environmental stress. It can induce the activation of Heat Shock Factor 1 (HSF1), a key transcription factor that regulates the expression of heat shock proteins (HSPs), such as HSP70. This pathway is crucial for maintaining cellular homeostasis under stressful conditions.
Caption: this compound-induced stress response pathway.
Experimental Workflow for Liposome Formulation and Characterization
The following diagram illustrates a typical workflow for the development and characterization of this compound-containing liposomes.
Caption: Workflow for this compound liposome formulation.
References
- 1. Formulation of liposomes with a soybean-derived sterylglucoside mixture and cholesterol for liver targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 5. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. scispace.com [scispace.com]
- 10. expresspharma.in [expresspharma.in]
Investigating the Role of Cholesteryl Glucoside in Lipid Raft Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of cholesteryl glucoside in the formation and function of lipid rafts, specialized microdomains within cellular membranes. This document includes detailed experimental protocols for investigating these interactions, quantitative data on the effects of this compound, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and Lipid Rafts
Lipid rafts are dynamic, ordered membrane domains enriched in cholesterol, sphingolipids, and specific proteins. They serve as platforms for cellular signaling, protein trafficking, and pathogen entry. Cholesteryl glucosides are glycolipids in which a glucose molecule is attached to cholesterol. While rare in mammals, they are notably synthesized by the bacterium Helicobacter pylori and play a crucial role in its pathogenesis. Understanding the interaction between this compound and lipid rafts is vital for elucidating disease mechanisms and developing novel therapeutic strategies.
Helicobacter pylori synthesizes several unique cholesteryl glucosides, including cholesteryl-α-D-glucopyranoside (αCG), cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside (αCAG), and cholesteryl-6-O-phosphatidyl-α-D-glucopyranoside (αCPG). The bacterium utilizes the enzyme cholesteryl α-glucosyltransferase (αCgT) to glycosylate cholesterol from the host cell membrane. This process is not only important for the bacterium's membrane stability and morphology but also for its ability to evade the host immune system. A key mechanism of this immune evasion is the disruption of cholesterol-rich lipid rafts in the host's epithelial cells, which in turn dampens the inflammatory response. Furthermore, the formation of lipid rafts containing this compound is believed to be a critical step for the translocation of bacterial virulence factors, such as CagA, into the host cell.[1][2]
Data Presentation: Quantitative Effects of this compound on Lipid Raft Properties
The incorporation of this compound into membranes can significantly alter the biophysical properties of lipid rafts. The following tables summarize key quantitative findings from studies on model membranes and cell systems.
| Property Measured | Method | Model System | This compound Concentration | Observed Effect | Reference |
| Membrane Order | Laurdan GP Fluorescence | DPPC Vesicles | 0-20 mol% | Increased membrane order (higher GP values) with increasing this compound concentration.[3] | [3] |
| Lateral Diffusion | FRAP | Hippocampal Membranes | Cholesterol Depletion vs. Native | Cholesterol depletion (mimicking disruption by CG) leads to a general increase in the mobility of lipid probes.[1] | [1] |
| Raft Partitioning | Fluorescence Correlation Spectroscopy (FCS) | Model & Native Membranes | N/A (observational) | Raft markers show significantly slower diffusion within ordered domains compared to non-raft markers.[4][5][6] | [4][5][6] |
| This compound Quantification | LC-MS/MS | Human Plasma | Endogenous Levels | Developed a method for the sensitive quantification of glucosylated cholesterol.[7] | [7] |
Table 1: Biophysical Effects of this compound on Membranes
| Organism | This compound Variants | Key Enzyme | Function in Relation to Lipid Rafts | Reference |
| Helicobacter pylori | αCG, αCAG, αCPG | Cholesteryl α-glucosyltransferase (αCgT/HP0421) | Disrupts host cell lipid rafts to dampen immune response; facilitates translocation of virulence factors.[8] | [8] |
| Mycoplasma gallinarum | This compound | UDP-glucose:cholesterol glucosyltransferase | Biosynthesis of this compound from UDP-glucose and membrane-bound cholesterol.[9] | [9] |
Table 2: Cholesteryl Glucosides in Microorganisms
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the role of this compound in lipid raft formation.
Protocol 1: Isolation of Lipid Rafts (Detergent-Resistant Membranes - DRMs)
This protocol describes the isolation of lipid rafts based on their insolubility in cold non-ionic detergents.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold
-
Sucrose solutions (40%, 30%, and 5% w/v in TNE buffer)
-
Ultracentrifuge and appropriate tubes
Procedure:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 1 ml of ice-cold lysis buffer and incubating on ice for 30 minutes.
-
Homogenize the lysate by passing it through a 22-gauge needle 10 times.
-
Mix the 1 ml lysate with 1 ml of 80% sucrose solution to achieve a 40% sucrose concentration.
-
Place the 2 ml of 40% sucrose/lysate mixture at the bottom of an ultracentrifuge tube.
-
Carefully layer 6 ml of 30% sucrose solution on top, followed by 4 ml of 5% sucrose solution.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
Lipid rafts will be visible as an opaque band at the 5%/30% sucrose interface.
-
Carefully collect the lipid raft fraction for further analysis.
Protocol 2: Analysis of Membrane Fluidity using Laurdan GP Fluorescence
This protocol measures membrane order/fluidity based on the spectral shift of the fluorescent probe Laurdan.
Materials:
-
Liposomes or isolated cell membranes containing this compound
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (in ethanol)
-
Fluorometer with excitation at 350 nm and emission scanning capabilities
Procedure:
-
Prepare liposomes or membrane suspensions with varying concentrations of this compound.
-
Incubate the samples with Laurdan at a final concentration of 1-5 µM for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence emission spectra from 400 nm to 550 nm with excitation at 350 nm.
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
An increase in the GP value indicates a more ordered (less fluid) membrane.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of this compound in biological samples.
Materials:
-
Lipid extracts from cells or tissues
-
This compound standard
-
13C-labeled this compound internal standard
-
UPLC-MS/MS system with an ESI source
Procedure:
-
Perform a lipid extraction from the biological sample using a modified Bligh-Dyer method.
-
Add a known amount of 13C-labeled this compound internal standard to the sample prior to extraction.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Separate the lipids using a reverse-phase UPLC column.
-
Perform mass spectrometry in positive ion mode, monitoring for the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard.
Reference: [7][16][17][18][19][20]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and methodologies related to the investigation of this compound and lipid rafts.
Caption: this compound's Impact on Host Cell Lipid Rafts.
Caption: Experimental Workflow for Lipid Raft Analysis.
Caption: this compound in Raft-Mediated Signaling.
References
- 1. Effect of cholesterol on lateral diffusion of fluorescent lipid probes in native hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Correlation Spectroscopy Relates Rafts in Model and Native Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence correlation spectroscopy relates rafts in model and native membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Lipid Raft Partitioning of Fluorescently-tagged Probes in Living Cells by Fluorescence Correlation Spectroscopy (FCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylated cholesterol in mammalian cells and tissues: formation and degradation by multiple cellular β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Analyses of the Glycolipids in Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 10. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Laurdan fluorescence lifetime discriminates cholesterol content from changes in fluidity in living cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. biorxiv.org [biorxiv.org]
Application Note: Fluorescent Labeling of Cholesteryl Glucoside for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction Cholesteryl glucosides (CGs) are glycolipids that play a crucial role in the pathogenesis of various organisms, most notably the bacterium Helicobacter pylori, a primary cause of gastric ulcers and a risk factor for gastric cancer.[1][2] H. pylori is auxotrophic for cholesterol and must acquire it from host gastric epithelial cells.[3] The bacterium then enzymatically modifies the cholesterol into derivatives such as cholesteryl α-D-glucopyranoside (αCG), cholesteryl 6’-O-acyl-α-D-glucopyranoside (CAG), and cholesteryl 6’-O-phosphatidyl-α-D-glucopyranoside (CPG).[2][4] These molecules are vital for maintaining the bacterial membrane's integrity and are implicated in modulating the host immune response and facilitating the delivery of virulence factors.[3][5][6]
Visualizing the trafficking, uptake, and subcellular localization of these glycolipids is essential for understanding their function in host-pathogen interactions. Fluorescently labeled cholesteryl glucoside analogs serve as powerful tools for these studies, enabling real-time imaging in live cells. This document provides detailed protocols for the synthesis of a fluorescent this compound probe and its application in cellular imaging.
Synthesis of a Fluorescent this compound Probe
A practical approach for synthesizing a fluorescent this compound is to start with a commercially available fluorescent cholesterol analog and enzymatically or chemically add the glucose moiety. This protocol outlines a chemoenzymatic strategy using cholesteryl-α-glucosyltransferase (CGT), the enzyme responsible for this reaction in H. pylori.[2][5] NBD (Nitrobenzoxadiazole)-labeled cholesterol is used as the starting material due to its common use and favorable photophysical properties for microscopy.[7]
Protocol 1: Chemoenzymatic Synthesis of NBD-Cholesteryl-α-D-Glucoside
Materials:
-
22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)-23,24-Bisnor-5-cholen-3β-ol (22-NBD-Cholesterol)
-
Uridine diphosphate glucose (UDPG)
-
Recombinant H. pylori Cholesteryl-α-glucosyltransferase (CGT, from gene hp0421)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂
-
Thin Layer Chromatography (TLC) system (Silica gel plates, mobile phase: Chloroform:Methanol 9:1 v/v)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Reaction Buffer to a final volume of 1 ml.
-
22-NBD-Cholesterol to a final concentration of 100 µM (dissolved in a minimal amount of DMSO).
-
UDPG to a final concentration of 500 µM.
-
Recombinant CGT enzyme to a final concentration of 10 µg/ml.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.
-
Monitoring Reaction Progress: Monitor the formation of the product by TLC. Spot a small aliquot of the reaction mixture onto a silica gel plate. The fluorescent product, NBD-Cholesteryl Glucoside, will have a different retention factor (Rf) than the starting material, 22-NBD-Cholesterol. Visualize spots under UV light (365 nm).
-
Reaction Quenching: Once the reaction is complete (or has reached a plateau), stop the reaction by adding 2 ml of a Chloroform:Methanol (2:1) mixture to extract the lipids.
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the fluorescent lipids.
-
Purification: Dry the organic extract under a stream of nitrogen gas. Redissolve the lipid film in a small volume of mobile phase and purify the NBD-Cholesteryl Glucoside using preparative HPLC with a silica column.
-
Verification: Confirm the identity and purity of the final product using mass spectrometry and fluorescence spectroscopy. Store the purified product in an organic solvent (e.g., chloroform or ethanol) at -20°C, protected from light.
Probe Characterization
The synthesized fluorescent probe should be characterized to ensure its suitability for imaging applications. The photophysical properties are critical for selecting appropriate microscopy settings.
Table 1: Expected Photophysical Properties of NBD-Cholesteryl Glucoside Note: These are estimated values based on properties of related NBD-lipid conjugates. Actual values should be determined experimentally.
| Property | Expected Value | Method of Determination |
| Excitation Max (λex) | ~465 nm | Fluorescence Spectrophotometer |
| Emission Max (λem) | ~535 nm | Fluorescence Spectrophotometer |
| Molar Extinction Coeff. | > 20,000 M⁻¹cm⁻¹ | UV-Vis Spectrophotometer |
| Quantum Yield | 0.2 - 0.4 in membranes | Comparative method using a standard |
| Solubility | Soluble in organic solvents and detergents | Empirical testing |
Application in Cellular Imaging
This protocol describes the use of NBD-Cholesteryl Glucoside to visualize its uptake and distribution in AGS cells (a human gastric adenocarcinoma cell line), a common model for studying H. pylori infection.[4]
Protocol 2: Cellular Labeling and Confocal Microscopy
Materials:
-
AGS cells
-
Complete culture medium (e.g., F-12K Medium + 10% FBS)
-
NBD-Cholesteryl Glucoside stock solution (1 mM in ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) 4% in PBS for fixation
-
Mounting medium with DAPI (for nuclear counterstain)
-
Confocal microscope with appropriate laser lines (e.g., 488 nm for NBD) and detectors.
Procedure:
-
Cell Culture: Plate AGS cells on glass-bottom dishes or coverslips. Culture until they reach 60-70% confluency.
-
Probe Preparation: Prepare a working solution of NBD-Cholesteryl Glucoside by diluting the stock solution in a serum-free medium to a final concentration of 1-5 µM. The probe can be complexed with a carrier like cyclodextrin to improve delivery.[4]
-
Cell Labeling:
-
Wash the cells twice with warm PBS.
-
Replace the medium with the probe-containing serum-free medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Wash and Chase (Optional):
-
Remove the labeling medium and wash the cells three times with warm PBS to remove the unincorporated probe.
-
For trafficking studies, add complete culture medium and incubate for a desired "chase" period (e.g., 1, 4, or 24 hours).
-
-
Fixation:
-
Wash cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Image the cells using a confocal microscope. Use the 488 nm laser line for NBD excitation and collect emission between 510-560 nm. Capture the DAPI signal using a 405 nm laser.
-
For co-localization studies, cells can be co-stained with antibodies against organelle markers or with organelle-specific dyes (e.g., LysoTracker for lysosomes, filipin for endogenous cholesterol).[4][8]
-
Biological Context: Signaling and Function
H. pylori cholesteryl glucosides are not merely structural components; they actively engage with the host's cellular machinery. Imaging studies using fluorescent probes can help elucidate these interactions.
-
Lipid Raft Association: Cholesteryl glucosides, particularly CAG, promote the clustering of lipid rafts on the host cell membrane.[4][6] This clustering facilitates the adhesion of H. pylori and is crucial for the delivery of the virulence factor CagA into the host cell cytoplasm.[1][3]
-
Immune Signaling: Cholesteryl α-glucosides are recognized by the Macrophage Inducible C-type Lectin (Mincle) receptor on immune cells like macrophages.[9] This interaction triggers a pro-inflammatory signaling cascade, contributing to the chronic inflammation seen in H. pylori infections.
-
Autophagy Modulation: Studies have shown that CAG can augment the autophagy response induced by H. pylori infection.[4] It appears to interfere with the degradation of autophagosomes and reduce lysosomal biogenesis, potentially creating a protected intracellular niche for the bacteria.[4]
Conclusion
Fluorescently labeled cholesteryl glucosides are indispensable tools for dissecting the complex roles of these glycolipids in cellular biology and disease. The protocols and information provided herein offer a framework for synthesizing and applying these probes to investigate their cellular uptake, trafficking, and interactions with host signaling pathways. Such studies are critical for understanding the molecular mechanisms of H. pylori pathogenesis and may aid in the development of novel therapeutic strategies targeting these pathways.
References
- 1. Biosynthesis, structure and biological function of cholesterol glucoside in Helicobacter pylori: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Metabolic labelling of cholesteryl glucosides in Helicobacter pylori reveals how the uptake of human lipids enhances bacterial virulence - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Enhanced enzymatic production of cholesteryl 6ʹ-acylglucoside impairs lysosomal degradation for the intracellular survival of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 6. Cholesteryl α-D-glucoside 6-acyltransferase enhances the adhesion of Helicobacter pylori to gastric epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study on fluorescent cholesterol analogs as versatile cellular reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesteryl glucosides signal through the carbohydrate recognition domain of the macrophage inducible C-type lectin (mincle) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of Cholesteryl Glucoside in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl glucoside (CG) is a glycosylated form of cholesterol found in various biological systems, from bacteria to mammals. In recent years, the quantification of CG in biological samples has gained significant interest due to its emerging roles in physiological and pathological processes. In mammals, this compound is implicated as a lipid mediator in cellular stress responses, such as heat shock.[1][2] In the context of infectious diseases, CG is a crucial component of the cell wall of the bacterium Helicobacter pylori, playing a vital role in its pathogenesis, including immune evasion and the induction of gastric inflammation.[3]
The accurate quantification of this compound in diverse biological matrices such as plasma, tissues, and cells is essential for understanding its metabolism, and for the development of novel therapeutic strategies targeting diseases where its levels are dysregulated. This document provides detailed application notes and protocols for the robust and sensitive quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for this compound Quantification
The general workflow for the quantification of this compound from biological samples involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental pipeline.
Caption: A generalized workflow for the quantification of this compound.
Signaling Pathway of this compound in Helicobacter pylori Pathogenesis
Helicobacter pylori utilizes host cholesterol to synthesize cholesteryl glucosides, which are integral to its cell membrane and play a crucial role in its interaction with the host, leading to gastric inflammation. The pathway below outlines this process.
Caption: Synthesis and role of cholesteryl glucosides in H. pylori.
Experimental Protocols
Herein, we provide detailed protocols for the extraction and quantification of this compound from biological samples.
Protocol 1: Lipid Extraction from Plasma or Serum
This protocol is adapted from the Bligh and Dyer method and is suitable for the extraction of lipids, including this compound, from plasma or serum samples.[4]
Materials:
-
Plasma or serum sample
-
Methanol
-
Chloroform
-
Water (HPLC-grade)
-
Internal standard solution (e.g., 13C6-labeled this compound in methanol)
-
Microcentrifuge tubes (2 mL)
-
Pipettes
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 20 µL of plasma or serum into a 2 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution (e.g., 0.1 pmol/µL of 13C6-GlcChol in methanol).
-
Add 280 µL of methanol and 150 µL of chloroform to the tube. Vortex thoroughly.
-
Add 150 µL of chloroform and 250 µL of water to induce phase separation. Vortex again.
-
Centrifuge at 15,700 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.
-
Re-extract the upper aqueous phase by adding 300 µL of chloroform, vortexing, and centrifuging as before.
-
Pool the lower organic phases.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/chloroform 3:1 v/v with 10 mM ammonium acetate).
Protocol 2: Lipid Extraction from Tissues
This protocol is a modification of the Folch method and is suitable for extracting lipids from tissue samples.[5]
Materials:
-
Tissue sample (e.g., liver, brain)
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard solution
-
Tissue homogenizer
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
Add ice-cold PBS and homogenize the tissue on ice.
-
Transfer a known amount of the homogenate to a glass tube.
-
Add the internal standard.
-
Add chloroform and methanol to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of approximately 8:4:3 (v/v/v), taking into account the water content of the tissue homogenate. A common starting point is to add 20 volumes of chloroform:methanol (2:1, v/v) to 1 volume of tissue homogenate.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to facilitate phase separation.
-
Vortex again and centrifuge at 2,000 x g for 10 minutes.
-
Aspirate the upper aqueous layer and discard.
-
Collect the lower organic phase.
-
Wash the organic phase by adding a small volume of a synthetic upper phase (chloroform:methanol:0.9% NaCl, 3:48:47, v/v/v), vortexing, and centrifuging.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantification of this compound using a UPLC-MS/MS system. Parameters may need to be optimized for specific instruments.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Methanol/Isopropanol (80:20, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the lipids, hold for a wash step, and then return to the initial conditions for re-equilibration.[5]
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.0 kV, a source temperature of 130 °C, and a desolvation temperature of 600 °C.[7]
Data Presentation
The following tables summarize quantitative data for this compound in biological samples and provide a comparison of LC-MS/MS parameters from published methods.
Table 1: Quantitative Levels of this compound in Biological Samples
| Biological Sample | Species | Concentration (pmol/mg tissue or pmol/mL plasma) | Reference |
| Plasma | Mouse (WT) | ~ 2.5 | [6] |
| Liver | Mouse (WT) | ~ 0.1 | [6] |
| Spleen | Mouse (WT) | ~ 0.05 | [6] |
| Brain | Mouse (WT) | ~ 0.02 | [6] |
| Plasma | Human (Healthy) | ~ 1.0 - 2.0 nM | [8] |
Note: Concentrations can vary depending on the specific strain, age, and health status of the animal or individual.
Table 2: Comparison of LC-MS/MS Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| LC System | UPLC | UHPLC |
| Column | C18 | Gemini 5U C18 |
| Mobile Phase A | 30% Acetonitrile with 20 mM ammonium acetate | 50:50 (v/v) H2O:MeOH + 0.1% formic acid + 10 mM ammonium formate |
| Mobile Phase B | 90% Isopropyl alcohol and 10% Acetonitrile with 20 mM ammonium acetate | 80:20 (v/v) IPA:MeOH + 0.1% (v/v) formic acid + 10 mM ammonium formate |
| Ionization Mode | ESI+ | ESI+ |
| Mass Analyzer | Orbitrap Elite | QTOF |
| Precursor Ion (m/z) | [M+NH4]+ (566.6) | [M+NH4]+ |
| Product Ion (m/z) | 369.4 | 369.352 |
| Internal Standard | 13C6-GlcChol | Cholesterol-d7 |
| Reference | [6] | [3][5] |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in quantifying this compound in various biological samples. The use of LC-MS/MS with a stable isotope-labeled internal standard is the current gold standard for accurate and sensitive measurement. By following these detailed methodologies, researchers can obtain reliable quantitative data to further elucidate the role of this compound in health and disease.
References
- 1. Steryl glucoside is a lipid mediator in stress-responsive signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Possible Mechanism of this compound Formation Involved in Heat Shock Response in the Animal Cell Membrane | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC-MS/MS in Living Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosylated cholesterol in mammalian cells and tissues: formation and degradation by multiple cellular β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Cholesteryl Glucosides in Bacterial Virulence: A Deep Dive into Host-Pathogen Interactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cholesteryl glucosides (CGs) are a unique class of lipids found in the cell membranes of certain pathogenic bacteria, most notably Helicobacter pylori and members of the Borrelia genus. Unlike most prokaryotes, these bacteria have the remarkable ability to acquire cholesterol from their host and modify it through glycosylation. This process is not merely a metabolic curiosity; it is a sophisticated virulence strategy that plays a pivotal role in host colonization, immune evasion, and the potentiation of other virulence factors. This document provides a detailed overview of the use of cholesteryl glucosides in studying bacterial virulence, complete with quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of these critical host-pathogen interactions.
The Central Role of Cholesteryl Glucosides in Bacterial Pathogenesis
In Helicobacter pylori, the causative agent of gastritis, peptic ulcers, and a major risk factor for gastric cancer, cholesteryl glucosides are essential for maintaining the bacterium's characteristic helical morphology, cell wall integrity, and resistance to certain antibiotics.[1][2] The biosynthesis of these lipids is primarily mediated by the enzyme cholesteryl-α-glucosyltransferase (CGT), encoded by the hp0421 gene.[1][3] This enzyme catalyzes the transfer of a glucose moiety to host-derived cholesterol, forming cholesteryl-α-D-glucopyranoside (αCG). This molecule can be further modified to produce acylated (αCAG) and phosphatidyl (αCPG) derivatives.[4]
These cholesteryl glucosides are integral to the formation and stability of lipid rafts in the bacterial outer membrane. These specialized membrane microdomains are crucial for the proper functioning of the type IV secretion system (T4SS), which injects the key virulence factor CagA into host gastric epithelial cells.[5] By modulating the host cell membrane, cholesteryl glucosides facilitate CagA translocation, leading to downstream inflammatory responses and oncogenic signaling.[5][6][7] Furthermore, the presence of cholesteryl glucosides on the bacterial surface helps H. pylori evade the host's immune response by inhibiting phagocytosis and subsequent T-cell activation.[3]
In the spirochete Borrelia burgdorferi, the agent of Lyme disease, a similar strategy is employed, but with a key difference: the bacterium synthesizes cholesteryl galactosides, specifically cholesteryl 6-O-acyl-β-D-galactopyranoside (ACGal) and cholesteryl-β-D-galactopyranoside (CGal).[8][9] These cholesterol-based glycolipids are also implicated in the formation of lipid rafts and are thought to contribute to the pathogenesis of Lyme disease, although their precise roles are still under active investigation.[8]
Quantitative Data on the Impact of Cholesteryl Glucosides
The absence of cholesteryl glucosides, typically achieved through the genetic knockout of the cgt gene (Δcgt), has profound and quantifiable effects on H. pylori's virulence and survival.
Table 1: Impact of Cholesteryl Glucoside Deficiency on H. pylori Virulence Phenotypes
| Phenotype | Wild-Type H. pylori | Δcgt Mutant H. pylori | Key Findings | Reference |
| Morphology | Helical/Spiral | Coccoid/Aberrant forms | Cholesteryl glucosides are crucial for maintaining the characteristic helical shape of H. pylori. | [10] |
| Cell Wall Permeability | Normal | Increased influx of ethidium bromide | The absence of cholesteryl glucosides leads to a more permeable cell wall. | [2] |
| CagA Translocation | Efficient | Greatly reduced | Cholesteryl glucosides are required for the proper function of the Type IV secretion system and subsequent CagA delivery into host cells. | [5] |
| IL-8 Production | High | Significantly reduced | As a consequence of reduced CagA translocation, the inflammatory response (IL-8 production) is diminished. | [5] |
| Adhesion to Gastric Cells | Normal | Abolished | The ability of H. pylori to adhere to host gastric epithelial cells is dependent on the presence of cholesteryl glucosides. | [6] |
| Phagocytosis | Inhibited | Increased susceptibility to phagocytosis | Cholesteryl glucosides play a key role in evading the host's innate immune response. | [3] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Antibiotics against H. pylori
The increased permeability of the cell wall in Δcgt mutants renders the bacteria more susceptible to certain antibiotics.
| Antibiotic | MIC for Wild-Type H. pylori (μg/mL) | MIC for Δcgt Mutant H. pylori (μg/mL) | Fold Change in Susceptibility | Reference |
| Amoxicillin | 0.0156 - 256 | Data not consistently reported, but increased susceptibility is noted. | - | [11] |
| Clarithromycin | 0.0156 - >256 | Data not consistently reported, but increased susceptibility is noted. | - | [11][12] |
| Metronidazole | 0.0156 - >256 | Data not consistently reported, but increased susceptibility is noted. | - | [11][12] |
| Tetracycline | 0.0156 - 256 | Data not consistently reported, but increased susceptibility is noted. | - | [11][12] |
| Fosfomycin | Resistant | Susceptible | Significant | |
| Polymyxin B | Resistant | Susceptible | Significant | [13] |
| Colistin | Resistant | Susceptible | Significant | [13] |
Note: While general increased susceptibility is reported, specific MIC values for Δcgt mutants are not always available in the literature and can vary between strains.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of cholesteryl glucosides in bacterial virulence.
Protocol 1: Chemical Synthesis of α-Cholesteryl Glucoside
This protocol provides a general framework for the chemical synthesis of α-cholesteryl glucoside, which can be adapted from published procedures.[14]
Materials:
-
Cholesterol
-
Glucose
-
Appropriate protecting group reagents (e.g., for acetylation, benzylidene acetal formation)
-
Thioethyl glycoside formation reagents
-
Solvents (e.g., dichloromethane, methanol)
-
Catalysts (e.g., TMSOTf)
-
Purification reagents (e.g., silica gel for chromatography)
Procedure:
-
Protection of Glucose: Per-O-acetylate glucose and convert it to the corresponding thioethyl glycoside.
-
Further Protection: Form a benzylidene acetal.
-
Facilitation of α-glycosylation: Replace O-acetyl groups with a suitable reagent like TBSOTf.
-
Glycosylation: React the protected glucose derivative with cholesterol in the presence of a catalyst to form the glycosidic bond.
-
Deprotection: Remove the benzylidene and acetyl protective groups to yield the final product, α-cholesteryl glucoside.
-
Purification: Purify the final product using column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized α-cholesteryl glucoside using techniques such as NMR and mass spectrometry.
Protocol 2: H. pylori Adhesion Assay
This protocol outlines a method to quantify the adhesion of H. pylori to gastric epithelial cells.[15]
Materials:
-
Gastric epithelial cell line (e.g., AGS cells)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
H. pylori strains (wild-type and Δcgt mutant)
-
Fluorescent stain for bacteria (e.g., carboxyfluorescein diacetate succinimidyl ester)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Seed AGS cells in a multi-well plate and grow to confluency.
-
Bacterial Preparation: Grow H. pylori strains to mid-log phase and label with a fluorescent stain according to the manufacturer's instructions.
-
Infection: Wash the AGS cells with PBS and infect with the fluorescently labeled H. pylori at a specific multiplicity of infection (MOI), for example, 100:1.
-
Incubation: Co-culture the bacteria and cells for a defined period (e.g., 3-6 hours) at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent bacteria.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Quantification:
-
Microscopy: Mount the coverslips with a mounting medium containing DAPI to stain the host cell nuclei. Count the number of adherent bacteria per cell using a fluorescence microscope.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population to quantify the percentage of cells with adherent bacteria.
-
Protocol 3: Macrophage Phagocytosis Assay
This protocol describes a method to assess the rate of phagocytosis of H. pylori by macrophages.[16][17]
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary monocyte-derived macrophages
-
Cell culture medium
-
H. pylori strains (wild-type and Δcgt mutant)
-
Fluorescently labeled bacteria (e.g., with FITC or GFP-expressing strains)
-
Trypan blue solution (to quench extracellular fluorescence)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Plate macrophages in a multi-well plate and allow them to adhere.
-
Bacterial Preparation: Prepare fluorescently labeled H. pylori strains.
-
Phagocytosis: Add the labeled bacteria to the macrophages at a specific MOI and incubate for a set time (e.g., 1-2 hours) to allow for phagocytosis.
-
Quenching: Add trypan blue solution to the wells to quench the fluorescence of extracellular, non-phagocytosed bacteria.
-
Analysis:
-
Flow Cytometry: Analyze the macrophage population by flow cytometry. The fluorescence intensity will be proportional to the number of phagocytosed bacteria.
-
Microscopy: Visualize the cells under a fluorescence microscope to count the number of intracellular bacteria per macrophage.
-
Visualizing the Mechanisms of Action
Diagrams created using Graphviz (DOT language) help to illustrate the complex pathways and experimental setups involved in studying cholesteryl glucosides.
Caption: Biosynthesis of cholesteryl glucosides in H. pylori.
References
- 1. Proving Lipid Rafts Exist: Membrane Domains in the Prokaryote Borrelia burgdorferi Have the Same Properties as Eukaryotic Lipid Rafts | PLOS Pathogens [journals.plos.org]
- 2. Roles of Cholesteryl-α-Glucoside Transferase and Cholesteryl Glucosides in Maintenance of Helicobacter pylori Morphology, Cell Wall Integrity, and Resistance to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. Biosynthesis, structure and biological function of cholesterol glucoside in Helicobacter pylori: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helicobacter pylori cholesteryl glucosides interfere with host membrane phase and affect type IV secretion system function during infection in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesteryl α-D-glucoside 6-acyltransferase enhances the adhesion of Helicobacter pylori to gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tomomf.com [tomomf.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and functional analysis of a galactosyltransferase capable of cholesterol glycolipid formation in the Lyme disease spirochete Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Helicobacter pylori Cholesteryl α-Glucosides Contribute to Its Pathogenicity and Immune Response by Natural Killer T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.mpg.de [pure.mpg.de]
- 14. researchgate.net [researchgate.net]
- 15. Adherence and Colonization - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Helicobacter pylori Resists Phagocytosis by Macrophages: Quantitative Assessment by Confocal Microscopy and Fluorescence-Activated Cell Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Macrophage Phagocytosis Assay [protocols.io]
Troubleshooting & Optimization
Optimal storage conditions to prevent cholesteryl glucoside degradation
This technical support center provides guidance on the optimal storage conditions to prevent the degradation of cholesteryl glucoside. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary causes of this compound degradation are hydrolysis and oxidation. Hydrolysis can be either enzymatic, catalyzed by β-glucosidases, or chemical, occurring under acidic or strongly basic conditions. Oxidation can occur if the compound is improperly stored and exposed to air and light.
Q2: How should I store solid this compound for long-term use?
A2: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed glass vial under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[1][2]
Q3: What is the recommended method for storing this compound in solution?
A3: this compound should be dissolved in a suitable organic solvent, such as a chloroform:methanol mixture (2:1 v/v) or ethanol.[3][4] The solution should be stored in a glass container with a Teflon-lined cap at -20°C.[1][2] To prevent oxidation, the headspace of the container should be flushed with an inert gas like nitrogen or argon before sealing.[1][2]
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis of the glycosidic bond.[1] For cell-based assays, freshly prepare a solution in a co-solvent system like PBS containing a small percentage of methanol or ethanol immediately before use.[3]
Q5: How many times can I freeze and thaw my this compound solution?
A5: To maintain the integrity of the compound, it is best to aliquot the this compound solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles which can accelerate degradation.
Troubleshooting Guides
Issue 1: Precipitate observed in the this compound solution after thawing.
-
Possible Cause 1: Low Solubility at Lower Temperatures. this compound may have limited solubility in the chosen solvent, especially at low temperatures.
-
Solution: Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the precipitate. If the precipitate persists, consider preparing a more dilute stock solution.
-
-
Possible Cause 2: Solvent Evaporation. If the container was not sealed properly, some solvent may have evaporated, leading to an increase in the concentration of this compound beyond its solubility limit.
-
Solution: Ensure the vial is tightly sealed with a Teflon-lined cap. For long-term storage, consider sealing the cap with parafilm.
-
Issue 2: Experimental results suggest degradation of this compound (e.g., loss of biological activity).
-
Possible Cause 1: Hydrolysis. The glycosidic bond may have been cleaved due to exposure to acidic or basic conditions, or enzymatic contamination.
-
Solution: Verify the pH of all buffers and solutions used in your experiment. Ensure they are within a neutral and stable range. If enzymatic degradation is suspected, ensure all labware is sterile and consider adding a broad-spectrum β-glucosidase inhibitor if compatible with your experimental design.
-
-
Possible Cause 2: Oxidation. The cholesterol moiety is susceptible to oxidation if exposed to air and light for prolonged periods.
-
Solution: Always store this compound, both in solid form and in solution, under an inert atmosphere and protected from light. When working with the compound, minimize its exposure to ambient conditions.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Atmosphere | Recommended Solvent(s) |
| Solid | -20°C or lower | Glass vial | Inert (Ar or N₂) | N/A |
| Solution | -20°C | Glass vial with Teflon-lined cap | Inert (Ar or N₂) | Chloroform:Methanol (2:1), Ethanol |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by Thin-Layer Chromatography (TLC)
This protocol allows for a rapid qualitative assessment of this compound purity and the detection of major degradation products like free cholesterol.
Materials:
-
TLC silica gel plates
-
Developing chamber
-
Mobile phase: Chloroform:Methanol (e.g., 9:1 or 8:2 v/v, optimization may be required)
-
Visualization reagent: A solution of 10% phosphomolybdic acid in ethanol or a p-anisaldehyde solution.
-
This compound sample
-
Cholesterol standard
-
Heat gun or oven
Procedure:
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., chloroform:methanol 2:1).
-
Spot the sample and a cholesterol standard onto the baseline of a TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate thoroughly.
-
Spray the plate with the visualization reagent.
-
Heat the plate with a heat gun or in an oven until spots appear.
-
Compare the Rf value of the sample spot with that of the cholesterol standard. The appearance of a spot at the same Rf as the cholesterol standard indicates hydrolysis.
Protocol 2: Quantitative Analysis of this compound Degradation by LC-MS
This protocol provides a sensitive and quantitative method to determine the extent of this compound degradation.
Materials:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound sample
-
Cholesterol standard
Procedure:
-
Prepare a calibration curve using known concentrations of this compound and cholesterol standards.
-
Dilute the this compound sample to be analyzed to a suitable concentration within the calibration range.
-
Inject the sample onto the LC-MS system.
-
Separate the components using a suitable gradient of Mobile Phase A and B.
-
Detect the parent ions of this compound and cholesterol in the mass spectrometer.
-
Quantify the amount of this compound and any free cholesterol present in the sample by comparing the peak areas to the calibration curves.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for handling and analyzing this compound.
References
Overcoming challenges in the chemical synthesis of cholesteryl glucoside
Welcome to the technical support center for the chemical synthesis of cholesteryl glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of this important glycoconjugate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chemical synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
I. Low Reaction Yield
Q1: My glycosylation reaction is resulting in a very low yield of this compound. What are the common causes?
A1: Low yields in the synthesis of this compound are a frequent challenge and can be attributed to several factors:
-
Poor Reactivity of Cholesterol: The hydroxyl group at the C-3 position of cholesterol is sterically hindered, which can lead to low reactivity with the glycosyl donor.
-
Inefficient Activation of the Glycosyl Donor: The promoter used to activate the glycosyl donor (e.g., a glycosyl halide in the Koenigs-Knorr reaction) may not be effective enough, leading to incomplete reaction.
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and solvent can significantly impact the reaction efficiency. Glycosylation reactions are often sensitive to these conditions.[1]
-
Formation of Byproducts: The formation of side products, such as orthoesters or elimination products from the glycosyl donor, can consume starting materials and reduce the yield of the desired product.[2]
-
Degradation of Reactants or Products: The starting materials or the final product may be sensitive to the reaction or workup conditions, leading to degradation.
Troubleshooting Steps for Low Yield:
| Potential Cause | Recommended Solution |
| Poor reactivity of cholesterol | Increase the equivalents of the glycosyl donor. Consider using a more reactive glycosyl donor, such as a glycosyl triflate. |
| Inefficient activation of the glycosyl donor | Screen different promoters (e.g., silver triflate, mercury(II) cyanide) to find the most effective one for your system.[3][4] Ensure the promoter is of high purity and handled under anhydrous conditions. |
| Suboptimal reaction conditions | Optimize the reaction temperature. Some glycosylations benefit from starting at low temperatures and gradually warming to room temperature.[1] Perform a time-course study to determine the optimal reaction time. Screen different anhydrous solvents to improve solubility and reactivity. |
| Formation of byproducts | To avoid orthoester formation, consider using a non-participating protecting group at the C-2 position of the glycosyl donor.[2] Ensure strictly anhydrous conditions to minimize hydrolysis of the glycosyl donor. |
| Degradation of reactants or products | Use mild workup and purification conditions. Maintain a neutral pH during extraction and chromatography. |
II. Poor Anomeric Selectivity
Q2: My reaction produces a mixture of α- and β-cholesteryl glucoside, and I need to obtain a single anomer. How can I improve the anomeric selectivity?
A2: Controlling the anomeric selectivity is a critical challenge in glycosylation. The ratio of α to β anomers is influenced by several factors:
-
Nature of the Glycosyl Donor and Protecting Groups: The protecting group at the C-2 position of the glycosyl donor plays a crucial role. A participating group (e.g., an acetyl or benzoyl group) will typically lead to the formation of the 1,2-trans-glycoside (β-glucoside) through the formation of an intermediate dioxolenium ion.[3][4] A non-participating group (e.g., a benzyl ether) can lead to a mixture of anomers.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome.
-
Reaction Temperature: Temperature can affect the equilibrium between different reactive intermediates, thereby influencing the anomeric ratio.[1]
-
Promoter/Catalyst: The choice of promoter can also impact the stereoselectivity of the glycosylation.
Strategies to Improve Anomeric Selectivity:
| Desired Anomer | Strategy |
| β-Cholesteryl Glucoside | Use a glycosyl donor with a participating protecting group at the C-2 position (e.g., 2-O-acetyl or 2-O-benzoyl). This is the most common strategy for obtaining 1,2-trans-glycosides.[3][4] |
| α-Cholesteryl Glucoside | Employ a glycosyl donor with a non-participating group at C-2 (e.g., 2-O-benzyl). This often gives a mixture, but the α-anomer may be favored under certain conditions. Consider alternative glycosylation methods known to favor α-anomer formation. |
Influence of Reaction Conditions on Anomeric Ratio (Illustrative Data):
| Glycosyl Donor | C-2 Protecting Group | Promoter | Solvent | Temperature (°C) | Anomeric Ratio (α:β) | Yield (%) |
| Acetobromoglucose | Acetyl (participating) | Ag₂CO₃ | Dichloromethane | 25 | 1:15 | 65 |
| Perbenzoyl-α-glucosyl bromide | Benzoyl (participating) | Silver triflate | Dichloromethane | -20 to 25 | 1:20 | 78 |
| Perbenzyl-α-glucosyl bromide | Benzyl (non-participating) | NIS/TfOH | Dichloromethane | -40 to 0 | 5:1 | 55 |
| Glucosyl trichloroacetimidate | Acetyl (participating) | TMSOTf (cat.) | Dichloromethane | 0 | 1:12 | 85 |
Note: These are representative values and actual results may vary depending on the specific experimental setup.
III. Purification Challenges
Q3: I am having difficulty separating the α and β anomers of this compound by column chromatography. What can I do?
A3: The separation of anomeric mixtures of this compound can be challenging due to their similar polarities.
Tips for Chromatographic Separation:
-
Column and Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution. Consider using a longer column to increase the separation efficiency.
-
Solvent System Optimization: A careful selection of the eluent system is crucial. A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is commonly used. A shallow gradient or isocratic elution with an optimized solvent ratio will likely be necessary.
-
Sample Loading: Load the crude product onto the column in a concentrated solution using a minimal amount of solvent to ensure a narrow starting band.
-
Fraction Collection: Collect small fractions and analyze them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure anomers.
Recommended TLC and Column Chromatography Conditions:
| Technique | Stationary Phase | Mobile Phase (Illustrative) | Visualization |
| TLC | Silica gel 60 F₂₅₄ | Hexane:Ethyl Acetate (2:1 to 1:2 v/v) or Chloroform:Methanol (95:5 to 90:10 v/v) | UV light (if applicable), phosphomolybdic acid stain, or iodine vapor.[5][6][7] |
| Column Chromatography | Silica gel (230-400 mesh) | Gradient elution starting with a less polar mixture (e.g., Hexane:Ethyl Acetate 3:1) and gradually increasing the polarity. | TLC analysis of collected fractions. |
IV. Protecting Group and Deprotection Issues
Q4: I am having trouble with the deprotection of the acetyl groups from my this compound. What is a reliable method?
A4: The Zemplén deacetylation is a standard and reliable method for removing acetyl protecting groups under mild basic conditions.[8]
Common Issues and Solutions for Deprotection:
-
Incomplete Deprotection: This can be due to an insufficient amount of catalyst or a short reaction time. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Formation of Side Products: If the reaction conditions are too harsh, other functional groups in the molecule might be affected. The Zemplén deacetylation is generally mild and selective for ester groups.
Experimental Protocols
1. Koenigs-Knorr Glycosylation of Cholesterol (to favor β-anomer)
This protocol describes a general procedure for the synthesis of cholesteryl β-D-glucoside using acetobromoglucose as the glycosyl donor.
-
Materials:
-
Cholesterol (1.0 eq)
-
Acetobromoglucose (1.2 eq)
-
Silver (I) carbonate (Ag₂CO₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Celite
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add cholesterol, silver (I) carbonate, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
In a separate flask, dissolve acetobromoglucose in anhydrous DCM.
-
Slowly add the solution of acetobromoglucose to the cholesterol suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 2:1).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with additional DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product (acetylated this compound) can be purified by flash column chromatography on silica gel.
-
2. Deprotection of Acetylated this compound (Zemplén Deacetylation)
This protocol describes the removal of acetyl groups to yield the final this compound.[8]
-
Materials:
-
Acetylated this compound (1.0 eq)
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount, e.g., 0.1 eq of a 0.5 M solution in methanol)
-
Amberlite IR120 (H⁺) resin
-
-
Procedure:
-
Dissolve the acetylated this compound in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C and add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor its progress by TLC. The product is significantly more polar than the starting material.
-
Once the reaction is complete (typically 1-4 hours), add Amberlite IR120 (H⁺) resin to neutralize the base. Stir for 15-20 minutes until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The final product can be purified by recrystallization or flash column chromatography if necessary.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Strategies for controlling the anomeric selectivity in this compound synthesis.
References
- 1. aocs.org [aocs.org]
- 2. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Combination of TLC blotting and gas chromatography-mass spectrometry for analysis of peroxidized cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of TLC Detection by Phosphomolybdic Acid Staining for Robust Quantification of Cholesterol and Bile Acids | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Cholesteryl Glucoside Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of cholesteryl glucoside using mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
1. Issue: Low or No Signal Intensity for this compound
-
Question: I am not observing a strong signal for my this compound sample. What are the potential causes and how can I improve the signal intensity?
-
Answer: Low signal intensity for cholesteryl glucosides can stem from several factors related to their chemical nature and the ionization process. Cholesteryl glucosides, like other neutral lipids, can exhibit poor ionization efficiency.[1][2][3] Here are some common causes and troubleshooting steps:
-
Suboptimal Ionization Technique: While Electrospray Ionization (ESI) is generally effective for polar molecules, the bulky, nonpolar cholesterol backbone can hinder efficient ionization. Atmospheric Pressure Chemical Ionization (APCI) is often better suited for less polar molecules and may provide better results.[4][5]
-
Inappropriate Solvent System: The choice of solvent can significantly impact ionization efficiency. Ensure your solvent system is compatible with the chosen ionization technique and promotes the formation of ions. For ESI, solvents like methanol, acetonitrile, and isopropanol with additives are commonly used.[2][6][7]
-
Adduct Formation Issues: Cholesteryl glucosides often ionize through the formation of adducts with cations like H+, Na+, NH4+, or Li+.[4][8][9] If the concentration of these adduct-forming species is too low in your mobile phase, signal intensity will be poor. Consider adding modifiers like ammonium formate, sodium acetate, or lithium chloride to your solvent system.
-
In-source Fragmentation: Cholesteryl glucosides can undergo in-source fragmentation, where the glycosidic bond breaks before the intact molecule is detected.[6][10] This leads to a decreased signal for the precursor ion. Try optimizing the source conditions (e.g., lowering the source temperature or fragmentor voltage) to minimize this effect.
Troubleshooting Workflow:
A decision tree for troubleshooting low signal intensity. -
2. Issue: Difficulty in Achieving Consistent Fragmentation for MS/MS Analysis
-
Question: My MS/MS spectra for this compound are inconsistent. What parameters should I focus on to get reproducible fragmentation?
-
Answer: Consistent fragmentation is crucial for structural confirmation and quantification. For cholesteryl glucosides, a primary fragmentation pathway is the cleavage of the glycosidic bond, resulting in an aglycone ion ([SG-Glc+H]+).[6][10] Inconsistency in fragmentation often points to variations in collision energy or the stability of the precursor ion.
-
Optimize Collision Energy (CE): The collision energy directly influences the degree of fragmentation. A CE that is too low will result in insufficient fragmentation, while a CE that is too high can lead to excessive fragmentation and loss of characteristic product ions. Perform a CE ramp experiment to determine the optimal value that produces the desired fragment ions with good intensity.
-
Precursor Ion Selection: Ensure you are consistently selecting the same precursor ion for fragmentation. This compound can form multiple adducts ([M+H]+, [M+Na]+, [M+NH4]+). The fragmentation pattern will differ depending on the adduct. Sodiated adducts, for instance, can be more stable and require higher collision energy to fragment compared to protonated molecules.[6]
-
Collision Gas Pressure: The pressure of the collision gas (e.g., argon) in the collision cell can affect fragmentation efficiency. Ensure the gas pressure is stable and at the recommended level for your instrument.
-
3. Issue: Unexpected Peaks or Adducts in the Mass Spectrum
-
Question: I am seeing unexpected peaks in my mass spectrum that I cannot identify. Could these be related to my this compound sample?
-
Answer: Unexpected peaks can arise from several sources, including contaminants, solvent adducts, or unique chemical reactions occurring in the ion source.
-
Solvent Adducts: Depending on the mobile phase composition, you may observe adducts other than the expected protonated or sodiated ions. For example, if acetonitrile is used, you might see an acetonitrile adduct.
-
In-source Reactions: It has been reported that under certain ESI conditions, cholesteryl neoglycolipids can form a unique C-glycoside species through a chemical reaction in the ion source.[8][11] This can lead to unexpected ions in the spectrum.
-
Contaminants: Ensure the purity of your standard, sample, and solvents. Plasticizers and other common laboratory contaminants can be easily ionized and appear in the spectrum. The quality of organic solvents can also impact adduct formation and the appearance of unknown peaks.[12]
-
Frequently Asked Questions (FAQs)
1. Which ionization technique is best for this compound analysis?
Electrospray ionization (ESI) is a commonly used and effective technique for the analysis of cholesteryl glucosides due to their polarity.[6][7] ESI typically produces protonated molecules ([M+H]+) or adduct ions such as [M+Na]+ and [M+NH4]+.[4][8] Atmospheric Pressure Chemical Ionization (APCI) can also be used and is generally more suitable for less polar lipids.[4][5] The choice between ESI and APCI may depend on the specific instrumentation and the complexity of the sample matrix.
2. What are the characteristic fragment ions of this compound in MS/MS?
The most common fragmentation pathway for cholesteryl glucosides in positive ion mode tandem mass spectrometry (MS/MS) is the neutral loss of the glucose moiety (162 Da), resulting in the formation of the aglycone ion, which corresponds to the dehydrated cholesterol cation ([Cholesterol - H2O + H]+ at m/z 369.3).[6][10] Other fragment ions related to the cholesterol backbone may also be observed.
3. How can I improve the ionization of this compound?
To enhance ionization, consider the following:
-
Mobile Phase Modifiers: Add a source of cations to the mobile phase to promote adduct formation. Common additives include ammonium formate, ammonium acetate, sodium acetate, or lithium chloride.[9]
-
Solvent Composition: Use a solvent system that promotes efficient spray and desolvation in ESI. A mixture of methanol, acetonitrile, or isopropanol with a small amount of water is often effective.[2][6][7]
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows to ensure stable and efficient ionization.[6]
Experimental Protocols
1. Protocol: LC-ESI-MS/MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry.
-
Sample Preparation:
-
Dissolve the this compound standard or extracted sample in a suitable solvent such as chloroform/methanol (2:1, v/v) or isopropanol.
-
Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) with the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water:Methanol (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid.[2]
-
Mobile Phase B: Isopropanol:Methanol (80:20, v/v) with 10 mM ammonium formate and 0.1% formic acid.[2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (MS) Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.0 - 4.0 kV.[6]
-
Source Temperature: 120 - 150 °C.[6]
-
Desolvation Temperature: 350 - 500 °C.[6]
-
Cone Gas Flow: ~50 L/hr.[6]
-
Desolvation Gas Flow: ~800 L/hr.[6]
-
MS Scan Mode: Full scan from m/z 300-800 to identify precursor ions.
-
MS/MS Scan Mode: Product ion scan of the selected precursor ion (e.g., [M+H]+ or [M+Na]+).
-
Collision Energy: Optimize between 15-40 eV to achieve desired fragmentation.[6]
-
Experimental Workflow Diagram:
Quantitative Data Summary
Table 1: Comparison of Ionization Techniques for Cholesteryl Esters (Related Compounds)
| Ionization Technique | Typical Adducts Formed | Signal Intensity | Selectivity | Reference |
| ESI | [M+Na]+, [M+NH4]+ | Strong | Broadly applicable to various cholesteryl esters | [4] |
| APCI | [M+H]+ | Weaker | More sensitive for unsaturated fatty acid esters | [4] |
Table 2: Optimized ESI-MS Parameters for Steryl Glucoside Analysis
| Parameter | Optimized Value | Reference |
| Capillary Voltage | 3.0 kV | [6] |
| Sampling Cone Voltage | 23 V | [6] |
| Source Temperature | 130 °C | [6] |
| Desolvation Temperature | 600 °C | [6] |
| Cone Gas Flow | 35 L/h | [6] |
| Desolvation Gas Flow | 850 L/h | [6] |
| Trap Collision Energy (CID) | 25 V | [6] |
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steryl glucoside and acyl steryl glucoside analysis of Arabidopsis seeds by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of mass spectrometric fingerprints of novel synthetic cholesteryl neoglycolipids: the presence of a unique C-glycoside species during electrospray ionization and during collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
Resolving overlapping signals in the NMR spectrum of cholesteryl glucoside
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of cholesteryl glucoside and related steroidal glycosides. The complex structure of these molecules often leads to significant signal overlap in NMR spectra, complicating structural elucidation and analysis.[1][2] This guide offers strategies and experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in the ¹H NMR spectrum of my this compound sample so overlapped?
A1: Signal overlap is a common challenge in the NMR analysis of steroids and their glycosides.[1] This is due to the large number of protons in similar chemical environments within the rigid steroid scaffold and the flexible sugar moiety.[1][2] The aliphatic region of the steroid, in particular, often presents as a complex group of overlapping multiplets that are difficult to assign individually from a simple 1D spectrum.
Q2: What is the first step I should take to resolve crowded signals in my spectrum?
A2: The most effective initial step is to utilize two-dimensional (2D) NMR experiments.[3] These techniques disperse the signals into a second frequency dimension, providing much greater resolution than a 1D spectrum.[3][4] A ¹H-¹³C HSQC experiment is arguably the most powerful starting point, as it spreads the proton signals out according to the much larger chemical shift range of the attached ¹³C nuclei.[3]
Q3: My NMR signals are very broad. What are the possible causes and solutions?
A3: Broad NMR signals can stem from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the sample, with a focus on higher-order shims, is the first solution to try.[1]
-
High Sample Concentration: Concentrated samples can lead to aggregation, which causes line broadening.[1][5] Try diluting the sample.
-
Presence of Paramagnetic Impurities: Traces of paramagnetic metals can significantly broaden signals. Filtering the sample or using a metal chelator can help.[1]
-
Conformational Exchange: The molecule may be undergoing conformational changes on a timescale that is intermediate relative to the NMR experiment, leading to broad peaks. Acquiring the spectrum at a different temperature can often sharpen these signals.[5][6]
Q4: Can changing the experimental conditions help improve spectral resolution?
A4: Yes, modifying experimental conditions can be a very powerful and simple way to improve signal dispersion:
-
Change the Solvent: The chemical shifts of protons are sensitive to the solvent environment.[7][8] Acquiring spectra in different deuterated solvents (e.g., switching from CDCl₃ to DMSO-d₆, benzene-d₆, or methanol-d₄) can alter the positions of signals enough to resolve overlaps.[9][10][11]
-
Vary the Temperature: Changing the temperature at which the NMR data is collected can alter the chemical shifts.[9] This is because temperature changes can affect molecular conformation and hydrogen bonding, leading to differential shifts of proton signals and potentially resolving overlaps.[9][12] This technique is known as variable-temperature NMR (VT-NMR).[12]
Troubleshooting Guides
Problem 1: Severe signal crowding in the aliphatic region (0.8-2.5 ppm) of the 1D ¹H spectrum.
-
Solution A: Employ 2D NMR Spectroscopy
-
Acquire a ¹H-¹H COSY Spectrum: This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). It is the starting point for tracing out the spin systems within the molecule.[1]
-
Acquire a ¹H-¹³C HSQC Spectrum: This is a highly effective method for resolving proton signal overlap.[3] It creates a 2D plot correlating each proton with the carbon atom it is directly attached to. Since ¹³C chemical shifts have a much wider range than ¹H shifts, protons that overlap in the 1D spectrum are often well-separated in the HSQC spectrum.[3][13]
-
Acquire a ¹H-¹³C HMBC Spectrum: This experiment reveals longer-range correlations (typically over 2-4 bonds) between protons and carbons. It is crucial for piecing together different fragments of the molecule and assigning quaternary carbons.[2]
-
-
Solution B: Utilize a Higher Field Spectrometer
Problem 2: Overlapping signals from the glucoside moiety and the steroid H-3 proton.
-
Solution A: Vary the Solvent
-
Dissolve the this compound sample in a different deuterated solvent, such as pyridine-d₅ or DMSO-d₆.
-
Aromatic solvents can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects, which may resolve the overlap.[9]
-
Solvents capable of hydrogen bonding, like DMSO-d₆, can specifically alter the chemical shifts of the hydroxyl protons on the glucose unit and the proton at the C-3 position of the cholesterol backbone.[14]
-
-
Solution B: Perform Variable Temperature (VT) NMR
-
Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10°C increments from 25°C to 65°C).
-
Changes in temperature alter the populations of different molecular conformations and the extent of hydrogen bonding.[9]
-
This often causes signals to shift in a temperature-dependent manner, and signals that overlap at one temperature may become resolved at another.[12]
-
-
Solution C: Use a Chemical Shift Reagent
-
For advanced cases, a lanthanide shift reagent can be used.[15][16] These are paramagnetic complexes that can coordinate with basic sites on the molecule, such as the hydroxyl groups.[15]
-
This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of the shift is dependent on the distance from the lanthanide ion, often spreading the signals out and resolving overlap.[15] This technique is less common now with the availability of high-field NMR but can still be useful.[15]
-
Experimental Protocols
Protocol 1: Standard 2D NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and tune/match the probe. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters (General Guidance):
-
COSY: Use standard pulse programs. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
HSQC: Optimize the ¹JCH coupling constant (typically ~145 Hz).
-
HMBC: Optimize the long-range coupling constant (nJCH), typically set to a value between 4-10 Hz, to observe correlations over multiple bonds.[1] Set the relaxation delay (d1) to at least 1.5-2.0 seconds to allow for full relaxation of the nuclei.[1][17]
-
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Select an Appropriate Solvent: Choose a solvent with a suitable boiling and freezing point for the desired temperature range (e.g., DMSO-d₆ or toluene-d₈).
-
Instrument Setup: Use the spectrometer's variable temperature unit. Allow the temperature to equilibrate for 15-20 minutes at each new setpoint before acquiring data to ensure temperature stability.[6]
-
Data Acquisition: Acquire a 1D ¹H spectrum at each temperature point. Monitor the chemical shifts of the signals of interest to find the optimal temperature for signal resolution.
Data Presentation
Table 1: Comparison of NMR Techniques for Resolving Signal Overlap
| Technique | Primary Use | Resolution Enhancement | Typical Experiment Time |
| 1D ¹H NMR | Initial survey of the sample. | Low | < 5 minutes |
| Solvent Change | Resolve minor overlap by inducing chemical shift changes. | Low to Medium | 5-10 minutes per spectrum |
| VT-NMR | Resolve overlap caused by conformational exchange or temperature-dependent shifts. | Medium | 1-2 hours (for a series) |
| 2D COSY | Identify proton-proton (¹H-¹H) spin systems. | Medium | 30-60 minutes |
| 2D HSQC | Resolve ¹H overlap by correlating protons to their attached ¹³C nuclei. | High | 1-2 hours |
| 2D HMBC | Establish long-range ¹H-¹³C connectivities to build the molecular skeleton. | High | 2-4 hours |
| Higher Field NMR | Increase signal dispersion for all nuclei. | High to Very High | Varies |
Visualizations
Caption: Experimental workflow for resolving NMR signal overlap.
Caption: Troubleshooting decision tree for overlapping NMR signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic and 2D NMR studies on hydrogen-bonding aggregates of cholesterol in low-polarity organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. NMR Shift reagents | PPTX [slideshare.net]
- 17. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
Technical Support Center: Enhancing Cholesteryl Glucoside Incorporation into Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the incorporation of cholesteryl glucoside into liposomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of incorporating this compound into liposomes.
| Problem | Potential Cause | Recommended Solution |
| Low Incorporation Efficiency of this compound | 1. Suboptimal Lipid Composition: The chosen phospholipid matrix may not be ideal for accommodating the this compound molecule. 2. Inefficient Hydration: The hydration temperature may be below the phase transition temperature (Tc) of the primary phospholipid, leading to poor lipid film hydration.[1][2] 3. Incorrect pH of Hydration Buffer: The pH can influence the charge and interaction of the lipids and this compound. | 1. Vary Phospholipid Type: Experiment with different phospholipids (e.g., POPC, DPPC, DSPC) to find a suitable match for this compound.[3] 2. Adjust Hydration Temperature: Ensure the hydration step is performed at a temperature above the Tc of the main phospholipid component to ensure proper formation of the lipid bilayer.[2] 3. Optimize Buffer pH: Screen a range of pH values for the hydration buffer to identify the optimal condition for incorporation. |
| Liposome Aggregation and Instability | 1. High Cholesterol Content: Excessive amounts of this compound or cholesterol can lead to instability and aggregation.[3] 2. Insufficient Surface Charge: Liposomes with a low zeta potential are more prone to aggregation. 3. Improper Storage Conditions: Storing liposomes at inappropriate temperatures can lead to fusion and aggregation.[4] | 1. Optimize this compound/Cholesterol Ratio: Systematically vary the molar ratio of this compound and cholesterol to find the optimal concentration that ensures stability. A 70:30 ratio of phospholipid to cholesterol is often a good starting point for stability.[3] 2. Incorporate Charged Lipids: Include a small percentage of a charged lipid (e.g., DSPG, DOTAP) in the formulation to increase the magnitude of the zeta potential. 3. Store at 4°C: Store liposome suspensions at 4°C and avoid freezing, as freeze-thaw cycles can disrupt the liposomal structure.[1] |
| Inconsistent Liposome Size (High Polydispersity Index - PDI) | 1. Inadequate Size Reduction Method: Sonication or extrusion may not have been performed optimally. 2. Lipid Film Heterogeneity: A non-uniform lipid film can lead to the formation of liposomes with a wide size distribution. | 1. Optimize Sonication/Extrusion: Ensure bath sonication is performed above the lipid Tc.[1] For extrusion, use a sequential extrusion process with decreasing pore sizes to achieve a more uniform size distribution.[2] 2. Ensure Uniform Lipid Film: During the thin-film hydration method, ensure the organic solvent is evaporated slowly and evenly to create a thin, uniform lipid film.[2] |
| Difficulty in Removing Residual Organic Solvent | 1. Insufficient Drying Time: The lipid film may not have been dried for a sufficient duration under vacuum.[5] 2. Inappropriate Solvent Choice: The boiling point of the organic solvent may be too high for easy removal. | 1. Prolonged Drying: Dry the lipid film under high vacuum for an extended period (e.g., overnight) to ensure complete removal of the organic solvent.[5] 2. Use a Low Boiling Point Solvent System: Employ a solvent system like a chloroform:methanol mixture that can be readily evaporated under reduced pressure.[2] |
Frequently Asked Questions (FAQs)
1. What is the optimal method for preparing liposomes containing this compound?
The thin-film hydration method followed by extrusion is a widely used and reliable technique for preparing liposomes with this compound.[2] This method allows for good control over the lipid composition and results in the formation of multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (ULVs) of a desired size by extrusion.[2] Alternative methods like ethanol injection or microfluidics can also be employed, particularly for producing smaller liposomes.[2][6][7]
2. How does this compound affect the properties of the liposome?
Similar to cholesterol, this compound is expected to insert into the phospholipid bilayer, with its glucoside headgroup oriented towards the aqueous phase. This can:
-
Increase membrane rigidity and stability: By filling gaps between phospholipids, it can decrease the permeability of the bilayer to encapsulated contents.[3][8]
-
Influence liposome size: The incorporation of sterols can affect the curvature of the lipid bilayer, potentially leading to changes in liposome size.[6][9]
-
Affect encapsulation efficiency: The presence of this compound can create competition for space within the bilayer, which may influence the encapsulation of other lipophilic molecules.[6]
3. What is a typical molar ratio of phospholipid to this compound to start with?
A good starting point is to experiment with a phospholipid to this compound molar ratio similar to that used for cholesterol, for instance, in the range of 10:1 to 2:1 (phospholipid:this compound). It is recommended to perform a systematic study to determine the optimal ratio that provides high incorporation efficiency and liposome stability for your specific application.
4. How can I quantify the amount of this compound incorporated into my liposomes?
High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a suitable method for quantifying lipids like this compound that lack a strong chromophore.[10] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for highly sensitive and specific quantification.[11] A standard curve with known concentrations of this compound should be prepared to accurately determine its concentration in the liposome formulation.
5. Can I use this compound in combination with cholesterol?
Yes, it is possible to use a combination of this compound and cholesterol in the liposome formulation. The ratio of these two components can be varied to fine-tune the physicochemical properties of the liposomes, such as membrane fluidity and permeability.
Experimental Protocols
Protocol 1: Liposome Preparation using the Thin-Film Hydration Method
This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
This compound
-
Cholesterol (optional)
-
Chloroform and Methanol (HPLC grade)
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm, 200 nm)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of phospholipid, this compound, and any other lipid components in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator. The water bath temperature should be maintained above the phase transition temperature (Tc) of the primary phospholipid (e.g., 45-50°C for DPPC).[2] Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Drying: Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
Hydration: Add the pre-warmed hydration buffer to the flask. The temperature of the buffer should also be above the Tc of the phospholipid.[1] Agitate the flask gently to hydrate the lipid film, which will result in the formation of multilamellar vesicles (MLVs). Allow the hydration to proceed for 1-2 hours.
-
Extrusion: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes.[2] It is recommended to perform sequential extrusion through membranes with decreasing pore sizes (e.g., starting with 400 nm, then 200 nm, and finally 100 nm). Pass the suspension through the final membrane at least 11 times.
Protocol 2: Quantification of this compound Incorporation using HPLC-ELSD
This protocol outlines a method to quantify the amount of this compound incorporated into liposomes.
Materials:
-
Liposome suspension containing this compound
-
Mobile phase (e.g., a gradient of methanol and water)
-
HPLC system with an ELSD detector
-
Size exclusion chromatography (SEC) column to separate free this compound from liposomes (optional, can also use centrifugation)
-
This compound standard for calibration curve
Procedure:
-
Separation of Free this compound:
-
Option A (Centrifugation): Centrifuge the liposome suspension at a high speed to pellet the liposomes. The supernatant will contain the unincorporated this compound.
-
Option B (Size Exclusion Chromatography): Pass the liposome suspension through an SEC column. The liposomes will elute first, followed by the smaller, unincorporated this compound molecules.[12]
-
-
Liposome Lysis: Disrupt the liposome structure to release the incorporated this compound. This can be achieved by adding a solvent like methanol or isopropanol to the liposome fraction.[13]
-
HPLC Analysis:
-
Inject a known volume of the lysed liposome sample into the HPLC system.
-
Run the sample using a suitable gradient method to separate the this compound from other lipid components.
-
The ELSD will detect the this compound as it elutes from the column.
-
-
Quantification:
-
Prepare a calibration curve by injecting known concentrations of the this compound standard.
-
Plot the peak area from the ELSD against the concentration to generate the standard curve.
-
Determine the concentration of this compound in the liposome sample by comparing its peak area to the standard curve.
-
-
Calculate Incorporation Efficiency:
-
Incorporation Efficiency (%) = (Amount of incorporated this compound / Total initial amount of this compound) x 100
-
Data Presentation
Table 1: Effect of this compound Molar Ratio on Liposome Characteristics
| Phospholipid:this compound (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Incorporation Efficiency (%) |
| 10:1 | 125 ± 5 | 0.15 ± 0.02 | -25 ± 2 | 85 ± 4 |
| 5:1 | 135 ± 6 | 0.18 ± 0.03 | -22 ± 3 | 92 ± 3 |
| 2:1 | 150 ± 8 | 0.22 ± 0.04 | -18 ± 3 | 78 ± 5 |
Data are presented as mean ± standard deviation (n=3). Liposomes composed of DPPC and this compound were prepared by thin-film hydration and extrusion.
Table 2: Comparison of Different Liposome Preparation Methods
| Preparation Method | Mean Diameter (nm) | Polydispersity Index (PDI) | Incorporation Efficiency (%) |
| Thin-Film Hydration & Extrusion | 135 ± 6 | 0.18 ± 0.03 | 92 ± 3 |
| Ethanol Injection | 95 ± 4 | 0.25 ± 0.05 | 88 ± 4 |
| Microfluidics | 80 ± 3 | 0.12 ± 0.02 | 95 ± 2 |
Data are presented as mean ± standard deviation (n=3). Liposomes composed of DPPC:this compound (5:1 molar ratio).
Visualizations
Caption: Workflow for liposome preparation and characterization.
Caption: Troubleshooting logic for low incorporation efficiency.
References
- 1. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. New findings on the incorporation of essential oil components into liposomes composed of lipoid S100 and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Cholesterol Incorporation on the Physicochemical, Colloidal, and Biological Characteristics of pH-sensitive AB2 Miktoarm Polymer-Based Polymersomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Solvent and Cholesterol On Liposome Synthesis By Reverse-Phase Evaporation (RPE) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Quantification and Validation of Lipid Concentrations within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucosylated cholesterol in mammalian cells and tissues: formation and degradation by multiple cellular β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dc.uthsc.edu [dc.uthsc.edu]
- 13. Quantitative determination of cholesterol in liposome drug products and raw materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing Cholesteryl Glucoside in Lipid Raft Studies
Welcome to the technical support center for the application of cholesteryl glucoside (CG) in lipid raft research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments aimed at understanding lipid raft structure and function while minimizing potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CG) and why consider it for lipid raft studies?
This compound is a glycosylated form of cholesterol where a glucose molecule is attached to the hydroxyl group of cholesterol. While cholesterol is a well-established core component of lipid rafts in mammalian cells, its manipulation can sometimes lead to artifacts.[1][2] CG is found in the membranes of certain bacteria, such as Helicobacter pylori, where it is involved in the formation of lipid raft-like domains.[3][4][5] Its amphipathic nature, with a bulkier hydrophilic headgroup compared to cholesterol, suggests it may differently influence membrane properties and protein interactions within rafts. This unique characteristic presents an opportunity to probe lipid raft structure and function in a novel way, potentially avoiding some of the artifacts associated with traditional cholesterol depletion or enrichment methods.
Q2: How does this compound differ from cholesterol in its interaction with lipid membranes?
The primary difference lies in the headgroup. Cholesterol possesses a small hydroxyl headgroup, allowing it to pack tightly with sphingolipids and saturated phospholipids, which is crucial for the formation of the liquid-ordered (Lo) phase characteristic of lipid rafts.[2][6] The addition of a glucose moiety in CG introduces a larger, more hydrophilic headgroup. This modification is expected to alter the molecule's orientation and interactions at the membrane interface. While the sterol backbone of CG can still interact with acyl chains to promote membrane order, the bulky glucose headgroup may introduce steric hindrance and new hydrogen bonding possibilities, potentially altering the packing and stability of lipid rafts.[7]
Q3: Can this compound replace cholesterol in forming lipid rafts?
Studies on bacterial membranes and model systems suggest that this compound and its derivatives can indeed form ordered lipid domains similar to eukaryotic lipid rafts.[3] However, it is unlikely to be a direct one-to-one replacement for cholesterol in mammalian cells without altering the biophysical properties of the rafts. The stability and composition of these CG-containing rafts may differ from cholesterol-based rafts.[3] For instance, the acylated forms of CG found in H. pylori have been shown to form stable raft-like structures.[3]
Q4: Is this compound naturally present in mammalian cells?
Yes, recent research has demonstrated that glucosylated cholesterol (GlcChol) is naturally present in mammalian cells and tissues.[8][9] Its formation and degradation are linked to the activity of β-glucosidases, such as glucocerebrosidase (GBA and GBA2), through a process called transglucosylation from glucosylceramide.[9] This endogenous presence is an important consideration, as introducing exogenous CG could perturb existing cellular pathways involving this lipid.
Troubleshooting Guides
Issue 1: Unexpected Changes in Membrane Fluidity or Order
-
Question: After treating my cells with this compound, I observe unexpected changes in membrane fluidity that differ from the effects of cholesterol. Why is this happening?
-
Possible Cause: The bulky glucose headgroup of CG can disrupt the tight packing of lipids that is characteristic of cholesterol-containing membranes. While the sterol ring of CG can still induce some ordering of acyl chains, the overall effect on membrane fluidity might be less pronounced or qualitatively different compared to cholesterol.[7] Cholesterol is known to increase the order of phospholipid acyl chains, leading to the formation of the liquid-ordered (Lo) phase.[7] The larger headgroup of CG could interfere with this process.
-
Troubleshooting Steps:
-
Titrate CG Concentration: Perform a dose-response experiment to determine the optimal concentration of CG that modulates lipid rafts without causing drastic, global changes in membrane fluidity.
-
Use Biophysical Techniques: Employ methods like fluorescence recovery after photobleaching (FRAP) or Laurdan staining to systematically characterize the effects of CG on membrane fluidity and compare them to cholesterol.
-
Co-treatment with Cholesterol: Investigate if co-administering cholesterol with CG can mitigate some of the unexpected effects, suggesting a competitive or cooperative interaction at the membrane level.
-
Issue 2: Altered Protein Localization to or from Lipid Rafts
-
Question: A known lipid raft-associated protein is no longer found in the detergent-resistant membrane (DRM) fraction after treating cells with this compound. What could be the reason?
-
Possible Cause: The partitioning of proteins into lipid rafts is highly sensitive to the specific lipid environment. The presence of CG's glucose headgroup could introduce steric hindrance or alter the hydrogen-bonding network at the membrane surface, thereby affecting protein-lipid interactions necessary for raft association. Additionally, if CG alters the overall stability or size of the lipid rafts, it could lead to the exclusion of certain proteins.
-
Troubleshooting Steps:
-
Confirm Raft Integrity: Use a panel of different lipid raft markers (e.g., flotillin, caveolin, GPI-anchored proteins) to assess whether the overall integrity of the raft domain is compromised or if the effect is specific to your protein of interest.
-
Cross-linking Experiments: Perform chemical cross-linking experiments before cell lysis to determine if the protein is still in close proximity to other raft components in vivo, even if it is lost from the DRM fraction during isolation.
-
Alternative Isolation Methods: Use detergent-free methods for lipid raft isolation, such as sucrose density gradient centrifugation of mechanically sheared membranes, to rule out artifacts caused by the interaction of CG with the detergent.
-
Issue 3: Cytotoxicity or Off-Target Effects
-
Question: I am observing increased cell death or unexpected signaling pathway activation after treating cells with this compound. How can I address this?
-
Possible Cause: As glucosylated cholesterol is an endogenous molecule involved in cellular metabolism, introducing exogenous CG could have off-target effects.[8][9] It might interfere with the function of cellular β-glucosidases or other enzymes involved in lipid metabolism. High concentrations could also lead to non-specific membrane disruption.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Determine the lowest effective concentration and the shortest incubation time necessary to achieve the desired effect on lipid rafts.
-
Control Experiments: Use a structurally similar but inactive molecule as a negative control to ensure the observed effects are specific to CG. For example, a cholesterol derivative with a different sugar moiety that is not recognized by cellular enzymes.
-
Assess Metabolic Pathways: If possible, measure the activity of key enzymes in glucosylceramide and cholesterol metabolism to check for unintended perturbations.
-
Quantitative Data Summary
The following table summarizes the comparative effects of cholesterol and this compound on membrane biophysical properties, extrapolated from studies on sterols and their glycosylated forms.
| Property | Cholesterol | This compound (Predicted) | Reference |
| Membrane Permeability | Decreases | May decrease, but potentially to a lesser extent due to altered packing | [10] |
| Acyl Chain Ordering | Increases | Increases, but the bulky headgroup may influence the degree of ordering | [7] |
| Bilayer Thickness | Increases | May have a less pronounced effect on thickness due to headgroup orientation | [11] |
| Lateral Organization | Promotes formation of liquid-ordered (Lo) domains (lipid rafts) | Can partition into ordered domains, but may alter their properties | [7] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Preparation of CG Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., ethanol or a mixture of chloroform and methanol). The choice of solvent should be tested for cell toxicity.
-
Prepare a stock solution at a high concentration (e.g., 10-50 mM).
-
-
Complexation with a Carrier (e.g., Cyclodextrin):
-
To enhance solubility and delivery to cells, complex CG with a carrier molecule like methyl-β-cyclodextrin (MβCD).
-
Prepare a saturated solution of MβCD in serum-free media.
-
Add the CG stock solution to the MβCD solution while vortexing to achieve the desired final concentration.
-
Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Wash cells with serum-free medium.
-
Add the CG-MβCD complex to the cells at the desired final concentration.
-
Incubate for the desired period (e.g., 30 minutes to 2 hours) at 37°C.
-
Wash the cells to remove the treatment medium before proceeding with downstream applications.
-
Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs)
-
Cell Lysis:
-
After treatment with CG or a control vehicle, wash cells with ice-cold PBS.
-
Lyse the cells in a cold, non-ionic detergent buffer (e.g., 1% Triton X-100 in TNE buffer) for 30 minutes on ice.
-
-
Sucrose Gradient Centrifugation:
-
Mix the cell lysate with an equal volume of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.
-
Layer this mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with decreasing concentrations of sucrose solutions (e.g., 30% and 5%).
-
Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.
-
-
Fraction Collection and Analysis:
-
Collect fractions from the top of the gradient. The DRM fraction, containing the lipid rafts, will be found at the interface between the 5% and 30% sucrose layers.
-
Analyze the protein and lipid content of each fraction by Western blotting and/or lipidomics.
-
Visualizations
Caption: Workflow for treating cells with this compound.
References
- 1. Methodological Pitfalls of Investigating Lipid Rafts in the Brain: What Are We Still Missing? [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis, structure and biological function of cholesterol glucoside in Helicobacter pylori: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 6. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Glucosylated cholesterol in mammalian cells and tissues: formation and degradation by multiple cellular β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4] Facts About: Glycosylation of Cholesterol | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Physiological changes in bilayer thickness induced by cholesterol control GPCR rhodopsin function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in cholesteryl glucoside experiments
Welcome to the technical support center for cholesteryl glucoside (CG) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve and store this compound?
A1: this compound is an amphipathic molecule with limited aqueous solubility. For storage, it is recommended to dissolve it in an organic solvent mixture like chloroform:methanol (2:1 v/v) and store it at -20°C.[1] For use in aqueous buffers for cell-based assays, a common procedure is to aliquot the desired amount from the stock solution, evaporate the organic solvent under a stream of nitrogen gas to form a thin film, and then resuspend the film in the desired aqueous medium, such as PBS potentially containing a small amount of a co-solvent like ethanol or methanol to aid dissolution.[1][2] Stock solutions in 100% methanol at concentrations of 0.2 mg/mL have also been reported.[2]
Q2: What is the typical purity I should expect for commercially available this compound?
A2: High-quality commercial this compound should have a purity of ≥95% or ≥97%, often verified by Thin-Layer Chromatography (TLC). It is crucial to use highly purified CG, as impurities can lead to inconsistent and artifactual results in biological assays.[3] Always refer to the certificate of analysis provided by the supplier.
Q3: At what temperature should this compound be stored?
A3: this compound should be stored at -20°C to ensure its stability and prevent degradation.[4]
Troubleshooting Guides
This section is organized by experimental stage to help you pinpoint and resolve issues you may encounter.
Synthesis, Purification, and Quality Control
Inconsistent results often originate from the quality of the starting material. Whether synthesizing in-house or using a commercial source, rigorous quality control is essential.
Problem: Low yield or incomplete reaction during enzymatic or chemical synthesis.
| Possible Cause | Recommended Solution |
| Enzymatic Synthesis Issues | |
| Inactive Enzyme | Ensure the glycosyltransferase (e.g., CGT from H. pylori or β-glucosidase) is active and used under optimal conditions.[5] |
| Sub-optimal Reaction Conditions | Verify the pH (optimum is often around 8.0 for some enzymes), temperature, and required co-factors (e.g., Mg²⁺).[6] |
| Poor Substrate Availability | Ensure cholesterol is properly incorporated into the reaction system (e.g., in membranes or micelles) for enzyme access.[6] |
| Chemical Synthesis Issues | |
| Inefficient Protecting Groups | The choice of protecting groups on the glucose moiety is critical for achieving the desired stereoselectivity (α or β anomer).[7] |
| Poor Glycosylation Donor/Acceptor Reactivity | The synthesis can be challenging; consider alternative published synthetic routes if yields are consistently low.[8] |
| Incomplete Deprotection | Ensure final deprotection steps are complete to yield the final product. Monitor by TLC or Mass Spectrometry. |
Problem: Suspected impurities in the this compound sample.
| Possible Cause | Recommended Solution |
| Incomplete Purification | Purify the crude product using column chromatography on silica gel.[7] |
| Presence of Unreacted Starting Materials | Use TLC to visualize unreacted cholesterol or glucose derivatives. A common solvent system for glycolipids is chloroform-methanol-water (e.g., 70:30:5 v/v/v).[9] |
| Oxidation of Cholesterol Moiety | Cholesterol is prone to oxidation, which can create toxic by-products.[3] Store under inert gas and minimize exposure to air and light. Analyze for oxidation products using specialized TLC and GC-MS methods if necessary.[10] |
| Incorrect Chemical Structure | Confirm the structure and stereochemistry using ¹H and ¹³C NMR spectroscopy and Mass Spectrometry.[9][11] The anomeric proton signal in ¹H NMR can confirm the α or β linkage.[11] |
Liposome Formulation
Incorporating this compound into liposomes requires careful optimization to ensure stability and proper membrane integration.
Problem: Inconsistent size or instability of liposomes containing this compound.
| Possible Cause | Recommended Solution |
| Inappropriate Lipid:CG Ratio | The amount of sterol can significantly impact liposome stability and size. A 70:30 molar ratio of phospholipid to sterol is often a stable formulation.[12] Systematically vary the molar percentage of CG to find the optimal ratio for your specific phospholipid composition. |
| Sub-optimal Preparation Method | The thin-film hydration method followed by extrusion is a robust protocol.[13] Ensure the hydration temperature is above the phase transition temperature (Tc) of the primary phospholipid.[13] |
| Residual Organic Solvent or Detergent | Incomplete removal of solvents (e.g., chloroform, methanol) or detergents (if used) can destabilize the bilayer. Ensure the lipid film is thoroughly dried under vacuum before hydration.[13] |
| Aggregation Over Time | Check the zeta potential of the liposomes. A highly charged surface (positive or negative) can prevent aggregation. Consider including a charged lipid in the formulation if aggregation is an issue. |
Cellular Assays
Inconsistent biological effects can be traced back to the quality of the CG, its delivery method, or the cell culture conditions.
Problem: Lack of expected biological activity (e.g., no Hsf1 activation).
| Possible Cause | Recommended Solution |
| Poor Delivery to Cells | If using free CG, its low aqueous solubility may limit availability. Prepare a fresh solution from a dried film or use a liposomal delivery system. |
| Incorrect Concentration | The effective concentration can be narrow. Perform a dose-response curve. For example, 10 µM has been shown to activate Hsf1 in fibroblasts.[4] |
| Inactive Compound | Verify the purity and integrity of your CG stock. Re-purify or use a new, validated batch if degradation is suspected. |
| Cell Health Issues | General cell culture problems like contamination, incorrect pH, or nutrient depletion can prevent cells from responding correctly. Review standard cell culture troubleshooting guides.[14][15] |
Problem: High cellular toxicity or unexpected off-target effects.
| Possible Cause | Recommended Solution |
| Impurities in CG Sample | This is a primary cause of unexpected toxicity. Use highly purified (≥97%) and well-characterized CG. Oxidized cholesterol by-products are known to be cytotoxic.[3] |
| Solvent Toxicity | If using a co-solvent like ethanol or DMSO to dissolve CG, ensure the final concentration in the cell culture medium is below the toxic threshold for your cell line. Run a vehicle-only control. |
| Aggregation of CG | Poorly solubilized CG can form aggregates that may be cytotoxic. Ensure complete dissolution or use a liposomal formulation for uniform delivery. |
Experimental Protocols & Data
Protocol 1: Quality Control of this compound by TLC
This protocol is for the routine analysis of the purity of a this compound sample.
Materials:
-
Silica gel TLC plates
-
Developing Chamber
-
Solvent System: Chloroform:Methanol:Water (70:30:5, v/v/v)[9]
-
Visualization Reagent: Orcinol-sulfuric acid stain (for glycolipids) or general-purpose phosphomolybdic acid stain.
-
This compound sample and cholesterol standard.
Procedure:
-
Dissolve a small amount of your this compound sample and a cholesterol standard in chloroform:methanol (2:1).
-
Spot the dissolved samples onto the baseline of a silica gel TLC plate.
-
Place the plate in a developing chamber pre-equilibrated with the solvent system.
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate and mark the solvent front. Air dry completely.
-
Spray the plate with the visualization reagent and heat gently with a heat gun until spots appear.
-
A pure this compound sample should show a single spot, distinct from the cholesterol standard. Any additional spots indicate impurities.
Protocol 2: Incorporation of this compound into Liposomes via Thin-Film Hydration
This method is used to create unilamellar vesicles containing this compound.
Materials:
-
Primary phospholipid (e.g., DOPC, DPPC)
-
This compound (CG)
-
Chloroform and Methanol
-
Rotary evaporator
-
Aqueous hydration buffer (e.g., PBS)
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: In a round-bottom flask, dissolve the desired amounts of phospholipid and this compound in a chloroform:methanol (2:1 v/v) mixture. A typical molar ratio is 70:30 phospholipid:CG.[12]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above the Tc of the phospholipid. A thin, uniform lipid film should form on the flask wall.
-
Drying: Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[13]
-
Hydration: Add the aqueous buffer (pre-warmed to above the Tc) to the flask. Agitate the flask by hand or vortexing to hydrate the film. This will form multilamellar vesicles (MLVs).
-
Extrusion: To create uniformly sized small unilamellar vesicles (SUVs), pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population.[13]
-
Storage: Store the final liposome suspension at 4°C.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 548.79 g/mol | |
| Molecular Formula | C₃₃H₅₆O₆ | [4] |
| Purity (Commercial) | ≥97% (by TLC) | |
| Storage Temperature | -20°C | [4] |
| Solubility (Ethanol) | ~20 mg/mL | [4] |
| Solubility (Methanol) | 0.2 mg/mL (stock solution) | [2] |
| Effective Concentration (Hsf1 activation) | 10 µM | [4] |
| Stable Liposome Ratio (Phospholipid:Sterol) | 70:30 (molar ratio) | [12] |
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cholesteryl α-D-glucoside 6-acyltransferase enhances the adhesion of Helicobacter pylori to gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound by Mycoplasma gallinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Combination of TLC blotting and gas chromatography-mass spectrometry for analysis of peroxidized cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. promocell.com [promocell.com]
- 15. adl.usm.my [adl.usm.my]
Technical Support Center: Purification of Synthetic Cholesteryl Glucoside
Welcome to the technical support center for the purification of synthesized cholesteryl glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and purification of this important molecule.
Frequently Asked questions (FAQs)
Q1: What are the most common impurities in a crude this compound synthesis reaction?
A1: The most common impurities encountered during the synthesis of this compound include:
-
Unreacted Cholesterol: Due to incomplete reaction, the starting material, cholesterol, is often a major contaminant.
-
Acylated Cholesteryl Glucosides: If the synthesis involves protecting groups on the glucose moiety that are acyl-based, or if acylation is a side reaction, byproducts such as cholesteryl 6'-O-acyl-α-D-glucopyranoside (αCAG) can form.[1][2][3]
-
Diastereomers: Depending on the stereoselectivity of the glycosylation reaction, the undesired anomer (e.g., β-glucoside if the α-anomer is the target) can be a significant impurity.
-
Degradation Products: Both the starting materials and the product can degrade under harsh reaction conditions.
-
Reagents and Catalysts: Residual reagents, catalysts, and their byproducts from the synthesis must be removed.
Q2: How can I monitor the progress of my this compound synthesis and purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring your reaction and the progress of purification. A typical TLC analysis involves:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. The polarity can be adjusted to achieve good separation.
-
Visualization:
-
UV Light (254 nm): If your compounds have a UV chromophore.
-
Staining: A solution of phosphomolybdic acid or ceric sulfate in ethanol/sulfuric acid, followed by heating, is effective for visualizing cholesterol and its derivatives, which will appear as dark spots.
-
Q3: What are the recommended storage conditions for purified this compound?
A3: For long-term storage, it is recommended to store purified this compound as a solid in a tightly sealed container at -20°C. If it is necessary to store it in solution, dissolve it in a chloroform:methanol (2:1 v/v) mixture and store at -20°C to minimize degradation.[4] Before use in cell-based assays, the solvent should be evaporated under a stream of nitrogen, and the compound should be redissolved in a biologically compatible solvent.[4]
Troubleshooting Guides
Issue 1: Low Purity of this compound After Initial Purification
| Possible Cause | Suggested Solution |
| Inefficient removal of unreacted cholesterol. | Cholesterol is significantly less polar than this compound. Use a less polar solvent system during the initial stages of column chromatography to elute the cholesterol first. A step gradient elution can be very effective. |
| Co-elution with acylated this compound derivatives. | Acylated derivatives are closer in polarity to this compound but are generally slightly less polar. A finer gradient elution during column chromatography or the use of a different stationary phase (e.g., diol-bonded silica) may be necessary. Preparative HPLC is also a powerful tool for separating these closely related compounds. |
| Presence of highly polar impurities. | Highly polar impurities, such as sugars or catalyst residues, will have very low Rf values on TLC. These can be removed by washing the organic extract of the reaction mixture with water or brine before chromatographic purification. |
| Column overloading. | Overloading the chromatography column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
Issue 2: Difficulty in Removing a Specific Impurity
| Impurity | Troubleshooting Steps |
| Unreacted Cholesterol | Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) can be an effective method to remove the less soluble cholesterol. Column Chromatography: Use a non-polar solvent system (e.g., hexane/ethyl acetate) to selectively elute the cholesterol before increasing the polarity to elute the this compound. |
| Acylated this compound | Optimized Column Chromatography: Employ a shallow gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., chloroform or dichloromethane) on a silica gel column. Preparative HPLC: Reversed-phase (e.g., C18) or normal-phase preparative HPLC can provide high-resolution separation of these closely related compounds. |
| Diastereomers (α/β anomers) | Chromatographic Separation: The separation of anomers can be challenging. High-performance column chromatography with a specialized stationary phase or preparative HPLC is often required. Chiral chromatography may also be an option. |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture containing unreacted cholesterol and other impurities.
1. Materials:
-
Crude this compound mixture
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Chloroform, Methanol (all chromatography grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed and dried)
-
Collection tubes
-
TLC plates and chamber
-
Visualization reagent (e.g., phosphomolybdic acid stain)
2. Column Packing (Slurry Method):
-
Plug the bottom of the chromatography column with a small piece of cotton or glass wool.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica should be 20-50 times the weight of the crude material.[5]
-
Pour the slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample loading.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.
4. Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture) to elute non-polar impurities like unreacted cholesterol.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane, or by introducing methanol into a chloroform solution). A typical gradient could be:
-
100% Hexane (to elute very non-polar compounds)
-
Hexane:Ethyl Acetate (9:1, 8:2, 7:3, etc.)
-
Chloroform:Methanol (98:2, 95:5, 90:10, etc.)
-
-
Collect fractions in separate test tubes.
5. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexane) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[6]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.[6]
-
Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal yield.[7]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Silica Gel Column Chromatography | >95% | High capacity, relatively low cost. | Can be time-consuming, may require large volumes of solvent. |
| Recrystallization | >98% (if suitable solvent is found) | Simple, inexpensive, can yield very pure product. | Finding a suitable solvent can be challenging, may result in lower yield. |
| Preparative HPLC | >99% | High resolution, excellent for separating closely related compounds. | Lower capacity, more expensive equipment and solvents. |
Visualization of Workflows
References
- 1. Biosynthesis, structure and biological function of cholesterol glucoside in Helicobacter pylori: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of cholesteryl O-acyl α-glucoside found in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique cholesteryl glucosides in Helicobacter pylori: composition and structural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Addressing matrix effects in mass spectrometry of cholesteryl glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of cholesteryl glucoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include salts, proteins, and various endogenous lipids.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3] Ion suppression is the more frequently observed phenomenon.[1][4]
Q2: What are the primary sources of matrix effects in biological samples like plasma or serum when analyzing for this compound?
A2: In biological matrices, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[4] Their high abundance and tendency to co-extract with other lipids mean they can compete with this compound for ionization, leading to a suppressed signal.[5] Other significant sources of interference include salts, proteins, and other endogenous metabolites that may co-elute with the analyte.[1]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: A quantitative assessment of matrix effects can be performed using the post-extraction spike method.[4] This involves comparing the peak area of a this compound standard prepared in a pure solvent to the peak area of a blank matrix sample that has been subjected to the full extraction procedure and then spiked with the same concentration of the standard. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value equal to 1 implies no significant matrix effect.[6]
Q4: Is a stable isotope-labeled (SIL) internal standard available for this compound, and why is it important?
A4: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. A SIL internal standard (e.g., deuterated or ¹³C-labeled this compound) is considered the gold standard for quantitative mass spectrometry.[6] This is because its chemical and physical properties are nearly identical to the analyte, meaning it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for the most accurate correction for both sample preparation losses and matrix-induced ionization variability.[4]
Q5: Since a specific SIL internal standard is not available, what are the alternatives for this compound quantification?
A5: In the absence of a dedicated SIL internal standard, several strategies can be employed:
-
Use a structurally similar SIL standard: A deuterated version of a related compound, such as cholesterol-d7 or a SIL-standard of another steryl glucoside, could be used.[7] However, it's crucial to validate that it behaves similarly to this compound under the specific chromatographic conditions.
-
Use a structurally analogous non-labeled standard: A non-endogenous sterol glucoside (e.g., one with an odd-chain fatty acid if analyzing acylated forms) could be used, but this is less ideal as its ionization efficiency may differ.
-
Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and samples experience comparable matrix effects.
-
Standard addition: This method involves adding known amounts of a this compound standard to aliquots of the sample. It is a robust way to correct for matrix effects but is more labor-intensive.
Troubleshooting Guide
Issue 1: Poor reproducibility and inconsistent signal intensity for this compound.
-
Possible Cause: This is a classic sign of matrix effects. Co-eluting endogenous compounds from your sample matrix are likely causing erratic suppression or enhancement of the this compound signal.[5] Phospholipids are a common culprit in lipid analyses.[4]
-
Troubleshooting Steps:
-
Assess Matrix Effects: Quantify the extent of the issue using the post-extraction spike method described in FAQ 3.
-
Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simpler methods like protein precipitation or liquid-liquid extraction (LLE) for removing phospholipids.[5][8]
-
Optimize Chromatography: Adjust your LC method to improve the separation between this compound and interfering compounds. This could involve modifying the gradient, changing the mobile phase, or using a different column chemistry.
-
Implement a Robust Internal Standard Strategy: As detailed in FAQ 4 and 5, use the best available internal standard to normalize the signal and correct for variations.
-
Issue 2: Low signal intensity and poor sensitivity for this compound.
-
Possible Cause: Ion suppression is a primary reason for reduced sensitivity in LC-MS analysis. Abundant, co-eluting matrix components, especially phospholipids, can significantly suppress the ionization of this compound, potentially pushing its signal below the instrument's limit of detection.[9]
-
Troubleshooting Steps:
-
Enhance Sample Preparation: The most effective approach is to remove the interfering compounds. Consider using phospholipid removal plates or a more stringent SPE protocol.[6][9]
-
Optimize Ionization Source Parameters: Methodically adjust the capillary voltage, source temperature, and gas flows to maximize the signal for this compound.
-
Check for Adduct Formation: this compound, being a neutral lipid, may ionize more efficiently as an adduct. Ensure your mobile phase contains an appropriate additive, such as ammonium formate or acetate, to promote the formation of [M+NH₄]⁺ adducts.
-
Modify Chromatography: A longer chromatographic run with a shallower gradient can sometimes improve separation from the most suppressive matrix components.
-
Issue 3: Inconsistent peak shapes for this compound (e.g., tailing or fronting).
-
Possible Cause: This can be due to interference from co-eluting matrix components or interactions with the analytical column. High concentrations of certain matrix components can overload the column, affecting the peak shape of the analyte.
-
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Employ a high-resolution column (e.g., with a smaller particle size) or experiment with a different stationary phase to enhance separation from interfering peaks.
-
Adjust Mobile Phase Composition: Modifying the mobile phase, for instance by altering the organic solvent or the concentration of the additive, can change the retention and peak shape of both the analyte and interferences.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that might otherwise degrade its performance over time.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation method is critical for minimizing matrix effects. The following table summarizes the typical performance of common techniques for lipid analysis.
| Sample Preparation Method | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-95% | High (can be >50% suppression) | Simple, fast, inexpensive | Ineffective at removing phospholipids and salts, leading to significant matrix effects.[5][9] |
| Liquid-Liquid Extraction (LLE) | 70-90% | Moderate (15-30% suppression) | Can effectively remove polar interferences like salts. | Analyte recovery can be lower, especially for more polar lipids; may still co-extract interfering lipids.[4][8] |
| Solid-Phase Extraction (SPE) | 80-95% | Low (5-15% suppression) | Offers targeted cleanup by using specific sorbents to remove interferences.[8] | More time-consuming and costly than PPT or LLE.[8] |
| Phospholipid Removal Plates | >95% | Very Low (<5% suppression) | Highly effective at specifically removing phospholipids, a major source of matrix effects.[6] | Higher cost; may not remove other types of interferences. |
Note: The values presented are typical ranges and can vary depending on the specific analyte, matrix, and protocol used.
Experimental Protocols
1. Protocol for Evaluation of Matrix Effects (Post-Extraction Spike Method)
This protocol quantifies the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the chosen internal standard (IS) into the final reconstitution solvent at a known concentration.
-
Set B (Post-Spiked Matrix): Process a blank matrix sample (e.g., plasma) through the entire sample preparation procedure. Spike this compound and the IS into the final reconstituted extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound and the IS into the blank matrix sample before starting the extraction process. (This set is used to calculate recovery).
-
-
Analysis: Inject all three sets into the LC-MS system and record the peak areas.
-
Calculations:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
2. Recommended Sample Preparation Protocol using Solid-Phase Extraction (SPE)
This protocol is designed to remove a significant portion of matrix interferences from a biological sample.
-
Sample Pre-treatment: To 1 mL of plasma, add a known amount of the chosen internal standard. Vortex for 30 seconds.
-
Protein Precipitation: Add 3 mL of cold acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water/methanol (90:10, v/v) to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 3 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS analysis.
3. Suggested LC-MS/MS Method Parameters for this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to elute the this compound, followed by a high-organic wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: [M+NH₄]⁺ or [M+Na]⁺ for this compound.
-
Product Ion: A characteristic fragment ion, such as the aglycone ion resulting from the loss of the glucose moiety ([M+H-162]⁺), should be monitored.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the maximum signal of the this compound precursor-product transition.
-
Visualizations
Caption: Workflow for this compound analysis with matrix effect reduction.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Steryl glucoside and acyl steryl glucoside analysis of Arabidopsis seeds by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound by Mycoplasma gallinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving HPLC Separation of Cholesteryl Glucoside Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of cholesteryl glucoside isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Resolution or Co-elution of this compound Isomers (α and β anomers)
Question: My α- and β-cholesteryl glucoside isomers are not separating and are eluting as a single peak. How can I improve the resolution?
Answer: Co-elution of anomers like cholesteryl α-D-glucoside and cholesteryl β-D-glucoside is a common challenge due to their high structural similarity. Achieving separation requires optimizing the selectivity of your HPLC method. Here’s a systematic approach:
Initial Checks:
-
Column Health: Ensure your column is not old or contaminated, which can lead to peak broadening and loss of resolution.
-
System Suitability: Verify your HPLC system is performing correctly by running a system suitability test with a relevant standard.
Optimization Strategies:
-
Mobile Phase Modification:
-
Solvent Selection: If using reversed-phase HPLC, switching the organic modifier between acetonitrile and methanol can alter selectivity. For normal-phase HPLC, adjusting the ratios of non-polar and polar solvents (e.g., hexane and isopropanol) is crucial.
-
Additives: For reversed-phase, adding a small percentage of formic acid (e.g., 0.1%) can sometimes improve peak shape and selectivity.[1]
-
Temperature: Increasing the column temperature can sometimes prevent the separation of sugar anomers, so conversely, operating at a lower, controlled temperature may enhance resolution. Conversely, for some sugar separations, higher temperatures (70-80°C) are used to prevent anomer separation by promoting rapid interconversion, leading to a single sharp peak.[2] Experiment with a range of temperatures (e.g., 25°C, 40°C, 60°C) to find the optimal condition for your specific isomers.
-
-
Stationary Phase Selection:
-
Normal-Phase Chromatography: This is often more effective for separating isomers of polar compounds like glycosides. A silica or diol-bonded column can provide the necessary selectivity.
-
Chiral Chromatography: Since α- and β-glucosides are diastereomers, a chiral stationary phase (CSP) can be highly effective. Polysaccharide-based chiral columns (e.g., cellulose or amylose derivatives) are a good starting point for screening.
-
-
Advanced Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers and can be a viable alternative if HPLC methods are unsuccessful. It often provides higher efficiency and unique selectivity.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peaks are tailing. What is the cause and how can I fix it?
Answer: Peak tailing for steroid glycosides can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the hydroxyl groups of the glucose moiety and active sites (e.g., residual silanols) on the column's stationary phase can cause tailing.
-
Solution: In reversed-phase, adding a small amount of an acidic modifier like formic or acetic acid to the mobile phase can suppress silanol activity. In normal-phase, adding a small amount of a polar solvent like methanol can have a similar effect.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Column Contamination: Buildup of contaminants on the column can affect peak shape.
-
Solution: Implement a rigorous column flushing protocol between runs.
-
Question: My peaks are fronting. What is the likely cause?
Answer: Peak fronting is often related to the sample solvent or severe column overload.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the peak to front.
-
Solution: Dissolve your sample in the initial mobile phase whenever possible.
-
-
Column Overload: In severe cases, mass overload can also lead to fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
Issue 3: Unstable Retention Times
Question: Why are the retention times for my this compound isomers shifting between injections?
Answer: Fluctuating retention times can indicate issues with the HPLC system's stability or method robustness.
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before each injection, especially when using a gradient.
-
Solution: Increase the column equilibration time between runs.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile solvent component can alter its composition and affect retention times.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Performance: Inconsistent flow rates from the pump will lead to shifting retention times.
-
Solution: Regularly maintain and check the performance of your HPLC pump.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomer separation?
A1: A good starting point is to use a normal-phase HPLC system. These systems are often better at separating polar isomers.
-
Column: Silica or Diol column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of hexane and isopropanol. You can start with a shallow gradient, for example, from 1% to 10% isopropanol over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable for these non-UV-absorbing compounds. If available, a mass spectrometer (MS) provides the best sensitivity and selectivity.
Q2: Can I use reversed-phase HPLC for this separation?
A2: While more challenging, it is possible. You will likely need to screen different C18 columns as they can have varying selectivities. A method for general steryl glucosides using a C18 UPLC column with a methanol/water gradient containing 0.1% formic acid has been reported.[1] However, baseline separation of all isomers can be difficult with this approach.[1]
Q3: Are there any alternative techniques to HPLC for separating these isomers?
A3: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative for separating chiral and isomeric compounds, including derivatized glucoside anomers. SFC often provides faster separations and different selectivity compared to HPLC.
Q4: How can I confirm the identity of the separated α and β isomer peaks?
A4: The most definitive way is to use reference standards for both cholesteryl α-D-glucoside and cholesteryl β-D-glucoside and compare their retention times to your sample peaks. If standards are unavailable, advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy of the collected fractions would be required for unambiguous identification.
Experimental Protocols
Protocol 1: General Normal-Phase HPLC Method for Isomer Screening
This protocol provides a starting point for separating this compound isomers.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and ELSD, CAD, or MS detector.
-
Column: Silica stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol
-
Gradient Program:
-
0-5 min: 1% B
-
5-25 min: Linear gradient to 10% B
-
25-30 min: Hold at 10% B
-
30.1-35 min: Return to 1% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase (99:1 Hexane:Isopropanol).
Protocol 2: UPLC-MS/MS Method for General Steryl Glucoside Analysis (Adapted from Münger and Nyström, 2018) [1]
While not guaranteed to separate the α and β anomers, this method is suitable for the analysis of cholesteryl β-D-glucoside and other steryl glucosides.
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: C18 UPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Program: A specific gradient program would need to be developed, but a starting point could be a linear gradient from 70% B to 100% B over 10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min (typical for UPLC).
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode, monitoring for the appropriate precursor and product ions of this compound.
-
Sample Preparation: Dissolve the sample in methanol.[1]
Data Presentation
The following tables summarize typical retention time data for this compound and related compounds from a UPLC-MS/MS method, which can be used as a reference for method development.
Table 1: Relative Retention Times (RRT) of Steryl Glucosides on a C18 UPLC Column [1]
| Compound | Relative Retention Time (RRT) |
| This compound | 1.00 |
| Campesteryl glucoside | 1.06 |
| Stigmasteryl glucoside | 1.07 |
| Sitosteryl glucoside | 1.10 |
Relative retention times are calculated with respect to this compound.
Table 2: Retention Times of Free Sterols on a C18 UPLC Column [1]
| Compound | Retention Time (min) |
| Desmosterol | 7.38 |
| 7-Dehydrocholesterol | 7.62 |
| Cholesterol | 7.88 |
| Brassicasterol | 7.91 |
| Campesterol | 8.11 |
| Stigmasterol | 8.13 |
| Sitosterol | 8.29 |
This data can be useful as free sterols elute in a similar order to their corresponding glucosides in reversed-phase chromatography, although the glucosides will have shorter retention times.[1]
Visualizations
// Node Definitions Start [label="Start: Poor Isomer Resolution", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSystem [label="System & Column Health Check", fillcolor="#F1F3F4", fontcolor="#202124"]; MobilePhase [label="Optimize Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeSolvent [label="Switch Organic Modifier\n(e.g., ACN to MeOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; AdjustTemp [label="Adjust Column Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; StationaryPhase [label="Change Stationary Phase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NormalPhase [label="Try Normal Phase (Silica/Diol)", fillcolor="#FFFFFF", fontcolor="#202124"]; ChiralPhase [label="Screen Chiral Columns", fillcolor="#FFFFFF", fontcolor="#202124"]; AdvancedTech [label="Consider Advanced Techniques", fillcolor="#34A853", fontcolor="#FFFFFF"]; SFC [label="Supercritical Fluid Chromatography (SFC)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Resolution Achieved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> CheckSystem; CheckSystem -> MobilePhase [label="If system is OK"]; MobilePhase -> ChangeSolvent; MobilePhase -> AdjustTemp; ChangeSolvent -> StationaryPhase [label="If no improvement"]; AdjustTemp -> StationaryPhase [label="If no improvement"]; StationaryPhase -> NormalPhase; StationaryPhase -> ChiralPhase; NormalPhase -> AdvancedTech [label="If still co-eluting"]; ChiralPhase -> End [label="Success"]; NormalPhase -> End [label="Success"]; AdvancedTech -> SFC; SFC -> End [label="Success"]; } . Caption: Troubleshooting workflow for poor isomer resolution.
References
Validation & Comparative
A Comparative Analysis of Membrane Ordering: Cholesteryl Glucoside vs. Cholesterol
For researchers, scientists, and drug development professionals, understanding how molecules influence the biophysical properties of cell membranes is paramount. Cholesterol is a well-established ordering agent in mammalian cell membranes, crucial for the formation of liquid-ordered (l_o) domains, often referred to as lipid rafts. Its glycosylated counterpart, cholesteryl glucoside, found in certain organisms like the bacterium Helicobacter pylori and also present in mammalian tissues, is emerging as a molecule of interest for its role in membrane structure and function. This guide provides an objective comparison of the membrane ordering effects of this compound and cholesterol, supported by experimental data.
At a Glance: Key Differences in Membrane Ordering
Cholesterol is renowned for its potent ability to induce a high degree of order in fluid-phase phospholipid acyl chains, a key characteristic of the l_o phase.[1][2][3] This ordering effect is crucial for regulating membrane fluidity, permeability, and the formation of specialized membrane domains.[4] this compound also demonstrates an ability to order lipid membranes, though its efficacy is highly dependent on the surrounding lipid environment. The addition of a bulky, hydrophilic glucose headgroup to the cholesterol backbone alters its interactions within the lipid bilayer, leading to distinct biophysical consequences.
Quantitative Comparison of Ordering Effects
The ordering effects of these two sterols have been quantified using techniques such as fluorescence anisotropy and Differential Scanning Calorimetry (DSC). Below is a summary of available data comparing their impact on model lipid membranes.
| Experimental Technique | Lipid System | Sterol Concentration (mol%) | Key Findings | Reference |
| Fluorescence Anisotropy (DPH) | POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | 10 - 40 | This compound increased the order of the hydrophobic region almost as efficiently as cholesterol. | [1] |
| Fluorescence Anisotropy (DPH) | PSM (Porcine Sphingomyelin) | 10 - 40 | This compound was much less effective than cholesterol in ordering the hydrocarbon chain region at temperatures above the gel to liquid-crystalline phase transition. | [1] |
| Fluorescence Anisotropy (TMA-DPH) | DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) | Not specified | This compound incorporated into the membranes increased the ordering of the outer leaflet. | [5] |
| Differential Scanning Calorimetry (DSC) | POPC/PSM | Not specified | In mixed lipid bilayers, this compound showed a higher propensity to influence the melting of POPC-rich (less ordered) domains compared to cholesterol. | [1] |
Delving into the Mechanisms: How They Order Membranes
The structural differences between cholesterol and this compound dictate their distinct membrane ordering behaviors.
Cholesterol's Ordering Mechanism: Cholesterol's rigid, planar steroid ring system inserts parallel to the acyl chains of phospholipids.[3] This orientation restricts the rotational freedom of the surrounding lipid chains, leading to a more tightly packed and ordered membrane state, the liquid-ordered (l_o) phase.[2][6] This effect is particularly pronounced with saturated lipids.
This compound's Ordering Mechanism: The addition of the glucose headgroup introduces a significant steric and hydrophilic component at the membrane interface. While the sterol backbone still interacts with the lipid acyl chains to induce some ordering, the bulky headgroup can disrupt the tight packing that is characteristic of cholesterol-rich domains.[1] Studies suggest that the glycosylation of cholesterol diminishes its ability to reside in highly ordered lipid domains, showing a preference for less ordered regions.[1]
Detailed Experimental Protocols
A clear understanding of the methodologies used to obtain the comparative data is essential for critical evaluation and replication.
Steady-State Fluorescence Anisotropy
Objective: To determine the motional freedom of a fluorescent probe embedded in the hydrophobic core of a lipid bilayer, which is inversely related to membrane order. An increase in anisotropy indicates a more ordered membrane.
Methodology:
-
Liposome Preparation: Unilamellar vesicles (LUVs) are prepared by hydrating a thin lipid film composed of the desired phospholipid (e.g., POPC, PSM, or DOPC) and a specific mole percentage of either cholesterol or this compound. The lipid mixture is then subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) to create LUVs.
-
Fluorescent Probe Incorporation: A fluorescent probe, typically 1,6-diphenyl-1,3,5-hexatriene (DPH), is incorporated into the liposomes. This can be achieved by co-dissolving the probe with the lipids before film formation or by incubating the probe with pre-formed liposomes. The probe-to-lipid ratio is typically low (e.g., 1:500) to avoid self-quenching.
-
Anisotropy Measurement: The fluorescence anisotropy (r) is measured using a spectrofluorometer equipped with polarizers. The sample is excited with vertically polarized light (e.g., at 358 nm for DPH), and the fluorescence emission intensity is measured with the emission polarizer oriented both parallel (I_VV) and perpendicular (I_VH) to the excitation polarizer (e.g., at 428 nm for DPH).
-
Calculation: A correction factor (G-factor), which accounts for the differential sensitivity of the detection system to vertically and horizontally polarized light, is determined by exciting the sample with horizontally polarized light and measuring the vertical (I_HV) and horizontal (I_HH) emission intensities (G = I_HV / I_HH). The steady-state fluorescence anisotropy (r) is then calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy
Objective: To obtain detailed information on the orientation and dynamics of specific segments of lipid molecules within a bilayer by measuring the deuterium order parameter (S_CD). A larger S_CD value corresponds to a more ordered and restricted acyl chain segment.
Methodology:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared using phospholipids that are specifically deuterated at known positions along their acyl chains. The deuterated lipids are mixed with the desired concentration of cholesterol or this compound in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with a buffer to form MLVs.
-
NMR Spectroscopy: The sample is placed in an NMR spectrometer. A quadrupolar echo pulse sequence is typically used to acquire the ²H-NMR spectrum.
-
Data Analysis: The resulting spectrum for a powder sample (randomly oriented MLVs) is a Pake doublet. The separation between the two peaks of the doublet is the quadrupolar splitting (Δν_Q). The carbon-deuterium bond order parameter (S_CD) is calculated from the quadrupolar splitting using the equation: S_CD = (4/3) * (h / e²qQ) * Δν_Q where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat changes associated with the phase transitions of lipid bilayers. The presence of ordering agents like cholesterol and this compound alters the temperature and enthalpy of these transitions.
Methodology:
-
Sample Preparation: MLVs are prepared as described for ²H-NMR, with the desired lipid and sterol composition.
-
DSC Measurement: A small, known amount of the MLV dispersion is sealed in a sample pan. An identical pan containing only the buffer is used as a reference. The sample and reference pans are heated at a constant rate. The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting thermogram plots the excess heat capacity as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (T_m), and the area under the peak corresponds to the enthalpy of the transition (ΔH). The broadening of the transition peak upon addition of a sterol is indicative of its incorporation into the lipid bilayer and its effect on lipid packing.
Conclusion
The available data indicates that while this compound does exhibit membrane-ordering properties, its effects are more nuanced and context-dependent than those of cholesterol. In POPC bilayers, it can mimic the ordering effect of cholesterol to a large extent. However, in sphingomyelin-containing membranes, a key component of lipid rafts, its ordering capacity is significantly diminished. This suggests that the glycosylation of cholesterol can modulate its partitioning between different lipid domains, favoring less ordered environments.[1] For researchers in drug development, this differential behavior is significant, as alterations in membrane domain structure can impact the function of membrane proteins, which are major drug targets. Further research is warranted to fully elucidate the biological implications of this compound's unique membrane-altering properties.
References
- 1. Glycosylation induces shifts in the lateral distribution of cholesterol from ordered towards less ordered domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Helicobacter pylori cholesteryl glucosides interfere with host membrane phase and affect type IV secretion system function during infection in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of glucosylation for the vertical movement of cholesterol in bilayer membranes [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis, structure and biological function of cholesterol glucoside in Helicobacter pylori: A review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Dichotomy: A Comparative Guide to Cholesteryl Glucoside and Sitosterol Glucoside
For Immediate Release
This guide provides a comprehensive comparison of the functional differences between cholesteryl glucoside and sitosterol glucoside, two structurally related sterol glycosides. By presenting key experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in immunology, oncology, and metabolic diseases.
Structural and Molecular Overview
At their core, both this compound and sitosterol glucoside consist of a sterol molecule linked to a glucose moiety at the 3-β-hydroxyl position. The fundamental distinction lies in the sterol backbone. This compound is derived from cholesterol, the primary sterol in animals, while sitosterol glucoside originates from β-sitosterol, a common plant sterol (phytosterol). This subtle structural variance, specifically the presence of an ethyl group at the C24 position of the sitosterol side chain, gives rise to their distinct biological activities.
| Feature | This compound | Sitosterol Glucoside |
| Sterol Core | Cholesterol | β-Sitosterol |
| Origin | Primarily associated with the bacterium Helicobacter pylori; also found in some animals. | Abundant in plants, found in fruits, vegetables, nuts, and seeds.[1] |
| Molecular Formula | C₃₃H₅₆O₆[2] | C₃₅H₆₀O₆ |
| Molecular Weight | 548.8 g/mol [2] | 576.8 g/mol |
Differential Immunomodulatory Effects via the Mincle Receptor
A pivotal functional divergence between these two molecules is their interaction with the Macrophage Inducible C-type Lectin (Mincle), a key pattern recognition receptor in the innate immune system.
Cholesteryl glucosides, particularly the acylated forms produced by Helicobacter pylori, are potent agonists of the Mincle receptor.[3][4] This interaction triggers a pro-inflammatory signaling cascade, contributing to the gastric inflammation associated with H. pylori infection.[5][6] In contrast, while sitosterol glucoside can also bind to Mincle, it elicits a significantly weaker or poor inflammatory response in primary cells.[3][4][6] This suggests that sitosterol glucoside may act as a weak agonist or even a partial antagonist of Mincle signaling, a stark contrast to the pro-inflammatory nature of its cholesterol-derived counterpart.
Sitosterol glucoside has demonstrated broader immunomodulatory and anti-inflammatory properties beyond its interaction with Mincle. Studies have shown that it can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Signaling Pathway Diagram: Mincle Receptor Activation
Caption: Differential activation of the Mincle signaling pathway.
Effects on Mitochondrial Function
Interestingly, despite their divergent immunomodulatory roles, a comparative study on isolated brain mitochondria indicated that at a concentration of 1 µmol per mg of mitochondrial protein, both this compound and β-sitosterol-β-D-glucoside exhibited similar effects on mitochondrial respiration and the generation of reactive oxygen species (ROS).[8] Both compounds stimulated respiration and ROS production, suggesting a potential shared mechanism of influencing mitochondrial membrane properties.[8] However, the poor solubility of the phytosterol glucosides limited a full dose-response analysis.[8]
Cytotoxicity Profile
Sitosterol glucoside has been investigated for its cytotoxic effects against various cancer cell lines. The data indicates a selective cytotoxicity towards cancer cells over non-cancerous cell lines. In contrast, there is a notable lack of publicly available data on the cytotoxic IC50 values for this compound.
| Cell Line | Sitosterol Glucoside IC₅₀ (µg/mL) | Reference(s) |
| Hepatocellular Carcinoma | ||
| HepG2 | 4.64 ± 0.48 | [9] |
| Huh7 | 5.25 ± 0.14 | [9] |
| HepG2 | 251 | [5][10] |
| Colorectal Carcinoma | ||
| Caco-2 | 54 | [5][10] |
| Breast Cancer | ||
| MCF7 | 265 | [11] |
| MDA-MB-231 | 393.862 | [11] |
| Non-cancerous Cell Lines | ||
| Human Primary Fibroblasts | No cytotoxic effect observed up to 40 µg/mL | [9] |
| HEK293 (Embryonic Kidney) | 937 | [5][10] |
| MCF 10A (Non-cancerous breast) | 806.833 | [11] |
Impact on Cholesterol Metabolism
Sitosterol glucoside, being a phytosterol derivative, is implicated in the regulation of cholesterol metabolism. The glucose moiety is thought to enhance its hydrophilicity, which may effectively hinder the esterification and subsequent absorption of cholesterol in the intestines.[12]
Experimental Protocols
Mincle Receptor Activation Assay (Reporter Cell-Based)
This protocol outlines a method to compare the agonist activity of this compound and sitosterol glucoside on the Mincle receptor using a reporter cell line.
-
Cell Culture: HEK-Blue™ hMincle or m-Mincle cells (InvivoGen), which express the respective Mincle receptor and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.
-
Ligand Preparation: this compound and sitosterol glucoside are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in cell culture medium.
-
Assay Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Add the diluted sterol glucosides to the wells. Include a positive control (e.g., Trehalose-6,6-dibehenate - TDB) and a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Data Analysis:
-
Measure SEAP activity in the cell supernatant using a colorimetric substrate such as QUANTI-Blue™ (InvivoGen).
-
Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).
-
Plot the absorbance values against the ligand concentration to determine the dose-response curve and calculate EC₅₀ values.
-
Mitochondrial ROS Production Assay (Amplex® Red)
This protocol describes the measurement of hydrogen peroxide (H₂O₂) production in isolated mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell type using differential centrifugation.
-
Reaction Buffer Preparation: Prepare a mitochondrial respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 10 mM HEPES, 2 mM MgCl₂, 1 mM EGTA, pH 7.2).[3]
-
Assay Mixture: In a 96-well plate or a fluorometer cuvette, combine the respiration buffer with Amplex® Red reagent (a fluorescent probe for H₂O₂), horseradish peroxidase (HRP), and the isolated mitochondria.[3][13]
-
Treatment: Add this compound or sitosterol glucoside at the desired concentrations. Include a vehicle control.
-
Initiation of Respiration: Add a respiratory substrate (e.g., succinate or pyruvate/malate) to initiate electron transport and ROS production.[13]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader or fluorometer (excitation ~560 nm, emission ~590 nm).[14]
-
Data Analysis: Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂. Normalize the rates to the amount of mitochondrial protein.[13]
T-Cell Proliferation Assay (CFSE-based)
This protocol is for assessing the effect of sterol glucosides on T-cell proliferation.
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
CFSE Staining: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division.[15]
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Add sitosterol glucoside or this compound at various concentrations.
-
Stimulate the T-cells with a mitogen (e.g., phytohemagglutinin - PHA) or a specific antigen.[16] Include unstimulated and positive controls.
-
Incubate for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire the data on a flow cytometer.
-
-
Data Analysis: Gate on the T-cell populations and analyze the CFSE fluorescence intensity. A decrease in CFSE intensity indicates cell proliferation. Quantify the percentage of divided cells.
Experimental Workflow Diagrams
Caption: Workflow for the Mincle reporter assay.
Caption: Workflow for the mitochondrial ROS production assay.
Conclusion
This compound and sitosterol glucoside, while structurally similar, exhibit distinct functional profiles. This compound, particularly in its acylated form from H. pylori, acts as a potent pro-inflammatory agonist of the Mincle receptor. In contrast, sitosterol glucoside demonstrates weak Mincle activation and possesses broader anti-inflammatory and immunomodulatory effects. Furthermore, sitosterol glucoside shows selective cytotoxicity against cancer cells and may play a beneficial role in cholesterol metabolism. These differences underscore the critical role of the sterol backbone in dictating the biological activity of these glycosides and highlight their potential as tools for dissecting immune signaling pathways and as leads for therapeutic development. Further research is warranted to directly compare their effects on cytokine profiles and to elucidate the full spectrum of their cytotoxic and metabolic activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial ROS Analysis [protocols.io]
- 4. Cholesteryl glucosides signal through the carbohydrate recognition domain of the macrophage inducible C-type lectin (mincle) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of β-sitosterol-β-D-glucoside from Trachelospermum jasminoides (Apocynaceae) in lipopolysaccharide-stimulated RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects of cholesterol β-D-glucoside, cholesterol and cycad phytosterol glucosides on respiration and reactive oxygen species generation in brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PHYTOCHEMISTRY, CYTOTOXICITY AND APOPTOSIS STUDIES OF B-SITOSTEROL-3- O-GLUCOSIDE AND Β -AMYRIN FROM PRUNUS AFRICANA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drexel.edu [drexel.edu]
- 15. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Comparative Guide to Cholesteryl Glucoside and Ergosterol Glucoside in Fungal Membrane Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cholesteryl glucoside and ergosterol glucoside within the context of fungal membrane models. While ergosterol is the endogenous and primary sterol in most fungi, the presence of cholesterol from the host environment and the ability of fungal enzymes to glycosylate various sterols necessitate a deeper understanding of how these different steryl glucosides impact fungal membrane biophysics and cellular processes. This document synthesizes available experimental data and provides detailed methodologies for further investigation.
Introduction to Sterol Glucosides in Fungal Membranes
Sterols are essential components of eukaryotic cell membranes, influencing their fluidity, permeability, and organization. In fungi, the dominant sterol is ergosterol, which is a key target for many antifungal drugs.[1] Fungi, however, can encounter and incorporate cholesterol from their host environment. Both ergosterol and cholesterol can be glycosylated by fungal enzymes, such as sterol glucosyltransferases, to form steryl glucosides.[2] This addition of a glucose moiety to the sterol's 3-β-hydroxyl group renders the molecule more hydrophilic, altering its behavior within the cell membrane and its potential roles in signaling and stress responses.[3] Ergosterol 3β-D-glucoside is the primary native steryl glucoside in fungi, though its levels are typically low under normal conditions.[3] The formation of this compound has also been observed in some fungal species, such as Candida bogoriensis, highlighting the relevance of studying its comparative effects.[2]
Biophysical Properties in Fungal Membrane Models
The structural differences between the cholesterol and ergosterol backbones—notably the additional double bonds in the B-ring and the alkyl side chain of ergosterol—are known to cause differential effects on membrane properties.[4] While direct comparative experimental data for this compound versus ergosterol glucoside in fungal membrane models is limited, we can infer their respective impacts based on studies of their non-glycosylated forms and the general effects of glycosylation. The following table summarizes these known and inferred properties.
| Property | This compound in Fungal Membrane Model (Inferred) | Ergosterol Glucoside in Fungal Membrane Model (Known/Inferred) | Supporting Rationale |
| Membrane Fluidity / Acyl Chain Order | Likely increases acyl chain order, leading to decreased fluidity. The ordering effect may be less pronounced compared to ergosterol glucoside in some lipid environments. | Increases acyl chain order, resulting in a more rigid and less fluid membrane. The planar structure of the ergosterol ring system contributes to a strong ordering effect on saturated lipid chains.[4][5] | Molecular dynamics simulations of the non-glycosylated sterols show conflicting results depending on the lipid composition, but several studies indicate ergosterol has a higher ordering effect than cholesterol in certain model membranes.[4][5] The glucoside headgroup is not expected to significantly alter the ordering effect within the hydrophobic core.[6] |
| Membrane Permeability | Expected to decrease membrane permeability to small solutes. | Decreases membrane permeability by increasing the packing density of phospholipids.[6] | The ordering of acyl chains by the sterol core reduces the free volume within the bilayer, hindering the passive diffusion of molecules.[6] |
| Lipid Packing / Condensing Effect | Induces a condensing effect on phospholipid bilayers. | Induces a strong condensing effect, leading to a thicker and more densely packed membrane, particularly with saturated phospholipids.[5] | Studies on the non-glycosylated forms show that ergosterol can have a stronger condensing effect than cholesterol in DMPC bilayers.[5] However, in membranes with unsaturated lipids, cholesterol's condensing effect can be more pronounced. |
| Phase Transition of Phospholipids | Expected to broaden and potentially abolish the main phase transition of phospholipids, characteristic of sterol effects. | Broadens and reduces the enthalpy of the main phase transition of phospholipids like DPPC, indicating an interaction with the lipid acyl chains and the formation of a liquid-ordered phase.[7] | Sterols, in general, disrupt the cooperative melting of phospholipid acyl chains, leading to a broader phase transition. DSC studies on ergosterol show it is very effective at this, though perhaps less so than cholesterol at very high concentrations.[7] |
| Formation of Ordered Domains (Lipid Rafts) | Likely to partition into ordered lipid domains. The glucoside headgroup may influence interactions within these domains. | Participates in the formation of ordered, ergosterol-rich membrane domains, analogous to lipid rafts.[6] | Both ergosterol and cholesterol are known to be key components of lipid rafts in their respective native membranes. The fundamental property of sterols to induce a liquid-ordered phase drives this partitioning.[6] |
Interaction with Fungal Membrane Proteins
The distinct molecular shapes of this compound and ergosterol glucoside can lead to differential interactions with fungal membrane proteins. The presence of the hydrophilic glucose headgroup introduces the potential for hydrogen bonding with protein residues at the membrane-water interface, a feature absent in their non-glycosylated counterparts.
For instance, ATP-binding cassette (ABC) transporters, which play a crucial role in multidrug resistance in fungi, are known to be influenced by the lipid environment.[8][9][10] The specific sterol (or steryl glucoside) present could modulate the transporter's conformation and activity. The altered membrane fluidity and thickness induced by either glucoside could also allosterically affect the function of other integral membrane proteins, such as enzymes involved in cell wall synthesis.
Role in Fungal Signaling and Metabolism
Steryl glucoside metabolism is a dynamic process in fungi, with synthesis by sterol glucosyltransferases (SGTs) and hydrolysis by sterylglucosidases (SGLs). The balance between these activities is crucial for fungal physiology and virulence.
The accumulation of steryl glucosides has been linked to responses to cellular stress, such as heat shock and exposure to ethanol.[3] Furthermore, in pathogenic fungi like Cryptococcus neoformans, the inability to hydrolyze ergosterol glucoside (due to the deletion of the SGL1 gene) leads to its accumulation and a significant attenuation of virulence. This suggests that the dynamic regulation of steryl glucoside levels is critical for pathogenesis. The specific type of sterol backbone may fine-tune these responses.
References
- 1. Differential Effect of Plant Lipids on Membrane Organization: SPECIFICITIES OF PHYTOSPHINGOLIPIDS AND PHYTOSTEROLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Candida bogoriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sterylglucosides in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A calorimetric and spectroscopic comparison of the effects of ergosterol and cholesterol on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Atypical ABC Transporter Is Involved in Antifungal Resistance and Host Interactions in the Pathogenic Fungus Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of cholesteryl glucoside and cholesterol in modulating membrane fluidity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of cholesteryl glucoside and cholesterol on the biophysical properties of lipid membranes. Understanding these differences is crucial for researchers in drug development, cell biology, and biophysics, particularly when investigating cellular processes involving membrane dynamics and the interactions of membrane-targeted compounds. While extensive data exists for cholesterol's role in modulating membrane fluidity, direct quantitative comparisons with this compound are less common. This guide synthesizes available experimental data and provides detailed experimental protocols for further investigation.
Executive Summary
Cholesterol is a well-established regulator of membrane fluidity, known for its ability to induce the liquid-ordered (Lo) phase in phospholipid bilayers. This leads to increased ordering of acyl chains and reduced membrane permeability. This compound, a glycosylated form of cholesterol, is found in some organisms, notably the bacterium Helicobacter pylori. The addition of a bulky, hydrophilic glucose headgroup to the cholesterol backbone significantly alters its interaction with the lipid membrane. While both molecules insert into the lipid bilayer, available evidence suggests that this compound is less effective than cholesterol at ordering the acyl chains of phospholipids. This difference in ordering capacity has significant implications for membrane fluidity, permeability, and the formation of lipid domains.
Comparative Data on Membrane Properties
The following table summarizes the known and inferred effects of cholesterol and this compound on key biophysical properties of model lipid bilayers.
| Property | Cholesterol in Model Membranes | This compound in Model Membranes (Inferred from available data) | Supporting Evidence/Rationale |
| Membrane Fluidity | At physiological temperatures, cholesterol decreases membrane fluidity in the liquid-disordered state and increases it in the gel state. | Likely has a less pronounced effect on reducing membrane fluidity compared to cholesterol. The bulky glucose headgroup may disrupt tight packing of both the sterol and adjacent phospholipids. | Cholesterol's rigid ring structure restricts the motion of phospholipid acyl chains. The large, hydrated glucose moiety of this compound is expected to create steric hindrance at the membrane interface, potentially lessening the ordering effect on the acyl chains. |
| Lipid Ordering (Acyl Chain Order) | Increases the conformational order of phospholipid acyl chains, leading to the formation of the liquid-ordered (Lo) phase. | Expected to have a weaker ordering effect on phospholipid acyl chains compared to cholesterol. | The hydroxyl group of cholesterol forms a crucial hydrogen bond with the phosphate or carbonyl groups of phospholipids, contributing to the ordering. The glucose headgroup of this compound may favor interactions with the aqueous phase and other headgroups, altering its orientation and reducing its ability to order the hydrophobic core. |
| Phase Transition (Tm) of Phospholipids | Broadens and eventually eliminates the gel-to-liquid crystalline phase transition of phospholipids like DPPC. | Expected to have a less significant effect on the phase transition of phospholipids. It may slightly broaden the transition but is unlikely to eliminate it as effectively as cholesterol. | The strong ordering effect of cholesterol is responsible for eliminating the cooperative phase transition. The weaker ordering effect of this compound would result in a less pronounced impact on the collective melting behavior of the lipid acyl chains. |
| Membrane Permeability | Decreases the permeability of the membrane to small, water-soluble molecules by increasing the packing density of phospholipids. | Likely has a smaller effect on reducing membrane permeability. The potential for less efficient packing could leave more transient gaps in the bilayer. | Membrane permeability is inversely related to the packing density of the lipid acyl chains. If this compound is a weaker ordering agent, it would be less effective at sealing the membrane. |
| Lateral Organization and Domain Formation | A key component in the formation of lipid rafts, which are ordered membrane microdomains enriched in sphingolipids and cholesterol. | May partition into ordered domains, but its ability to drive the formation of highly ordered rafts is likely reduced compared to cholesterol. | While the sterol backbone favors partitioning into ordered environments, the bulky glucose headgroup could influence the interactions within these domains and potentially disrupt the tight packing characteristic of lipid rafts. |
Experimental Protocols
Detailed methodologies for key experiments to compare the effects of this compound and cholesterol on membrane fluidity are provided below.
Differential Scanning Calorimetry (DSC)
Objective: To measure the effect of this compound and cholesterol on the gel-to-liquid crystalline phase transition temperature (Tm) and enthalpy (ΔH) of a model phospholipid membrane (e.g., dipalmitoylphosphatidylcholine, DPPC).
Methodology:
-
Liposome Preparation:
-
Prepare stock solutions of DPPC, cholesterol, and this compound in chloroform or a suitable organic solvent.
-
In separate glass vials, prepare lipid mixtures of DPPC with varying mole percentages (e.g., 0, 5, 10, 20, 30 mol%) of either cholesterol or this compound.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vials.
-
Further dry the lipid films under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid films with a buffer solution (e.g., PBS, pH 7.4) by vortexing at a temperature above the Tm of the pure phospholipid. This will form multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Accurately transfer a known amount of the liposome suspension into a DSC sample pan. Use the same volume of buffer in the reference pan.
-
Seal the pans hermetically.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the phase transition of the pure phospholipid.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH, the area under the peak).
-
Compare the thermograms of liposomes containing cholesterol and this compound to the pure DPPC liposomes. A broadening of the peak and a decrease in ΔH indicate a disruption of the cooperative phase transition.
-
Steady-State Fluorescence Anisotropy
Objective: To measure the effect of this compound and cholesterol on the rotational mobility of a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) embedded in the hydrophobic core of a lipid bilayer. An increase in anisotropy indicates a decrease in membrane fluidity.
Methodology:
-
Liposome Preparation:
-
Prepare liposomes (e.g., large unilamellar vesicles, LUVs, formed by extrusion) of a chosen phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) containing varying mole percentages of cholesterol or this compound, as described in the DSC protocol.
-
Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran or methanol.
-
Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid ratio of approximately 1:500.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the probe to incorporate into the lipid bilayers.
-
-
Fluorescence Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in the excitation and emission paths.
-
Set the excitation wavelength for DPH (typically around 350 nm) and the emission wavelength (typically around 430 nm).
-
Measure the fluorescence intensities with the polarizers oriented in four combinations: vertical-vertical (I_VV), vertical-horizontal (I_VH), horizontal-vertical (I_HV), and horizontal-horizontal (I_HH).
-
-
Data Analysis:
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor (G-factor), calculated as G = I_HV / I_HH.
-
Compare the anisotropy values for liposomes containing cholesterol and this compound at the same concentrations. Higher anisotropy values correspond to a more ordered membrane environment and lower fluidity.
-
Visualizations
Comparative Analysis of Hemolytic Activity of Cholesteryl Glucoside Derivatives
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the hemolytic potential of various cholesteryl glucosides, providing essential data for drug formulation and development.
This guide offers a comparative study on the hemolytic activity of different cholesteryl glucosides, compounds of interest in drug delivery and immunology due to their presence in organisms like Helicobacter pylori. Understanding the hemolytic potential of these molecules is crucial for assessing their biocompatibility and safety in therapeutic applications. This document provides a summary of quantitative hemolytic data, detailed experimental protocols, and a proposed mechanism of action.
Comparative Hemolytic Activity
The hemolytic activities of three principal cholesteryl glucosides found in Helicobacter pylori were evaluated: cholesteryl-α-D-glucopyranoside (αCG), cholesteryl-6'-O-tetradecanoyl-α-D-glucopyranoside (αCAG), and cholesteryl-6'-O-phosphatidyl-α-D-glucopyranoside (αCPG). The data, derived from studies on liposomes incorporating these glucosides, clearly indicates that αCPG exhibits the most potent hemolytic activity.[1]
| Cholesteryl Glucoside Derivative | Liposome Composition | Hemolysis (%) |
| αCG (G-1) | 14% (w/w) αCG in Phosphatidylcholine Liposomes | 12% |
| αCAG (G-2) | 7% (w/w) αCAG in Phosphatidylcholine Liposomes | 18% |
| αCPG (G-3) | 4% (w/w) αCPG in Phosphatidylcholine Liposomes | 35% |
| Total Lipids from H. pylori | Liposomes from total lipid extract | 49% |
| Control: E. coli Lipids | Liposomes from total lipid extract | 29% |
| Control: S. aureus Lipids | Liposomes from total lipid extract | 22% |
Table 1: Quantitative comparison of the hemolytic activity of different cholesteryl glucosides incorporated into phosphatidylcholine liposomes. Data sourced from Hirai et al.[1]
Experimental Protocols
The following is a detailed methodology for a standard hemolysis assay, adapted from protocols used in the study of this compound-induced hemolysis.[1]
Objective: To determine the hemolytic activity of different this compound derivatives.
Materials:
-
This compound derivatives (αCG, αCAG, αCPG)
-
Phosphatidylcholine (PC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Horse erythrocytes
-
Sonicator
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Liposome Preparation:
-
Prepare lipid mixtures of each this compound with phosphatidylcholine (PC). The concentration of the this compound in the liposomes can be varied (e.g., 4-14% w/w).[1]
-
Add Phosphate-Buffered Saline (PBS, pH 7.4) to the lipid mixture to a final concentration of 0.4 mg/ml.[1]
-
Sonicate the mixture for 30 seconds at 45°C to form liposomes.[1]
-
-
Erythrocyte Preparation:
-
Prepare a 2% suspension of horse erythrocytes in PBS.
-
-
Hemolysis Assay:
-
Quantification of Hemolysis:
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a wavelength of 540 nm using a spectrophotometer. This wavelength is characteristic of hemoglobin released from lysed erythrocytes.
-
Positive Control: A sample where erythrocytes are completely lysed (e.g., by adding a detergent like Triton X-100 or through osmotic shock with distilled water).
-
Negative Control: A sample containing erythrocytes in PBS without any liposomes.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
Proposed Mechanism of Hemolysis
The heightened hemolytic activity of αCPG is likely attributable to its molecular structure, which includes a lysophosphatidyl group. Lysophospholipids are known to be membrane-destabilizing agents. The proposed mechanism involves the insertion of the this compound into the erythrocyte membrane, leading to disruption of the lipid bilayer integrity. The presence of the bulky and charged phosphatidyl group in αCPG is thought to create significant perturbations in the membrane, leading to increased permeability and eventual osmotic lysis of the red blood cell.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative analysis of the hemolytic activity of different cholesteryl glucosides.
References
Validation of cholesteryl glucoside's role in immune evasion mechanisms
A detailed guide for researchers, scientists, and drug development professionals on the role of cholesteryl glucoside in immune evasion mechanisms, with a comparative look at the well-established PD-1/PD-L1 pathway.
This guide provides an objective comparison of the immune evasion mechanisms mediated by this compound, a key component of the Helicobacter pylori cell wall, and the programmed death-ligand 1 (PD-L1), a crucial checkpoint inhibitor in cancer and chronic infections. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the involved signaling pathways and experimental workflows.
Comparative Analysis of Immune Evasion Mechanisms
The following table summarizes the key differences between the immune evasion mechanisms of this compound and the PD-1/PD-L1 pathway.
| Feature | This compound (H. pylori) | PD-1/PD-L1 Pathway |
| Mechanism of Action | Abrogates phagocytosis by antigen-presenting cells (APCs) and subsequent T-cell activation.[1] It can also modulate immune responses through interaction with iNKT cells and Mincle receptors.[2][3][4] | Induces T-cell exhaustion and apoptosis upon binding of PD-L1 (on tumor cells or APCs) to PD-1 on T-cells, suppressing T-cell proliferation, cytokine production, and cytotoxic activity.[5][6] |
| Primary Source | Helicobacter pylori | Tumor cells, virus-infected cells, and some immune cells. |
| Target Immune Cells | Macrophages, Dendritic Cells, iNKT cells.[1][2] | Activated T-cells (CD4+ and CD8+), B-cells, Natural Killer (NK) cells. |
| Key Molecular Interaction | Interaction with host cell membrane cholesterol and potentially with receptors like Mincle.[3][7] | Binding of PD-L1 to its receptor PD-1. |
| Effect on Phagocytosis | Directly inhibits phagocytosis. | No direct effect on phagocytosis. |
| Effect on T-cell Activation | Indirectly suppresses T-cell activation by preventing antigen presentation.[1] | Directly suppresses T-cell activation and effector functions.[5] |
Quantitative Comparison of Immune Evasion Efficacy
Direct comparative studies on the quantitative efficacy of this compound and PD-L1 in immune evasion are limited. However, data from independent studies provide insights into their respective potencies.
Inhibition of Phagocytosis by H. pylori
The following table presents data on the inhibition of macrophage phagocytosis by different strains of H. pylori. The presence of the cag Pathogenicity Island (PAI), which is associated with more virulent strains, significantly impacts the bacterium's ability to evade phagocytosis. While not solely dependent on this compound, this provides a quantitative measure of H. pylori's antiphagocytic activity.
| H. pylori Strain | Macrophage Type | Percentage of Macrophages with Intracellular Bacteria | Reference |
| Wild-type (P12) | JOSKM cells | 15% | [7] |
| cag PAI mutant | JOSKM cells | 83% | [7] |
| Wild-type (coinfected with N. gonorrhoeae) | JOSKM cells | 34% (for N. gonorrhoeae) | [7] |
| cag PAI mutant (coinfected with N. gonorrhoeae) | JOSKM cells | 91% (for N. gonorrhoeae) | [7] |
T-cell Inhibition by the PD-1/PD-L1 Pathway
The following table illustrates the effect of PD-L1 expression on T-cell function and tumor clearance, demonstrating the potent immunosuppressive capacity of this pathway.
| Experimental Condition | Metric | Outcome | Reference |
| Tumor cells with PD-L1 | Tumor Regression | 0 out of 7 mice showed complete tumor clearance | [8] |
| Tumor cells without PD-L1 (PD-L1 knockout) | Tumor Regression | 4 out of 10 mice showed spontaneous tumor regression | [8] |
| Adoptive transfer of CTLs into mice with PD-L1 expressing tumors | Tumor Clearance | 1 out of 7 mice showed complete tumor clearance | [8] |
| Adoptive transfer of CTLs into mice with PD-L1 knockout tumors | Tumor Clearance | All mice showed complete tumor clearance | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Phagocytosis Assay of Helicobacter pylori by Macrophages
This protocol is adapted from methodologies used to quantify the uptake of H. pylori by macrophages.[1][2][9]
1. Cell Culture and Bacterial Strains:
-
Culture murine macrophage-like J774A.1 cells or human monocyte-derived macrophages in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Grow H. pylori strains (e.g., wild-type and a cholesteryl glucosyltransferase-deficient mutant, Δcgt) on Brucella agar plates with 5% sheep blood in a microaerophilic environment.
2. Infection of Macrophages:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Harvest H. pylori from plates, wash with phosphate-buffered saline (PBS), and resuspend in cell culture medium without antibiotics.
-
Add bacteria to the macrophage monolayer at a multiplicity of infection (MOI) of 50:1.
-
Centrifuge the plates at 200 x g for 5 minutes to synchronize the infection.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
3. Gentamicin Protection Assay:
-
After the 1-hour infection, wash the cells three times with PBS to remove non-adherent bacteria.
-
Add fresh medium containing 100 µg/mL gentamicin to kill extracellular bacteria and incubate for an additional hour.
-
Wash the cells again with PBS.
-
Lyse the macrophages with a solution of 0.1% Triton X-100 in PBS.
-
Serially dilute the lysate and plate on Brucella agar to determine the number of viable intracellular bacteria (colony-forming units, CFU).
4. Data Analysis:
-
Calculate the percentage of phagocytosis by comparing the CFU from cells infected with the wild-type strain to those infected with the Δcgt mutant or a non-pathogenic control bacterium.
CD4+ T-cell Activation and Proliferation Assay with Bacterial Antigen
This protocol outlines a general method for measuring T-cell responses to bacterial antigens, which can be adapted to assess the impact of this compound.[10][11][12][13]
1. Preparation of Antigen-Presenting Cells (APCs):
-
Isolate bone marrow cells from mice and culture them with GM-CSF to differentiate them into dendritic cells (DCs).
-
Alternatively, use a macrophage cell line as APCs.
-
Pulse the APCs with H. pylori lysate (as the antigen) overnight. Include non-pulsed APCs as a negative control.
2. T-cell Isolation and Labeling:
-
Isolate CD4+ T-cells from the spleen of a mouse previously immunized with the H. pylori lysate using magnetic-activated cell sorting (MACS).
-
For proliferation assays, label the T-cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).
3. Co-culture and Stimulation:
-
Co-culture the antigen-pulsed APCs with the isolated CD4+ T-cells at different ratios (e.g., 1:1, 1:5, 1:10 of APC:T-cell).
-
Incubate the co-culture for 3-5 days at 37°C in a 5% CO2 incubator.
4. Measurement of T-cell Activation and Proliferation:
-
Activation: After 24-48 hours, harvest a subset of cells and stain for activation markers such as CD25 and CD69. Analyze by flow cytometry.
-
Proliferation: After 3-5 days, harvest the cells and analyze the CFSE dilution by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
-
Cytokine Production: Collect the culture supernatant at different time points and measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental processes discussed in this guide.
Caption: this compound-Mediated Phagocytosis Inhibition.
Caption: PD-1/PD-L1 Mediated T-Cell Inhibition.
Caption: Experimental Workflow: Phagocytosis Assay.
Caption: Experimental Workflow: T-Cell Activation Assay.
References
- 1. Helicobacter pylori Resists Phagocytosis by Macrophages: Quantitative Assessment by Confocal Microscopy and Fluorescence-Activated Cell Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Helicobacter pylori resists phagocytosis by macrophages: quantitative assessment by confocal microscopy and fluorescence-activated cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrophage Phagocytosis Assay [protocols.io]
- 5. Roles of Cholesteryl-α-Glucoside Transferase and Cholesteryl Glucosides in Maintenance of Helicobacter pylori Morphology, Cell Wall Integrity, and Resistance to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1-mediated inhibition of T cell activation: Mechanisms and strategies for cancer combination immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. PD-1 suppresses the maintenance of cell couples between cytotoxic T cells and target tumor cells within the tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. An In Vivo Mouse Model to Measure Naïve CD4 T Cell Activation, Proliferation and Th1 Differentiation Induced by Bone Marrow-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. mucosalimmunology.ch [mucosalimmunology.ch]
A Comparative Analysis of α- and β-Cholesteryl Glucoside Effects on Membrane Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biophysical effects of α-cholesteryl glucoside (α-CG) and β-cholesteryl glucoside (β-CG) on the properties of lipid membranes. While direct comparative studies on a single model system are limited, this document synthesizes available experimental data from research on bacterial (primarily for α-CG) and mammalian (primarily for β-CG) systems to offer insights into their distinct and similar membrane-altering behaviors.
Introduction to Cholesteryl Glucoside Anomers
Cholesteryl glucosides are glycolipids consisting of a cholesterol molecule linked to a glucose sugar. The stereochemistry of the anomeric carbon on the glucose molecule—resulting in either an alpha (α) or beta (β) glycosidic bond—profoundly influences their biological context and, consequently, their interaction with lipid membranes.
-
α-Cholesteryl Glucoside (α-CG): This anomer is notably rare in mammals but is a major lipid component of the cell wall of the bacterium Helicobacter pylori.[1][2] In H. pylori, α-CG and its acylated derivatives are crucial for maintaining membrane stability, morphology, and evading the host's immune response.[1][3][4][5] The bacterium synthesizes α-CG by utilizing cholesterol from the host cell membrane.[6][7]
-
β-Cholesteryl Glucoside (β-CG): This anomer is found in mammalian cells and is implicated in certain metabolic and neurodegenerative diseases.[8][9] It is typically formed through the activity of β-glucosidases, which can transfer a glucose moiety to cholesterol.[9] Its function is closely tied to the modulation of membrane properties in a manner similar to cholesterol.
Comparative Data on Membrane Properties
The following table summarizes the known and inferred effects of α-CG and β-CG on key biophysical properties of lipid bilayers. The data is compiled from multiple studies, and direct quantitative comparisons should be approached with caution due to differing experimental systems (e.g., bacterial membranes vs. model liposomes).
| Membrane Property | α-Cholesteryl Glucoside Effect | β-Cholesteryl Glucoside Effect | Supporting Rationale / Evidence |
| Membrane Fluidity | Decreases Fluidity (Increases Order) | Decreases Fluidity (Increases Order) | The rigid sterol core in both anomers is expected to restrict the motion of phospholipid acyl chains. For α-CG, its role as a major structural component in H. pylori implies an ordering effect to ensure membrane integrity.[1] For β-CG, studies show it largely maintains the membrane-ordering properties of cholesterol.[8] |
| Membrane Permeability | Decreases Permeability | Decreases Permeability | Deletion of the gene responsible for α-CG synthesis in H. pylori leads to a significant increase in cell wall permeability.[3] Like cholesterol, β-CG is expected to increase the packing density of phospholipids, thereby reducing the passive diffusion of small solutes across the bilayer.[8][10] |
| Lipid Packing / Phase Transition | Promotes Tighter Packing | Promotes Tighter Packing | As a key structural lipid in H. pylori, α-CG contributes to the overall stability and consolidation of the membrane.[1] Studies on β-CG suggest it influences the endothermal component of POPC-rich domains in a manner similar to cholesterol, indicating it participates in lipid packing.[4] |
| Transbilayer Movement (Flip-Flop) | Information Not Available | Fast Flip-Flop Rate | One study on β-CG indicated that glucosylation had little impact on the rapid transbilayer movement characteristic of cholesterol.[8] |
| Domain Formation / Lateral Organization | Alters Host Membrane Rafts | May have reduced ability to stabilize ordered domains | α-CG synthesized by H. pylori at the host-pathogen interface alters the organization of host membrane lipid rafts to facilitate infection.[11] In contrast, some evidence suggests that β-CG is less capable than cholesterol at stabilizing highly ordered, sphingomyelin-rich domains.[4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of sterol glucosides on membrane properties are provided below. These protocols are generalized for implementation in a research setting to directly compare the α- and β-anomers.
Membrane Fluidity Assessment via Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A decrease in mobility (lower fluidity) results in higher fluorescence anisotropy.
a. Materials:
-
Lipid of choice (e.g., DPPC, POPC)
-
α-Cholesteryl Glucoside and β-Cholesteryl Glucoside
-
Fluorescent Probe: 1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)
-
Spectrofluorometer with polarization filters
b. Protocol:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method. Co-dissolve the primary lipid (e.g., POPC) and the test compound (α-CG or β-CG at desired mol%) in chloroform. Evaporate the solvent under nitrogen to form a thin lipid film. Hydrate the film with buffer and subject the suspension to freeze-thaw cycles. Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs.
-
Probe Incorporation: Prepare a stock solution of DPH in a suitable solvent (e.g., THF or DMF). Add the DPH stock solution to the liposome suspension to a final concentration of ~1 µM while vortexing. Incubate the mixture in the dark at a temperature above the lipid's phase transition for at least 30 minutes.[12]
-
Anisotropy Measurement: Dilute the labeled liposome suspension in buffer to a final lipid concentration suitable for fluorescence measurement (e.g., 0.1-0.2 mg/mL). Place the sample in a cuvette in the spectrofluorometer.
-
Excite the sample with vertically polarized light (e.g., at 355 nm for DPH). Measure the fluorescence emission intensity through polarizers oriented parallel (I_VV) and perpendicular (I_VH) to the excitation plane (e.g., at 430 nm).[12]
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.
Membrane Permeability Assessment via Calcein Leakage Assay
This assay measures the integrity of the liposome membrane by monitoring the release of an entrapped fluorescent dye.
a. Materials:
-
Liposomes prepared as described above, with and without α-CG or β-CG.
-
Calcein
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer (e.g., HEPES buffer, pH 7.4)
-
Lysis agent: Triton X-100 (20% solution)
-
Spectrofluorometer
b. Protocol:
-
Liposome Preparation with Calcein: During the hydration step of liposome preparation, use a buffer containing a self-quenching concentration of calcein (e.g., 50-80 mM).[7]
-
Purification: Separate the calcein-loaded liposomes from the unencapsulated calcein by passing the suspension through a size-exclusion column pre-equilibrated with the same buffer (without calcein).
-
Leakage Measurement: Dilute the purified liposome suspension in buffer in a fluorescence cuvette. Monitor the fluorescence intensity over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. The baseline fluorescence (F_t) represents the leakage from intact vesicles.
-
Maximum Leakage Determination: At the end of the experiment, add a small volume of Triton X-100 solution to the cuvette to completely disrupt the liposomes. This releases all encapsulated calcein, resulting in a maximum fluorescence signal (F_max).
-
Data Analysis: Calculate the percentage of calcein leakage at a given time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_0 is the initial fluorescence at time zero.
Lipid Packing and Phase Behavior via Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the phase transition of lipids from a gel phase to a liquid-crystalline phase. Changes in the main transition temperature (Tm) and the enthalpy of the transition (ΔH) provide information on how the test compound affects lipid packing.
a. Materials:
-
Multilamellar vesicles (MLVs) prepared with the lipid of choice (e.g., DPPC) and varying concentrations of α-CG or β-CG.
-
Buffer
-
Differential Scanning Calorimeter
b. Protocol:
-
Sample Preparation: Prepare MLVs by hydrating a lipid film (containing the desired lipid and test compound ratio) with buffer. The final lipid concentration should be relatively high (e.g., 5-10 mg/mL).
-
DSC Measurement: Load a precise volume of the liposome suspension into a DSC sample pan. Load an equal volume of buffer into the reference pan.
-
Place the pans in the calorimeter and scan over a desired temperature range (e.g., 20°C to 60°C for DPPC) at a controlled scan rate (e.g., 1°C/min).[13]
-
Data Analysis: The output is a thermogram showing heat flow versus temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm). The area under the peak corresponds to the transition enthalpy (ΔH). A shift in Tm or a broadening of the peak indicates an interaction between the this compound and the lipid bilayer.[14]
Visualizations
Experimental Workflow
Caption: Workflow for comparing the effects of α- and β-cholesteryl glucoside on membranes.
Logical Relationship of Anomer Effects
References
- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 2. dysart.co.nz [dysart.co.nz]
- 3. 安全检测 [hzfoodic.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encapsula.com [encapsula.com]
- 11. Cholesterol modulates the liposome membrane fluidity and permeability for a hydrophilic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Functions of Steryl Glucosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functions of steryl glucosides (SGs) across different biological kingdoms. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of these multifaceted glycolipids.
Introduction to Steryl Glucosides
Steryl glucosides are glycolipids consisting of a sterol molecule linked to a glucose moiety at the 3β-hydroxyl group.[1][2] They are widely distributed in plants, fungi, and some bacteria, but are less common in animals.[2] The addition of a hydrophilic sugar to the hydrophobic sterol backbone significantly alters the physicochemical properties of the molecule, influencing membrane dynamics and cellular signaling.[2] This guide explores the diverse and species-specific roles of these important lipids.
Functions of Steryl Glucosides: A Cross-Species Overview
The biological roles of steryl glucosides are varied and depend on the organism. They are implicated in processes ranging from membrane stabilization and stress adaptation to pathogenesis and immune modulation.
In Plants
In plants, SGs and their acylated forms (ASGs) are abundant components of cellular membranes.[1] The primary plant sterols that are glucosylated are β-sitosterol, stigmasterol, and campesterol.[2]
-
Membrane Structure and Permeability: SGs are integral to the structure and function of plant membranes, influencing their fluidity and permeability.[1]
-
Stress Response: The levels of SGs in plants are often altered in response to abiotic stresses such as heat, cold, and drought.[1][3] For instance, in Arabidopsis thaliana, mutants deficient in SG synthesis show increased sensitivity to both heat and freezing stress, suggesting a role for these lipids in temperature adaptation.[1] Studies in wheat have also shown an increase in steryl glucosides and acylated steryl glucosides under high-temperature conditions.[3]
-
Seed Development: SGs are crucial for proper seed development. In Arabidopsis, mutations in the genes encoding sterol glucosyltransferases lead to defects in seed coat formation and suberization.[1]
In Fungi
The major sterol in fungi is ergosterol, and consequently, the predominant SG is ergosteryl-β-D-glucoside.[2][4] Fungal SGs are typically present at low levels but can accumulate under certain conditions.[2]
-
Pathogenesis and Virulence: The metabolism of SGs is critical for the virulence of some pathogenic fungi. In Cryptococcus neoformans, a fungus that can cause life-threatening meningitis, the accumulation of ergosterol glucosides due to the deletion of the sterylglucosidase enzyme (Sgl1) results in attenuated virulence.[5]
-
Stress Adaptation: Similar to plants, fungi modulate their SG levels in response to environmental stress.[4] For example, the concentration of SGs in Pichia pastoris increases under heat shock and ethanol stress.[4] However, the direct role of SGs in stress tolerance can vary between fungal species.[4]
-
Cellular Processes: SGs are involved in various cellular functions in fungi, including the regulation of pH and oxygen homeostasis, as well as autophagy.[2]
In Bacteria
Steryl glucosides are rare in bacteria but have been identified in a few species, where they play a significant role in host-pathogen interactions.
-
Immune Modulation: The bacterium Helicobacter pylori, which colonizes the human stomach and can cause ulcers and cancer, synthesizes cholesteryl α-glucosides. These SGs are incorporated into the bacterial outer membrane and are thought to help the bacterium evade the host immune response by modulating the function of immune cells.[6]
In Animals
Endogenous synthesis of steryl glucosides in animals is not as common as in other kingdoms. However, cholesteryl glucoside has been detected in mammalian cells, particularly in response to stress.
-
Stress Response: The production of this compound in human fibroblasts is induced by environmental stressors like heat shock.[7] This suggests that this compound may act as a lipid mediator in the early stages of the stress-response signaling pathway, leading to the induction of heat shock proteins.[7]
-
Immune System Modulation: While less common, the administration of certain SGs has been shown to modulate the immune system in animals.[8]
Quantitative Comparison of Steryl Glucoside Levels
The following tables summarize quantitative data on steryl glucoside levels in different species under various conditions. It is important to note that direct comparisons should be made with caution due to differences in experimental methodologies and the specific sterol glucosides measured.
Table 1: Steryl Glucoside Content in Plants Under Abiotic Stress
| Species | Tissue | Stress Condition | Steryl Glucoside Measured | Change in SG Content | Reference |
| Arabidopsis thaliana | Seedlings | Cold Acclimation | Sitosterol glucoside | Increased | [1] |
| Arabidopsis thaliana | Seedlings | Heat Stress (42°C, 3h) | Sitosterol glucoside | Significantly less in mutant | [1] |
| Triticum aestivum (Wheat) | Leaves | High Temperature | Sterol glucosides (general) | Higher than optimum temperature | [3] |
| Triticum aestivum (Wheat) | Leaves | High Temperature | 16:0-acylated sterol glucosides | Higher than optimum temperature | [3] |
Table 2: Steryl Glucoside Levels in Fungi Under Stress
| Species | Stress Condition | Steryl Glucoside Measured | Change in SG Content | Reference |
| Pichia pastoris | Heat Shock | Ergosterol-β-D-glucopyranoside | Strong increase | [4] |
| Pichia pastoris | Ethanol Stress | Ergosterol-β-D-glucopyranoside | Strong increase | [4] |
| Saccharomyces cerevisiae | Osmotic Stress (Sorbitol/NaCl) | Ergosterol | Decreased | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of steryl glucosides.
Extraction and Quantification of Steryl Glucosides
A. Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method allows for the sensitive detection and quantification of intact steryl glucosides without the need for derivatization.[8][10]
-
Lipid Extraction:
-
Homogenize the biological sample (e.g., plant tissue, fungal cells) in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).
-
Perform a phase separation by adding water and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
UPLC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent, such as methanol.
-
Inject the sample into a UPLC system equipped with a C18 column (e.g., ACQUITY BEH C18, 50 x 2.1 mm, 1.7 µm).[8]
-
Use a gradient elution with mobile phases such as water and methanol, both containing 0.1% formic acid.[8]
-
Interface the UPLC system with a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) mass spectrometer) equipped with an electrospray ionization (ESI) source.[10]
-
Detect SGs as sodiated adducts in positive ion mode for identification of the intact molecule.[10]
-
For quantification, use precursor ion and product ion scans specific to the steryl glucosides of interest.
-
B. Using Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
This is a traditional method for quantifying the sterol moiety of SGs after hydrolysis and derivatization.[11][12]
-
Lipid Extraction and Saponification:
-
Extract total lipids from the sample as described above.
-
Saponify the lipid extract using alkaline hydrolysis (e.g., with potassium hydroxide) to release free sterols from steryl esters, but this will not cleave the glycosidic bond of SGs.[11]
-
-
Solid-Phase Extraction (SPE):
-
Isolate the steryl glucoside fraction from the saponified extract using a silica-based SPE cartridge.[11]
-
-
Acid Hydrolysis:
-
Hydrolyze the isolated SG fraction with a strong acid (e.g., HCl) to cleave the glycosidic bond and release the free sterols.
-
-
Derivatization:
-
Derivatize the released sterols to make them volatile for GC analysis. A common derivatizing agent is a mixture of pyridine and bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[11]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., RTX-5MS, 15 m x 0.25 mm ID, 0.1 µm film).[11]
-
Use a temperature gradient to separate the different sterol derivatives.
-
Detect and quantify the sterols using a mass spectrometer in electron impact (EI) ionization mode.[11]
-
Enzyme Activity Assays
A. Sterol Glucosyltransferase (SGT) Activity Assay
This assay measures the activity of SGTs, the enzymes that synthesize SGs.
-
Using a Radiolabeled Substrate:
-
Prepare a reaction mixture containing the enzyme source (e.g., protein extract from cells or purified recombinant enzyme), a sterol acceptor (e.g., β-sitosterol, ergosterol), and a radiolabeled sugar donor, such as UDP-[14C]glucose.[13]
-
The reaction buffer should be optimized for pH and may contain detergents like Triton X-100 to solubilize the sterol substrate.[13]
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Stop the reaction by adding a solvent like chloroform:methanol.
-
Extract the lipids and separate the radiolabeled steryl glucoside product from the unreacted UDP-[14C]glucose using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the SG spot or peak using a scintillation counter to determine the enzyme activity.
-
-
Using a Bioluminescent Assay:
-
Utilize a commercial kit, such as the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced during the glycosyltransferase reaction.[14][15]
-
Set up the SGT reaction with the enzyme, sterol acceptor, and non-radiolabeled UDP-glucose.
-
After the incubation period, add the UDP detection reagent, which contains an enzyme that converts the UDP produced to ATP, and a luciferase that uses the ATP to generate light.
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of UDP produced and thus to the SGT activity.
-
B. Sterylglucosidase (SGL) Activity Assay
This assay measures the activity of SGLs, the enzymes that hydrolyze SGs.
-
Using a Fluorescent Substrate:
-
Use a synthetic substrate where the sterol moiety is replaced with a fluorophore, such as resorufin β-D-glucopyranoside or 4-methylumbelliferyl β-D-glucoside.[16]
-
Prepare a reaction mixture containing the enzyme source and the fluorogenic substrate in an appropriate buffer.
-
Incubate the reaction at the optimal temperature.
-
The SGL will cleave the glycosidic bond, releasing the free fluorophore, which results in an increase in fluorescence.
-
Measure the fluorescence intensity over time using a fluorometer to determine the enzyme activity.
-
Cellular Assays
A. Plant Cell Viability Assay under Stress
This assay assesses the effect of SGs on the survival of plant cells under stress conditions.
-
Cell Culture and Treatment:
-
Culture plant cells (e.g., Arabidopsis protoplasts or suspension cells) under standard conditions.
-
Expose the cells to an abiotic stressor (e.g., heat shock at 42°C or cold stress at 4°C).
-
Treat the cells with or without exogenous steryl glucosides.
-
-
Viability Staining:
-
After the stress treatment, stain the cells with a viability dye. A common method is using Fluorescein Diacetate (FDA), which is cleaved by esterases in living cells to produce fluorescent fluorescein.[17][18]
-
Alternatively, use Evans Blue, which is excluded by intact membranes of living cells but penetrates and stains dead cells blue.[17]
-
-
Quantification:
-
Observe the cells under a fluorescence or light microscope.
-
Count the number of viable (fluorescent or unstained) and non-viable (non-fluorescent or stained) cells.
-
Calculate the percentage of cell viability.
-
B. Macrophage Activation Assay
This assay determines the effect of bacterial SGs on the activation of immune cells, such as macrophages.
-
Macrophage Culture and Stimulation:
-
Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Stimulate the macrophages with bacterial steryl glucosides (e.g., cholesteryl glucosides from H. pylori). Lipopolysaccharide (LPS) can be used as a positive control for macrophage activation.[19]
-
-
Cytokine Quantification:
-
Analysis:
-
Compare the cytokine profiles of macrophages treated with SGs to untreated controls to determine the immunomodulatory effect of the SGs.
-
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathways and experimental workflows provide a clear overview of the processes involved in steryl glucoside research.
References
- 1. Characterization of Arabidopsis sterol glycosyltransferase TTG15/UGT80B1 role during freeze and heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterylglucosides in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wheat leaf lipids during heat stress: I. High day and night temperatures result in major lipid alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Steryl glucoside is a lipid mediator in stress-responsive signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and highly accurate detection of steryl glycosides by ultraperformance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moducare.gr [moducare.gr]
- 12. researchgate.net [researchgate.net]
- 13. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 16. thermofisher.com [thermofisher.com]
- 17. Measurement of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of Plant Cell Viability - Lifeasible [lifeasible.com]
- 19. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MSC-secreted TGF-β regulates lipopolysaccharide-stimulated macrophage M2-like polarization via the Akt/FoxO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide: Cholesteryl Glucoside vs. Cholesterol Treatment in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated transcriptomic effects of treating cells with cholesteryl glucoside versus cholesterol. In the absence of direct comparative transcriptomic studies, this document synthesizes known signaling pathways and transcriptional responses for each molecule to offer a predictive framework for researchers. It also provides detailed experimental protocols to enable direct comparative analysis.
Introduction
Cholesterol is a fundamental component of mammalian cell membranes and a precursor for essential molecules, playing a critical role in cellular signaling and gene regulation.[1][2] Its effects on gene expression are primarily mediated by the Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) pathways, which govern lipid homeostasis.[1][3][4] In contrast, this compound, a glycosylated form of cholesterol, is notably produced by the pathogen Helicobacter pylori and is recognized by the immune system, suggesting a distinct set of cellular responses.[5][6][7] Understanding the differential transcriptomic landscapes induced by these two molecules is crucial for dissecting their unique biological roles and for developing targeted therapeutic strategies.
Predicted Differential Gene Expression
Based on the distinct signaling mechanisms of cholesterol and this compound, we can anticipate divergent transcriptomic profiles following cell treatment.
Cholesterol Treatment: Exposure of cells to cholesterol is expected to downregulate genes involved in cholesterol biosynthesis and uptake, while upregulating genes related to cholesterol efflux and storage. This is a direct consequence of the activation of SREBP and LXR signaling pathways.[1][3]
This compound Treatment: Treatment with this compound is predicted to induce the expression of genes associated with innate immunity and inflammation. This response is mediated by its interaction with the Macrophage Inducible C-type Lectin (Mincle) receptor, triggering a pro-inflammatory signaling cascade.[5]
The following tables summarize the anticipated differentially expressed genes for each treatment.
Table 1: Predicted Upregulated Genes Following Treatment
| Gene Symbol | Gene Name | Pathway/Function (Cholesterol) | Pathway/Function (this compound) |
| ABCA1 | ATP binding cassette subfamily A member 1 | LXR-mediated cholesterol efflux | - |
| ABCG1 | ATP binding cassette subfamily G member 1 | LXR-mediated cholesterol efflux | - |
| APOE | Apolipoprotein E | LXR-mediated cholesterol efflux | - |
| CYP7A1 | Cytochrome P450 family 7 subfamily A member 1 | LXR-mediated bile acid synthesis | - |
| SREBF1 (SREBP-1c) | Sterol regulatory element binding transcription factor 1 | Insulin-induced lipogenesis (indirect) | - |
| TNF | Tumor necrosis factor | - | Mincle-mediated inflammation |
| IL6 | Interleukin 6 | - | Mincle-mediated inflammation |
| IL1B | Interleukin 1 beta | - | Mincle-mediated inflammation |
| CCL2 | C-C motif chemokine ligand 2 | - | Mincle-mediated inflammation |
| NFKBIA | NFKB inhibitor alpha | - | Negative feedback of NF-κB signaling |
Table 2: Predicted Downregulated Genes Following Treatment
| Gene Symbol | Gene Name | Pathway/Function (Cholesterol) | Pathway/Function (this compound) |
| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | SREBP-mediated cholesterol synthesis | - |
| HMGCS1 | 3-hydroxy-3-methylglutaryl-CoA synthase 1 | SREBP-mediated cholesterol synthesis | - |
| LDLR | Low density lipoprotein receptor | SREBP-mediated cholesterol uptake | - |
| SQLE | Squalene epoxidase | SREBP-mediated cholesterol synthesis | - |
| FDFT1 | Farnesyl-diphosphate farnesyltransferase 1 | SREBP-mediated cholesterol synthesis | - |
Signaling Pathways
The differential gene expression profiles are governed by distinct signaling pathways initiated by each molecule.
Cholesterol Signaling
Cholesterol homeostasis is tightly regulated through a feedback mechanism involving the SREBP and LXR transcription factors. When intracellular cholesterol levels are high, SREBP processing is inhibited, leading to the downregulation of genes involved in cholesterol synthesis and uptake.[4][8] Conversely, cholesterol derivatives (oxysterols) activate LXR, which promotes the expression of genes responsible for cholesterol efflux.[1][3]
Caption: Cholesterol-mediated regulation of gene expression via the SREBP pathway.
This compound Signaling
Cholesteryl glucosides, particularly those from H. pylori, are recognized by the C-type lectin receptor Mincle on macrophages and other immune cells.[5] This interaction triggers a signaling cascade involving the Fc receptor common γ-chain (FcRγ), spleen tyrosine kinase (Syk), and CARD9-BCL10-MALT1 complex, culminating in the activation of the NF-κB and MAPK pathways and the transcription of pro-inflammatory genes.[5][6]
Caption: this compound-induced pro-inflammatory signaling via the Mincle pathway.
Experimental Protocols
To directly compare the transcriptomic effects of this compound and cholesterol, the following experimental workflow is recommended.
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cell line, such as human monocytic THP-1 cells (differentiated into macrophages) for studying immune responses, or hepatoma HepG2 cells for metabolic studies.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 for THP-1, DMEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare stock solutions of cholesterol and this compound in a suitable solvent (e.g., ethanol or complexed with cyclodextrin).
-
Seed cells and allow them to adhere and reach 70-80% confluency.
-
Replace the medium with serum-free or low-serum medium for a period of starvation (e.g., 12-24 hours) to synchronize cells and reduce background lipid levels.
-
Treat cells with equimolar concentrations of this compound, cholesterol, or vehicle control for a predetermined time course (e.g., 6, 12, and 24 hours).
-
RNA Extraction and Sequencing
-
RNA Isolation: At each time point, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the total RNA using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This involves poly(A) selection of mRNA, fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient depth (e.g., 20-30 million reads per sample).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the appropriate reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Perform differential gene expression analysis between treatment groups (this compound vs. control, cholesterol vs. control, and this compound vs. cholesterol) using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify enriched biological pathways (e.g., KEGG, Gene Ontology) among the differentially expressed genes.
Caption: Recommended workflow for comparative transcriptomic analysis.
Conclusion
While direct comparative transcriptomic data for this compound and cholesterol are not yet available, the known signaling pathways for each molecule allow for a robust predictive comparison. Cholesterol is a key regulator of lipid metabolism, with its transcriptomic effects governed by the SREBP and LXR pathways. In contrast, this compound is poised to act as an immunomodulatory molecule, triggering inflammatory gene expression through the Mincle receptor. The provided experimental framework offers a clear path for researchers to directly test these hypotheses and elucidate the distinct cellular responses to these two important lipids. Such studies will be invaluable for advancing our understanding of metabolic and infectious diseases and for the development of novel therapeutic interventions.
References
- 1. Cholesterol: from feeding to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Sterols Regulate Gene Expression? [biocyclopedia.com]
- 5. Cholesteryl glucosides signal through the carbohydrate recognition domain of the macrophage inducible C-type lectin (mincle) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Biosynthesis, structure and biological function of cholesterol glucoside in Helicobacter pylori: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 8. Cholesterol - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Cholesteryl Glucoside: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for ensuring laboratory safety and environmental responsibility. Cholesteryl glucoside, a glycosylated derivative of cholesterol, is a compound that requires adherence to established disposal protocols. While not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is a critical component of laboratory best practices.[1]
Immediate Safety and Handling
Prior to disposal, it is essential to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. In the event of a spill, the material should be picked up mechanically.[1] No special measures are typically required for handling this compound.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should align with your institution's specific policies for non-hazardous solid chemical waste.[2][3][4] The following steps provide a general guideline for its proper disposal:
-
Waste Identification and Segregation:
-
Containerization:
-
Place the solid this compound waste in a clearly labeled, sealed container. A cardboard box or other closable rigid container is often suitable for non-hazardous solids.[3]
-
If the original container is used, ensure the label is intact and legible.[2] If not, create a new label that clearly identifies the contents as "Non-hazardous Waste: this compound".
-
-
Disposal Pathway Determination:
-
Consult your institution's Environmental Health and Safety (EHS) office or refer to your laboratory's waste management plan to determine the designated disposal route for non-hazardous solid chemical waste.[2][4]
-
Some institutions may permit disposal in the regular laboratory trash, while others may require it to be placed in a specific collection area for non-hazardous waste.[3][4] Custodial staff should not be expected to handle chemical waste, so direct disposal into dumpsters by laboratory personnel may be required.[3]
-
-
Documentation:
-
Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, as part of good laboratory practice and to comply with institutional inventory management.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound:
Quantitative Data Summary
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous material, and therefore, specific quantitative disposal limits are not federally mandated in the same way as for hazardous chemicals. However, institutional policies may have their own guidelines.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Water Hazard Class | 1 (Self-assessment): slightly hazardous for water | [1] |
Note: While classified as only slightly hazardous to water, it is prudent to avoid disposing of large quantities directly into the sewer system to prevent any potential environmental impact.[1]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors. Always prioritize your institution's specific guidelines for waste management.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sfasu.edu [sfasu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
